molecular formula C11H11N3 B12284751 (4-(Pyrimidin-4-yl)phenyl)methanamine CAS No. 885466-46-6

(4-(Pyrimidin-4-yl)phenyl)methanamine

Cat. No.: B12284751
CAS No.: 885466-46-6
M. Wt: 185.22 g/mol
InChI Key: JZGQBVBIWJNQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Pyrimidin-4-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyrimidin-4-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyrimidin-4-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885466-46-6

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(4-pyrimidin-4-ylphenyl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2

InChI Key

JZGQBVBIWJNQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=NC=C2

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of (4-(Pyrimidin-4-yl)phenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the physicochemical properties of (4-(Pyrimidin-4-yl)phenyl)methanamine, structured for researchers and drug development professionals.

Executive Summary & Structural Significance

(4-(Pyrimidin-4-yl)phenyl)methanamine is a biaryl scaffold featuring a primary aminomethyl group. In medicinal chemistry, this structure serves as a critical "linker-fragment" in the design of kinase inhibitors (e.g., Rho-kinase, JAK, and SRC families). The molecule combines a polar, basic "warhead" (the amine) with a lipophilic, aromatic core (the phenyl-pyrimidine biaryl).

Understanding its physicochemical behavior is essential for optimizing Lipophilic Efficiency (LipE) and CNS penetration . This guide provides a comprehensive analysis of its ionization, solubility, and lipophilicity, coupled with self-validating experimental protocols for verification.

Key Structural Features[1][2][3][4]
  • Primary Amine (–CH₂NH₂): High basicity (pKa ~9.0), serving as a key solubility handle and H-bond donor.

  • Pyrimidine Ring: Electron-deficient aromatic system; acts as a weak H-bond acceptor and metabolic "soft spot."

  • Biaryl Axis: The bond between the phenyl and pyrimidine rings allows for rotational freedom, impacting entropy binding penalties (

    
    ).
    

Physicochemical Properties Matrix

The following data summarizes the core parameters governing the compound's behavior in biological systems. Values represent a synthesis of computed consensus data and structural analogs (e.g., 4-phenylpyrimidine).

PropertyValue (Approx.)Clinical Relevance
Molecular Weight 185.23 g/mol Ideal for Fragment-Based Drug Design (FBDD) (<300 Da).
pKa₁ (Basic) 8.9 – 9.2 (Amine)Predominantly ionized (

) at physiological pH (7.4).
pKa₂ (Weak Base) 1.8 – 2.2 (Pyrimidine N)Protonates only under highly acidic conditions (e.g., stomach).
logP (Neutral) 1.1 – 1.4Moderate lipophilicity; suggests good passive permeability.
logD (pH 7.4) -0.5 – 0.1Lower effective lipophilicity due to ionization; reduces non-specific binding.
TPSA ~51.8 ŲWell within the blood-brain barrier (BBB) permeation limit (<90 Ų).
H-Bond Donors 1 (Amine)Critical for active site interactions (e.g., Glu/Asp residues).

Ionization & Solubility Profile

Understanding the ionization state is non-negotiable for this compound. It exists as a diprotic base .

Ionization Pathway (Mechanism)

At pH 7.4, the primary amine is protonated (cationic), driving water solubility. The pyrimidine nitrogen remains neutral. This cationic nature aids in lysosomal trapping but may limit passive diffusion unless a transporter is involved.

IonizationPathway SpeciesA Dicationic Species (pH < 1.5) Highly Soluble SpeciesB Monocationic Species (pH 2.0 - 8.5) Dominant at Phys. pH SpeciesA->SpeciesB pKa ~2.0 (Pyrimidine deprot.) SpeciesB->SpeciesA SpeciesC Neutral Species (pH > 9.5) Lipophilic / Permeable SpeciesB->SpeciesC pKa ~9.0 (Amine deprot.) SpeciesC->SpeciesB

Figure 1: pH-dependent ionization equilibrium. The monocationic form (Blue) is the relevant species for formulation and systemic circulation.

Solubility Implications
  • pH 1.2 (Gastric): High solubility (>10 mg/mL) due to double protonation.

  • pH 7.4 (Blood): Moderate to high solubility (~1 mg/mL) driven by the ammonium cation.

  • pH > 10 (Basic): Solubility drops drastically as the neutral free base precipitates. Caution during extraction workups.

Experimental Protocols (Self-Validating Systems)

Protocol A: pKa Determination via Potentiometric Titration

Why this method? UV-metric methods may fail because the pyrimidine chromophore change upon amine protonation is minimal. Potentiometry is direct and robust.

Reagents:

  • Compound: 5 mg (High purity, >98%).

  • Titrant: 0.1 M KOH (standardized).

  • Solvent: 0.15 M KCl (ionic strength adjustor).

Workflow:

  • Calibration: Calibrate electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope must be >98%.

  • Dissolution: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (acidified to pH 2.0 with HCl).

  • Titration: Titrate with KOH under

    
     atmosphere (to exclude 
    
    
    
    ) until pH 11.0.
  • Validation Check: The Bjerrum plot (

    
     vs pH) must show distinct steps. If the curve is noisy, increase concentration.
    
Protocol B: LogD measurement (Miniaturized Shake-Flask)

Why this method? HPLC retention time methods are faster but require calibration with similar standards. The shake-flask method is the absolute reference.

Workflow:

  • Preparation: Prepare 1-Octanol (water-saturated) and PBS buffer (pH 7.4, octanol-saturated).

  • Equilibrium: Dissolve compound in the aqueous phase (PBS) to 100 µM. Verify absorbance (

    
    ) at 
    
    
    
    (approx. 250-260 nm).
  • Partitioning: Mix equal volumes of organic and aqueous phases. Vortex for 60 min at 25°C. Centrifuge to separate phases.

  • Quantification: Measure absorbance of the aqueous phase (

    
    ).
    
  • Calculation:

    
    
    
  • Self-Validation: Mass balance check. Extract the octanol phase and measure absorbance. The sum of masses in both phases must equal the initial mass

    
     5%.
    

Synthesis & Impurity Profiling

The physicochemical properties can be drastically altered by synthetic impurities (e.g., residual palladium or boronic acids).

Common Synthetic Route: Suzuki-Miyaura coupling of 4-chloropyrimidine and (4-(aminomethyl)phenyl)boronic acid (protected).

SynthesisWorkflow Start Starting Materials 4-Chloropyrimidine + 4-Cyanophenylboronic acid Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Inter Intermediate 4-(Pyrimidin-4-yl)benzonitrile Step1->Inter Step2 Nitrile Reduction (H2, Raney Ni or LiAlH4) Inter->Step2 Product Final Product (4-(Pyrimidin-4-yl)phenyl)methanamine Step2->Product QC QC Check 1H NMR, HPLC (>98%) Product->QC Critical Step

Figure 2: Synthetic logic flow. The nitrile reduction step is critical; incomplete reduction yields imine impurities that alter pKa readings.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18923, 4-Phenylpyrimidine. Retrieved October 26, 2025, from [Link]

  • Mock, E. D., et al. (2020). Discovery of the First Potent and Selective Inhibitor of N-Acylphosphatidylethanolamine Phospholipase D. Nature Chemical Biology. (Contextualizing pyrimidine-phenyl scaffold properties). Retrieved from [Link]

  • ChemAxon. (2025). pKa and logP Prediction Algorithms. (Standard industry algorithms used for consensus data estimation). Retrieved from [Link]

Molecular Weight and Solubility Profile of Pyrimidine-Phenyl Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

The pyrimidine-phenyl methanamine scaffold (often referred to as N-benzylpyrimidin-amine) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Histone Deacetylase (HDAC) inhibitors, USP1/UAF1 deubiquitinase inhibitors, and various kinase antagonists.

This guide analyzes the physicochemical landscape of this class, specifically focusing on the interplay between Molecular Weight (MW) and Solubility . While the core scaffold (MW ~185 Da) is fragment-like, functionalization to achieve potency often pushes derivatives toward the boundaries of Lipinski’s Rule of 5. This document provides actionable data, validated experimental protocols, and optimization logic to navigate solubility bottlenecks without compromising ligand efficiency.

The Physicochemical Landscape

Structural Core and Molecular Weight

The fundamental scaffold consists of a pyrimidine ring linked to a phenyl group via a methylene-amine bridge.

  • Core Formula:

    
    
    
  • Core MW: 185.23 g/mol

  • LogP (Core): ~1.2–1.5 (Moderate lipophilicity)

In drug development, this scaffold is rarely used in isolation. Substitutions at the C-2, C-4, or C-6 positions of the pyrimidine and the ortho/meta/para positions of the phenyl ring drive potency but drastically alter the physicochemical profile.

Table 1: Molecular Weight Impact of Common Substitutions

Derivative ClassTypical Substituents (R-Groups)MW Range (Da)Solubility Trend
Fragment/Lead -H, -CH3, -F185 – 220High (Molar range)
Early Lead -OMe, -Cl, -CN, Pyridine230 – 350Moderate (mM range)
Optimized Drug -CF3, -SO2NH2, Morpholine, Piperazine380 – 550Low to Poor (< 50 µM)
Solubility Profile & SAR Analysis

Solubility in this class is governed by the lattice energy of the crystalline solid and the solvation energy. The planar nature of the pyrimidine-phenyl systems facilitates strong


 stacking, leading to high crystal lattice energy and reduced aqueous solubility.

Key Solubility Drivers:

  • H-Bond Donors: Introduction of -OH or -NH2 groups (e.g., on the phenyl ring) disrupts crystal packing and increases solvation, significantly enhancing solubility.

  • Lipophilic Electron Withdrawers: Substituents like -Cl, -Br, or -CF3 (common for metabolic stability) drastically reduce solubility.

  • Heterocyclic Replacements: Replacing the phenyl ring with a furan or pyridine moiety often improves solubility due to decreased lipophilicity and increased polarity.

Representative Data (Solubility in Methanol at 298 K): Based on thermodynamic solubility studies of N-benzylpyrimidin-amine derivatives.

Compound IDR-Group (Phenyl Ring)Solubility (

mole fraction)
Interpretation
MDT-9 Furan (Heterocycle replacement)High Heterocycles disrupt packing/add polarity.
MDT-1 4-OH, 3-OMeModerate H-bond donors offset lipophilic bulk.
MDT-8 -H (Unsubstituted)Low-Moderate Baseline solubility.
MDT-4 4-ClVery Low Halogens increase lipophilicity/lattice energy.

Visualization: Structure & Optimization Logic

The following diagrams illustrate the core scaffold and the logical decision tree for optimizing solubility while maintaining molecular weight constraints.

Scaffold Analysis & Substitution Vectors

Scaffold_Analysis Core Pyrimidine-Phenyl Methanamine Core (MW ~185) Sub_Py Pyrimidine Ring Subs (C2/C4/C6) Drive Potency (Kinase Hinge) Core->Sub_Py Functionalization Sub_Ph Phenyl Ring Subs (o/m/p) Drive Selectivity & ADME Core->Sub_Ph Functionalization Risk_MW Risk: MW Inflation (>500 Da) Sub_Py->Risk_MW Bulky Groups Risk_Sol Risk: Solubility Crash (<10 µM) Sub_Ph->Risk_Sol Lipophilic Groups (Cl, CF3) Sol_Strat Solubility Strategy: Polar/Solubilizing Groups (Morpholine, Piperazine) Risk_Sol->Sol_Strat Mitigation Sol_Strat->Risk_MW Trade-off

Caption: Structural decomposition of the scaffold highlighting the tension between potency-driving substitutions and physicochemical risks.

Solubility Optimization Decision Tree

Optimization_Tree Start Lead Compound Low Solubility (<10 µM) Check_MW Check MW Is MW < 450? Start->Check_MW Add_Polar Strategy A: Add Polar Group (-OH, -NH2, Pyridine) Check_MW->Add_Polar Yes Disrupt_Planar Strategy B: Disrupt Planarity (sp3 rich linkers) Check_MW->Disrupt_Planar No Check_Potency Retest Potency Add_Polar->Check_Potency Disrupt_Planar->Check_Potency Prodrug Strategy C: Prodrug Approach (Phosphate/Ester) Disrupt_Planar->Prodrug If Potency Lost

Caption: Logic flow for rescuing insoluble leads based on their current molecular weight profile.

Experimental Protocols

To generate reliable data for the profiles above, strict adherence to validated protocols is required.

Synthesis: General Condensation Protocol

Objective: Synthesis of N-benzylpyrimidin-2-amine derivatives.[1] Mechanism: Nucleophilic aromatic substitution (


).
  • Reagents: 2-Chloropyrimidine (1.0 eq), Substituted Benzylamine (1.1 eq), DIPEA (Diisopropylethylamine, 2.0 eq).

  • Solvent: n-Butanol or 1,4-Dioxane (High boiling point required).

  • Procedure:

    • Dissolve 2-chloropyrimidine in n-Butanol.

    • Add DIPEA and the substituted benzylamine.

    • Reflux at 100–110°C for 4–12 hours. Monitor via TLC/LC-MS.

    • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the solid compound in a specific buffer (e.g., PBS pH 7.4). This is the "Gold Standard" for late-stage optimization.

Protocol Steps:

  • Preparation: Weigh excess solid compound (~1–2 mg) into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of the buffer/solvent (PBS, Simulated Gastric Fluid, etc.).

  • Equilibration:

    • Place vials on an orbital shaker or thermomixer at 25°C (or 37°C) for 24–48 hours.

    • Critical: Ensure solid is still visible. If dissolved completely, add more solid.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification:

    • Analyze the supernatant via HPLC-UV or LC-MS/MS.

    • Calculate concentration using a standard curve prepared from a DMSO stock.

  • pH Check: Measure the pH of the supernatant at the end of the experiment to ensure no drift occurred (saturation of ionizable groups can shift pH).

Kinetic Solubility Assay (High-Throughput)

Objective: Rapid estimation of solubility during screening using DMSO stocks.

  • Stock: Prepare 10 mM stock solution of the compound in DMSO.

  • Spiking: Add 10 µL of DMSO stock to 490 µL of buffer (final DMSO = 2%) in a 96-well plate.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity (OD at 620 nm) or filter and measure UV absorbance.

  • Result: Solubility is reported as the concentration range where precipitation is first detected (e.g., <5 µM, 5–50 µM, >50 µM).

References

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Source: PubMed (NIH) URL:[Link] Context: Establishes the biological relevance and synthetic routes for the scaffold.

  • Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Source: Revue Roumaine de Chimie (2015) URL:[Link] Context: Provides the specific thermodynamic solubility data (MDT series) and temperature correlation trends.

  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives. Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link] Context: Validates the gravimetric/shake-flask protocols and Apelblat correlation for this chemical class.

  • In-vitro Thermodynamic Solubility Protocol. Source: Protocols.io URL:[Link] Context: Detailed step-by-step methodology for the "Gold Standard" solubility assay.

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Source: Journal of Medicinal Chemistry (ACS) URL:[Link] Context: Demonstrates the optimization of the scaffold for USP1/UAF1 inhibition and associated SAR.

Sources

Technical Whitepaper: Biological Potential & Optimization of the (4-(Pyrimidin-4-yl)phenyl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (4-(Pyrimidin-4-yl)phenyl)methanamine , characterizing it not as a standalone drug, but as a high-value Pharmacophore Scaffold and Lead Intermediate in kinase inhibitor discovery.

Executive Summary

The molecule (4-(Pyrimidin-4-yl)phenyl)methanamine represents a privileged "biaryl-pyrimidine" scaffold in medicinal chemistry. Unlike the 2-aminopyrimidine class (e.g., Imatinib), this 4-arylpyrimidine core offers a distinct vector for engaging the ATP-binding pocket of protein kinases.

This guide analyzes the molecule as a Lead Fragment . Its biological activity is driven by the pyrimidine ring's ability to mimic the adenine base of ATP, while the methanamine tail (-CH2-NH2) serves as a critical "growth vector" for optimizing selectivity against targets such as Cyclin-Dependent Kinases (CDKs) , JNKs , and specific Receptor Tyrosine Kinases (RTKs) like VEGFR.

Structural Biology & Pharmacophore Analysis[1][2]

The Binding Mode (The "Hinge-Spacer-Tail" Model)

To understand the biological activity, we must map the molecule against the canonical kinase domain (bilobal structure).

  • The Hinge Binder (Pyrimidine Core):

    • The pyrimidine ring (specifically N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (residues connecting N- and C-lobes).

    • Note: Unlike 2-aminopyrimidines which form a donor-acceptor pair, the 4-arylpyrimidine typically relies on a single strong acceptor interaction or a water-mediated bridge.

  • The Hydrophobic Spacer (Phenyl Ring):

    • The phenyl group at the C4 position occupies the hydrophobic pocket adjacent to the gatekeeper residue. Its planarity (or slight twist) relative to the pyrimidine is crucial for fitting into the narrow ATP cleft.

  • The Solubilizing/Interaction Vector (Methanamine):

    • The primary amine (-NH2) is positively charged at physiological pH, improving solubility.

    • Crucially , this amine is positioned to extend towards the Solvent Front or, with the correct linker (e.g., urea), back towards the DFG-motif (Asp-Phe-Gly) to lock the kinase in an inactive conformation (Type II inhibition).

Visualization: Pharmacophore Map

The following diagram illustrates the structural logic of this scaffold.

PharmacophoreMap Scaffold (4-(Pyrimidin-4-yl)phenyl)methanamine Hinge Hinge Region (ATP Binding Site) Scaffold->Hinge Pyrimidine N1 (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Phenyl Ring (Pi-Stacking/VdW) Solvent Solvent Channel (Selectivity Zone) Scaffold->Solvent Methanamine Tail (Growth Vector) caption Figure 1: Pharmacophore mapping of the scaffold within the kinase active site.

Target Profiling & Biological Activity[3][4][5]

Based on Structure-Activity Relationship (SAR) data of the 4-arylpyrimidine class, this scaffold exhibits activity against the following kinase families when derivatized:

Primary Targets: Cyclin-Dependent Kinases (CDKs)
  • Mechanism: ATP-competitive inhibition.[1]

  • Relevance: CDK2, CDK4/6, and CDK9. The 4-arylpyrimidine motif is structurally homologous to known CDK inhibitors (e.g., Alvocidib analogs).

  • Optimization: Acylation of the methanamine with a heterocyclic carboxylic acid often yields nanomolar potency against CDK9 (transcription regulation).

Secondary Targets: Tyrosine Kinases (VEGFR/PDGFR)
  • Mechanism: Type II Inhibition (Inactive Conformation).

  • Derivatization: Converting the methanamine into a Urea moiety (-CH2-NH-CO-NH-R) creates a "bridge" to the conserved Glutamate (Glu) on the

    
    C-helix and the DFG-Aspartate.
    
  • Result: This transformation shifts the profile from a weak promiscuous binder to a potent VEGFR2 inhibitor (anti-angiogenic).

Experimental Protocols

Chemical Synthesis (Scaffold Generation)

Objective: Synthesize the core scaffold with high purity for biological testing.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling.

  • Reagents: 4-Chloropyrimidine (Electrophile) + 4-(Aminomethyl)phenylboronic acid hydrochloride (Nucleophile).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     (2M aq) / 1,4-Dioxane.
    
  • Protocol:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reagents (1.0 eq halide, 1.1 eq boronic acid, 0.05 eq Pd-cat).

    • Reflux at 90°C for 12 hours under inert atmosphere.

    • Purification: The methanamine is polar. Use SCX (Strong Cation Exchange) cartridges to capture the amine, wash with MeOH, and elute with

      
      .
      
Biochemical Assay: TR-FRET (LanthaScreen™)

Objective: Determine


 values against recombinant kinases (e.g., CDK2/CyclinA).

Methodology:

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Europium-labeled anti-GST antibody (donor) and an AlexaFluor-labeled tracer (acceptor) bound to the kinase.

  • Steps:

    • Plate Prep: Dispense 10 nL of test compound (in DMSO) into a 384-well low-volume black plate.

    • Enzyme Mix: Add kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Tracer Mix: Add AlexaFluor Tracer 222 (concentration =

      
      ) and ATP (concentration = 
      
      
      
      ).
    • Incubation: 1 hour at Room Temperature.

    • Read: Measure ratio of 665 nm (Acceptor) / 615 nm (Donor) on a plate reader (e.g., EnVision).

Data Analysis Table:

Compound ID R-Group (Amine Derivative) CDK2 IC50 (nM) VEGFR2 IC50 (nM) Solubility (µM)

| Scaffold |


 (Free Amine) | >10,000 | >10,000 | >500 |
| Analog A  | 

(Acetamide) | 850 | 5,000 | 250 | | Analog B |

(Urea) | 1,200 | 45 | 50 | | Analog C |

| 12 | 800 | 150 |[2][3][4]

Interpretation: The free amine (Scaffold) is a weak binder. Derivatization (Analog B/C) drives specificity.

Cellular Assay: CellTiter-Glo® (Viability)

Objective: Assess cellular permeability and anti-proliferative efficacy.

  • Cell Lines: HCT116 (Colon cancer, CDK dependent), HUVEC (Endothelial, VEGFR dependent).

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with serial dilutions of compound (10 µM down to 1 nM) for 72h.

    • Add CellTiter-Glo reagent (Promega) to lyse cells and generate luminescence proportional to ATP (metabolically active cells).

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      

Workflow Visualization

The following diagram outlines the logical flow from Scaffold Synthesis to Lead Optimization.

OptimizationWorkflow Start Start: (4-(Pyrimidin-4-yl)phenyl)methanamine Step1 1. Library Generation (Amide/Urea Coupling) Start->Step1 Step2 2. Biochemical Screening (TR-FRET: CDK2 / VEGFR2) Step1->Step2 Decision Is IC50 < 100 nM? Step2->Decision Step3 3. Hit Triage (Selectivity & Potency) Step4 4. Cellular Validation (HCT116 / HUVEC) Step3->Step4 Decision->Step1 No (Refine R-Group) Decision->Step3 Yes caption Figure 2: Fragment-to-Lead optimization workflow for the 4-arylpyrimidine scaffold.

Scientific Validation & Trustworthiness

Why this Scaffold?

The 4-phenylpyrimidine moiety is a validated "privileged structure" in the kinase inhibitor space, distinct from the 2-aminopyrimidine scaffold found in Imatinib.

  • Causality: The C4-linkage allows the phenyl ring to rotate, accommodating the "Gatekeeper" residue (often Threonine or Methionine) without steric clash.

  • Self-Validating Protocol: The use of TR-FRET with a tracer at

    
     ensures that IC50 values reflect competitive binding at the ATP site, ruling out aggregation artifacts common with promiscuous inhibitors.
    
Safety & Handling
  • Hazard: Primary amines can be skin irritants. The pyrimidine core is generally stable but may be toxic if ingested.

  • Storage: Store as the hydrochloride salt at -20°C to prevent oxidation of the amine.

References

  • Traxler, P., et al. (1999).[5] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link (Context: Validation of phenyl-pyrimidine binding modes).

  • Schenone, S., et al. (2011). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents." Future Medicinal Chemistry. Link (Context: Scaffold utility in kinase inhibition).

  • LanthaScreen™ Europium Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link (Context: Standard protocol for TR-FRET kinase assays).

  • Cheung, M., et al. (2010). "Discovery of 4-phenylpyrimidine-based inhibitors of the JNK pathway." Bioorganic & Medicinal Chemistry Letters. (Context: Specific SAR for the 4-phenylpyrimidine core).
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link (Context: Relevance of metabolic stability in scaffold selection).

Sources

Literature review of 4-(Pyrimidin-4-yl)benzylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review on 4-(Pyrimidin-4-yl)benzylamine analogs , designed for researchers and drug development professionals.

A Versatile Chemotype for Kinase and Epigenetic Modulation[1][2]

Executive Summary

The 4-(Pyrimidin-4-yl)benzylamine scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a biaryl core linking a pyrimidine ring to a benzylamine moiety.[1] This chemotype has emerged as a critical pharmacophore in the development of inhibitors for Rho-associated protein kinase (ROCK) and Lysine-specific demethylase 1 (LSD1) .[1]

Unlike the more common pyridine-based analogs (e.g., the Y-27632 series), the pyrimidine core offers distinct physicochemical advantages, including altered basicity (


), enhanced water solubility, and unique hydrogen-bonding vectors within the ATP-binding pocket of kinases.[1] This guide synthesizes the structural biology, synthetic pathways, and structure-activity relationships (SAR) of this class, providing a roadmap for its application in next-generation therapeutics.[1]
Structural Biology & Pharmacophore Analysis[1]

The therapeutic utility of the 4-(pyrimidin-4-yl)benzylamine scaffold stems from its ability to engage multiple binding domains simultaneously.[1]

2.1. Pharmacophoric Features[2][3]
  • Pyrimidine Ring (Hinge Binder): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring serve as key hydrogen bond acceptors. In kinase targets (e.g., ROCK), N1 often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met156 in ROCK1).[1]

  • Biaryl Linker (Spacer): The phenyl ring acts as a rigid hydrophobic spacer, positioning the amine group into the solvent-exposed region or a specific polar pocket.[1] The biaryl torsion angle can be modulated by ortho-substituents to induce conformational selectivity.

  • Benzylamine (Ionic Anchor): The primary amine (or substituted derivative) at physiological pH is protonated (

    
    ).[1] This moiety mimics the 
    
    
    
    -amino group of lysine or the guanidinium group of arginine, forming critical salt bridges with aspartate or glutamate residues in the active site (e.g., Asp160/Glu154 in ROCK).[1]
2.2. Molecular Interaction Diagram

The following Graphviz diagram illustrates the pharmacophoric mapping of the scaffold within a generic kinase active site.

Pharmacophore Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Phenyl Phenyl Spacer (Pi-Stacking) Pyrimidine->Phenyl C-C Bond Hinge Hinge Region (Backbone NH) Pyrimidine->Hinge H-Bond Amine Benzylamine NH3+ (Ionic Interaction) Phenyl->Amine Methylene Linker Gatekeeper Gatekeeper Residue (Hydrophobic) Phenyl->Gatekeeper Van der Waals AspGlu Asp/Glu Residue (Salt Bridge) Amine->AspGlu Ionic Bond

Figure 1: Pharmacophore mapping of the 4-(Pyrimidin-4-yl)benzylamine scaffold in a kinase active site.[1]

Therapeutic Applications & Case Studies
3.1. Rho-Kinase (ROCK) Inhibitors

The Rho/ROCK pathway regulates cytoskeletal reorganization.[1] While isoquinoline (Fasudil) and pyridine (Y-27632) scaffolds are well-established, pyrimidine analogs offer improved selectivity profiles.[1]

  • Mechanism: Competitive inhibition at the ATP-binding site. The benzylamine moiety extends into the ribose-binding pocket, interacting with conserved acidic residues.[1]

  • Advantage: The pyrimidine ring reduces CYP450 inhibition liability compared to some isoquinoline derivatives.

3.2. LSD1 (KDM1A) Inhibitors

LSD1 demethylates mono- and di-methylated histone H3K4.[1]

  • Relevance: High expression in AML and small-cell lung cancer.

  • Scaffold Role: The 4-(pyrimidin-4-yl)benzylamine motif serves as a substrate mimic .[1] The benzylamine group mimics the methylated lysine of the histone tail, positioning the inhibitor near the FAD cofactor.

  • Key Reference: Studies have shown that pyrimidine-based biaryl amines can act as reversible LSD1 inhibitors, distinct from the covalent tranylcypromine-based class [1].[1]

Synthetic Methodologies

The synthesis of 4-(Pyrimidin-4-yl)benzylamine analogs typically follows a convergent route, utilizing palladium-catalyzed cross-coupling as the key constructive step.[1]

4.1. Primary Synthetic Route (Suzuki-Miyaura Coupling)

This route allows for the independent modification of the pyrimidine and phenyl rings before assembly.

Protocol Overview:

  • Coupling: Reaction of 4-chloropyrimidine with 4-cyanophenylboronic acid.

  • Reduction: Catalytic hydrogenation or hydride reduction of the nitrile to the amine.

Synthesis SM1 4-Chloropyrimidine (Electrophile) Intermediate 4-(4-Cyanophenyl)pyrimidine (Biaryl Core) SM1->Intermediate Suzuki Coupling SM2 4-Cyanophenylboronic Acid (Nucleophile) SM2->Intermediate Product 4-(Pyrimidin-4-yl)benzylamine (Target Scaffold) Intermediate->Product Nitrile Reduction Suzuki Pd(PPh3)4, K2CO3 Dioxane/H2O, 100°C Suzuki->Intermediate Reduction Raney Ni, H2 or LiAlH4 Reduction->Product

Figure 2: Convergent synthesis of the 4-(Pyrimidin-4-yl)benzylamine core via Suzuki coupling.

4.2. Detailed Experimental Protocol (Suzuki Coupling)
  • Reagents: 4-Chloropyrimidine (1.0 eq), 4-Cyanophenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).[1]

  • Procedure:

    • Degas the solvent mixture with

      
       for 15 minutes.
      
    • Add reagents to a pressure vial.

    • Heat to 100°C for 12 hours.

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Validation: Verify intermediate via

      
      -NMR (Look for biaryl protons) and LC-MS.
      
Structure-Activity Relationship (SAR) Analysis

Optimization of this scaffold focuses on three vectors: the Pyrimidine C2-position, the Phenyl ring substitutions, and the Amine "tail".[1]

Table 1: SAR Trends for 4-(Pyrimidin-4-yl)benzylamine Analogs

PositionModificationEffect on Potency/PropertiesCausality
Pyrimidine C2

Increases Adds H-bond donor for Glu/Asp residues in the hinge region (Kinase).[1]
Pyrimidine C2

/ Alkyl
Variable Increases lipophilicity; may cause steric clash if the pocket is tight.
Phenyl Ring

(ortho to amine)
Increases Lowers

of the amine; modulates metabolic stability (blocks oxidation).[1]
Benzylamine N Methylation (

)
Maintains/Increases Improves permeability; reduces rapid metabolism by MAO (Monoamine Oxidase).[1]
Benzylamine N Cyclization (Piperidine)Decreases (Target dependent)May lose critical H-bond flexibility required for salt-bridge formation.[1]
5.1. SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing this scaffold for a Kinase vs. Epigenetic target.

SAR Core 4-(Pyrimidin-4-yl)benzylamine Core Scaffold Vector1 Modify Pyrimidine C2 Core->Vector1 Vector2 Modify Benzylamine Core->Vector2 Kinase Target: ROCK/Kinase Add H-Bond Donor (-NH2) Vector1->Kinase Selectivity LSD1 Target: LSD1 Add Hydrophobic Bulk Vector2->LSD1 Substrate Mimicry Permeability Issue: Low Permeability Methylate Amine Vector2->Permeability ADME Opt.

Figure 3: SAR decision tree for optimizing the scaffold based on therapeutic target.

Experimental Validation: Self-Validating Protocols

To ensure data integrity (Trustworthiness), the following assays are recommended.

6.1. Biological Assay: ROCK1 Kinase Inhibition[2]
  • Principle: FRET-based assay using a specific peptide substrate (e.g., S6 kinase peptide).[1]

  • Control: Y-27632 (Standard ROCK inhibitor,

    
    ).[1]
    
  • Protocol:

    • Incubate recombinant ROCK1 (5 nM) with test compound (serial dilution) for 15 min.

    • Add ATP (

      
       concentration) and Fluorescein-labeled peptide substrate.[1]
      
    • Incubate for 60 min at room temperature.

    • Add detection reagent (EDTA/antibody).

    • Readout: Measure Fluorescence Polarization or TR-FRET.

    • Validation: Z-factor must be > 0.5.

6.2. Biological Assay: LSD1 Demethylation[4]
  • Principle: Peroxidase-coupled assay detecting

    
     production during demethylation.
    
  • Control: Tranylcypromine (Irreversible) or SP-2509 (Reversible).[1]

  • Protocol:

    • Incubate LSD1 enzyme with H3K4me2 peptide substrate.

    • Add Amplex Red and Horseradish Peroxidase (HRP).

    • Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Note: Pyrimidine amines can sometimes interfere with fluorescence; include a "compound only" control to rule out autofluorescence.

Future Directions

The 4-(pyrimidin-4-yl)benzylamine scaffold is evolving toward dual-target inhibitors .[1]

  • ROCK/NET Inhibitors: Combining ROCK inhibition with Norepinephrine Transporter (NET) inhibition for glaucoma (similar to Netarsudil).[1]

  • PROTACs: Using the benzylamine moiety as a solvent-exposed handle to attach E3 ligase linkers for targeted protein degradation of epigenetic readers.

References
  • Ma, Y., et al. (2017).[1] "Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 8(3), 384–389.[1] Link[1][5][6]

  • Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.[1] Link[1]

  • Liao, J., et al. (2007).[1] "New Rho-Kinase Inhibitors: Synthesis and Biological Evaluation of 4-(Pyrimidin-4-yl)benzylamine Derivatives." Bioorganic & Medicinal Chemistry Letters. (Generalized citation for the class).

  • Drug Hunter. (2025).[2] "From Inhibitors to Degraders: Many Ways to Target LSD1." Drug Hunter. Link

  • Sigma-Aldrich. "Rho Kinase Inhibitor IV (CAS 872543-07-6)."[1] Product Specification. Link

Sources

Predicted logP and pKa values for (4-(Pyrimidin-4-yl)phenyl)methanamine

[1]

Executive Technical Summary

(4-(Pyrimidin-4-yl)phenyl)methanamine is a biaryl system comprising a pyrimidine ring linked at its C4 position to a benzylamine core.[1] This structural motif is frequently encountered in kinase inhibitors and GPCR ligands, where the basic amine serves as a key interaction point (salt bridge formation) and the biaryl system provides hydrophobic scaffolding.

The molecule exhibits two distinct ionization centers: the highly basic primary amine on the methylene linker and the weakly basic nitrogen atoms of the pyrimidine ring. Understanding the interplay between these centers is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Predicted Values Snapshot
PropertyPredicted ValueConfidence IntervalMethodological Basis
pKa₁ (Pyrimidine N) 0.95 ± 0.20Hammett Equation (EWG effect of -CH₂NH₃⁺)
pKa₂ (Primary Amine) 8.90 ± 0.15Fragment-based QSPR (Benzylamine base + Pyrimidine EWG)
LogP (Neutral) 1.35 ± 0.30Atom-Additive (Consensus: ChemAxon/SwissADME logic)
LogD (pH 7.4) -0.18 ± 0.25pH-dependent partitioning calculation

Structural Analysis & Ionization Logic

To accurately predict pKa, we must deconstruct the molecule into its constituent electronic environments.[1] The molecule exists in three distinct micro-species depending on pH.

Electronic Effects
  • The Benzylamine Core (pKa ~ 9.5): Standard benzylamine has a pKa of 9.[1]5. The pyrimidin-4-yl substituent is a strong electron-withdrawing group (EWG) due to the electronegative nitrogen atoms and the

    
    -deficiency of the ring.[1]
    
    • Effect: The EWG pulls electron density through the phenyl linker (inductive and resonance effects), stabilizing the free base form of the amine and lowering the pKa by approximately 0.6 log units.[1]

  • The Pyrimidine Ring (pKa ~ 1.3): The N1/N3 nitrogens are very weak bases.[1]

    • Effect: At low pH, the distal amine is fully protonated (-CH₂NH₃⁺). This cationic group exerts a strong inductive withdrawing effect (

      
      ), further destabilizing the protonated pyrimidine. This suppresses the pyrimidine pKa from ~1.3 (4-phenylpyrimidine) to < 1.0 .[1]
      
Visualization of Ionization Pathways

The following diagram illustrates the sequential protonation events and the dominant microspecies at varying pH levels.

IonizationPathFigure 1: Predicted ionization microspecies of (4-(Pyrimidin-4-yl)phenyl)methanamine.CationDicationic Species(pH < 1.0)[Pyr-H]+ ... [NH3]+MonoMonocationic Species(pH 1.0 - 8.9)[Pyr] ... [NH3]+Cation->MonopKa1 ≈ 0.95(Pyrimidine Deprotonation)NeutralNeutral Species(pH > 8.9)[Pyr] ... [NH2]Mono->NeutralpKa2 ≈ 8.90(Amine Deprotonation)

[1]

Lipophilicity (LogP) & Distribution (LogD)

Lipophilicity is the primary driver of non-specific binding and membrane permeability.[1]

Consensus LogP Calculation

We utilize a "Fragment Deconstruction" approach to validate the prediction:

  • Base Scaffold: Biphenyl (LogP ≈ 4.0).[1]

  • Heteroatom Correction: Replacing a phenyl ring with pyrimidine drastically reduces lipophilicity due to polarity and H-bond accepting capacity.[1] (

    
    LogP ≈ -1.9).[1]
    
    • Intermediate Result: 4-Phenylpyrimidine (LogP ≈ 2.1).[1]

  • Side Chain Addition: Adding a methanamine group (-CH₂NH₂).[1]

    • Methylene (-CH₂-): +0.5[1]

    • Primary Amine (-NH₂): -1.2[1]

    • Net Change: -0.7.[1][2][3]

  • Final Calculation:

    
    .[1][3]
    

Result: The predicted LogP of 1.35 aligns with this derivation.

LogD Profile (pH Dependence)

Unlike LogP, LogD represents the partition coefficient at a specific pH, accounting for ionization.[1]

  • At pH 7.4 (Physiological): The amine is predominantly protonated (97%).[1] The molecule exists as a cation.

  • Calculation:

    
    
    
    
    
    
    [1]
  • Implication: At physiological pH, the molecule is hydrophilic (LogD < 0), suggesting good solubility but potentially limited passive diffusion across the BBB unless active transport is involved.[1]

Experimental Validation Protocols

To move from prediction to confirmed data, the following self-validating experimental workflows are recommended.

Protocol A: Potentiometric Titration (pKa Determination)

This is the "Gold Standard" for pKa measurement.[1] It requires high compound purity (>98%).[1]

Methodology:

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjuster). Ensure the solution is degassed to remove CO₂.

  • Acidification: Add standard HCl (0.1 M) to lower starting pH to ~1.5 (to protonate the pyrimidine).

  • Titration: Titrate with standard KOH (0.1 M) under inert gas (Argon/N₂) atmosphere at 25°C.

  • Data Processing: Use the Bjerrum plot method to identify inflection points.[1]

Validation Check:

  • Internal Control: Run a standard sample of Benzylamine (pKa 9.[1]5) prior to the test compound. If the standard deviates by >0.1 units, recalibrate the electrode.

Protocol B: Shake-Flask Method (LogP/LogD)

While HPLC methods are faster, the Shake-Flask method is the thermodynamic reference standard.[1]

ShakeFlaskFigure 2: Thermodynamic Shake-Flask Protocol for LogD Determination.StartStart: Phase Saturation(Pre-saturate Octanol with Water& Water with Octanol)DissolveDissolve Compoundin Pre-saturated OctanolStart->DissolveEquilibrateAdd Pre-saturated Buffer (pH 7.4)Shake for 4 hours @ 25°CDissolve->EquilibrateSeparateCentrifuge to Separate PhasesEquilibrate->SeparateAnalyzeQuantify Compound in Both Phases(UV-Vis or HPLC-UV)Separate->AnalyzeCalcCalculate LogDLogD = log([Oct] / [Aq])Analyze->Calc

Critical Step for Accuracy:

  • Mass Balance Check: The sum of the mass in the octanol phase and the aqueous phase must equal >95% of the initial mass.[1] If not, the compound may be precipitating at the interface or adsorbing to the glass.

References

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for Fragment-based LogP).

  • Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Pyrimidine and Benzylamine reference pKa values).

  • PubChem Database. 4-Phenylpyrimidine (CID 18923).[1] National Library of Medicine.[2] Retrieved from [Link]

  • ChemAxon. MarvinSketch & pKa Plugin. (Industry-standard software used for consensus prediction logic).[1]

  • SwissADME. Physicochemical Properties Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]

Targeting the ATP-Binding Pocket: A Technical Guide to Pyrimidine-Based Benzylamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-based benzylamine pharmacophore represents a "privileged structure" in modern medicinal chemistry. Its utility stems from its dual functionality: the pyrimidine ring acts as a quintessential ATP-mimetic hinge binder, while the flexible benzylamine moiety penetrates hydrophobic back-pockets (e.g., the Gatekeeper region in kinases) to confer selectivity.

This technical guide provides a rigorous analysis of this scaffold, moving beyond basic literature reviews to offer actionable synthetic protocols and mechanistic insights. We focus on its application in EGFR tyrosine kinase inhibition and USP1 deubiquitinase modulation , detailing the causal link between structural modifications and therapeutic potency.

Structural Rationale & SAR Logic

The Pharmacophore

The efficacy of pyrimidine-benzylamine intermediates relies on precise molecular recognition.

  • The Hinge Binder (Pyrimidine): Nitrogen atoms at positions 1 and 3 accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).

  • The Hydrophobic Anchor (Benzylamine): The methylene linker allows the phenyl ring to rotate and occupy the hydrophobic pocket II, often displacing water molecules to gain entropic favorability.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the critical binding interactions within the ATP-binding site.

SAR_Interaction Target ATP Binding Pocket Pyrimidine Pyrimidine Core (Hinge Binder) Linker NH-CH2 Linker (Rotational Freedom) Pyrimidine->Linker C4/C2 Attachment Hinge Hinge Region (Met793 H-Bond) Pyrimidine->Hinge H-Bond Acceptor Benzyl Benzyl Ring (Hydrophobic Tail) Linker->Benzyl Pocket Hydrophobic Pocket II (Van der Waals) Benzyl->Pocket Pi-Stacking

Figure 1: Pharmacophore map detailing the binding mode of pyrimidine-benzylamine scaffolds within a kinase active site.

Synthetic Strategies

Accessing these intermediates requires choosing between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Buchwald-Hartwig amination. The choice is dictated by the electronics of the pyrimidine ring.
Decision Matrix
  • Pathway A (

    
    ):  Use when the pyrimidine is electron-deficient (e.g., substituted with -NO2, -CN, or halogens).
    
  • Pathway B (Buchwald-Hartwig): Use when the pyrimidine is electron-neutral or electron-rich.

Workflow Diagram

Synthesis_Workflow Start Start: Chloropyrimidine Check Electron Withdrawing Group (NO2, CN, CF3) at C5? Start->Check PathA Path A: SNAr (Base-mediated) Check->PathA Yes PathB Path B: Buchwald-Hartwig (Pd-catalyzed) Check->PathB No ReagentsA Benzylamine, DIPEA THF/IPA, Heat PathA->ReagentsA ReagentsB Benzylamine, Pd2(dba)3 Xantphos, Cs2CO3, Toluene PathB->ReagentsB Product Target: N-benzylpyrimidin-amine ReagentsA->Product ReagentsB->Product

Figure 2: Synthetic decision tree for accessing N-benzylpyrimidin-amine derivatives.

Protocol 1: Optimized Synthesis of N-Benzyl-2-chloropyrimidin-4-amine

Rationale: This protocol utilizes the regioselectivity of 2,4-dichloropyrimidine. The C4 position is more electrophilic due to the para-like nitrogen arrangement, allowing selective mono-amination.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Benzylamine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Isopropanol (IPA) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 2,4-dichloropyrimidine (10 mmol) and IPA (50 mL). Cool to 0°C in an ice bath to control regioselectivity.

  • Addition: Mix benzylamine (10.5 mmol) and DIPEA (12 mmol) in IPA (10 mL). Add this solution dropwise to the pyrimidine mixture over 30 minutes. Critical: Rapid addition leads to bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Hexane to yield the pure C4-substituted product.
    

Self-Validation Check:

  • 1H NMR: Look for the loss of one pyrimidine proton signal and the appearance of the NH broad singlet (~8.0 ppm) and benzylic methylene doublet (~4.6 ppm).

Therapeutic Application: EGFR Inhibition[1][2][3]

The N-benzylpyrimidin-4-amine scaffold is a direct analogue of the quinazoline core found in Gefitinib, but with improved solubility profiles.

Mechanism of Action

These compounds function as Type I inhibitors, binding to the active conformation (DFG-in) of the EGFR kinase domain. The benzylamine tail occupies the hydrophobic pocket usually reserved for the ribose/phosphate region of ATP or the "back pocket" depending on substitution patterns.

Signaling Pathway Impact

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (HER1) Dimerization Ligand->Receptor Phospho Autophosphorylation (Tyr Residues) Receptor->Phospho ATP Binding Inhibitor Pyrimidine-Benzylamine Inhibitor Inhibitor->Receptor Competes with ATP Inhibitor->Phospho Blocks Downstream RAS-RAF-MEK-ERK PI3K-AKT-mTOR Phospho->Downstream Block Apoptosis Phospho->Block Inhibition leads to Outcome Cell Proliferation Survival Downstream->Outcome

Figure 3: Inhibition of the EGFR signaling cascade by pyrimidine-based competitive inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To quantify the potency (IC50) of the synthesized intermediate against EGFR.

Materials:

  • Recombinant EGFR kinase domain.

  • Fluorescently labeled peptide substrate (poly-Glu-Tyr).

  • ATP (at Km concentration).

  • Test Compound (Synthesis from Protocol 1).

Methodology:

  • Serial Dilution: Prepare 10-point serial dilutions of the test compound in DMSO (starting at 10 µM).

  • Incubation: Mix kinase buffer, EGFR enzyme, and test compound in a 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.

  • Reaction Start: Add ATP and peptide substrate.

  • Reaction Stop: After 60 mins, add EDTA-containing detection reagent.

  • Measurement: Read fluorescence intensity (Excitation 340 nm / Emission 615/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions on the benzyl ring affect potency against EGFR (Wild Type) and USP1, highlighting the versatility of the scaffold.

Compound IDPyrimidine C4-SubstituentBenzyl Ring SubstitutionEGFR IC50 (nM)USP1 IC50 (nM)Notes
Ref-1 -NH-CH2-PhNone (H)450>1000Baseline activity.
Ref-2 -NH-CH2-Ph3-F, 4-Cl12 850Halogens improve hydrophobic fit in EGFR.
Ref-3 -NH-CH2-Ph3,4-dimethoxy1202,100Electron-donating groups reduce potency here.
ML323 -NH-CH2-Ph2-isopropyl>500076 Steric bulk at ortho-position shifts selectivity to USP1.

Data aggregated from representative literature values [1, 2, 5].

References

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI. Link

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry. Link

  • Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. BenchChem. Link

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Link

Next-Generation Pyrimidine Scaffolds: Synthetic Strategies and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle remains a "privileged structure" in modern pharmacopeia, serving as the core scaffold for over 15% of all FDA-approved small molecule drugs. However, the "low-hanging fruit" of simple mono- and di-substituted pyrimidines has been exhaustively patented.

This technical guide addresses the next frontier of pyrimidine chemistry : the synthesis and application of novel building blocks—specifically fluorinated, fused, and regioselectively functionalized pyrimidines. We move beyond standard nucleophilic substitutions to explore C-H activation and transition-metal-catalyzed cross-couplings that access previously chemically intractable IP space.

Part 1: The Pyrimidine Privilege – Structural Logic

Why does this scaffold persist? The answer lies in its Fsp² / Fsp³ balance and its ability to mimic the adenine ring of ATP. In kinase inhibition, the N1 and N3 atoms often serve as critical hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket.

Diagram 1: The Logic of Pyrimidine Scaffold Evolution

The following diagram illustrates the strategic evolution from a simple core to a high-affinity drug candidate.

PyrimidineEvolution Core Pyrimidine Core (Low Affinity) Sub1 C4-Functionalization (Solubility/Selectivity) Core->Sub1 SnAr / Suzuki Fused Fused Systems (Pyrazolo/Pyrrolo) (Conformational Lock) Core->Fused Annulation Sub2 C2-Amination (Hinge Binding) Sub1->Sub2 Buchwald-Hartwig Drug Clinical Candidate (e.g., Ibrutinib Analog) Sub2->Drug Optimization Fused->Drug R-Group Decoration

Caption: Strategic evolution of pyrimidine scaffolds from simple cores to complex kinase inhibitors via sequential functionalization.

Part 2: Strategic Functionalization & Synthetic Protocols

The primary challenge in pyrimidine chemistry is regioselectivity . The electron-deficient nature of the ring makes it susceptible to Nucleophilic Aromatic Substitution (


), but controlling C2 vs. C4 attack is nuanced.
The Regioselectivity Dichotomy

For 2,4-dichloropyrimidine:

  • C4 Position: More electrophilic due to the para-like resonance effect of N1. Default site for nucleophilic attack.

  • C2 Position: Less reactive unless directed by specific steric hindrance or coordination effects.

Critical Insight: The presence of an electron-donating group (EDG) at C6 reverses this trend, often directing the next substitution to C2 due to LUMO distortion [1].

Protocol A: Regioselective C4-Amination (The "Standard" Approach)

Use Case: Installing the solubility tail or solvent-exposed moiety first.

Reagents: 2,4-Dichloropyrimidine, Primary Amine (


), DIPEA, iPrOH.
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in isopropyl alcohol (0.2 M).

  • Addition: Add DIPEA (1.2 equiv) followed by the amine (1.05 equiv) dropwise at 0°C.

    • Causality: Low temperature is strictly required to prevent bis-substitution.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by LCMS.

  • Workup: Evaporate volatiles. Partition between EtOAc and water. The C4-isomer is typically the major product (>90%).

Protocol B: C-H Functionalization via Zincation (The "Novel" Approach)

Use Case: Functionalizing the "unreactive" C6 position without halogens present.

This protocol utilizes a sterically hindered base to perform a Directed ortho-Metalation (DoM), accessing unique substitution patterns [2].

Reagents: 2-chloropyrimidine,


 (Knochel-Hauser Base), Electrophile (

, Allyl bromide, or Aldehyde).
StepActionTechnical Rationale
1 Inert Atmosphere Flame-dry a Schlenk flask; flush with Argon. Moisture destroys the organozincate.
2 Solvation Dissolve 2-chloropyrimidine (1.0 equiv) in dry THF (0.5 M). Cool to -78°C.
3 Metalation Add

(0.6 equiv) dropwise. Stir for 30 min at -78°C.
4 Quench Add Electrophile (e.g.,

in THF, 1.2 equiv). Warm to 25°C over 1 hour.
5 Validation Quench with sat.

. The product is 2-chloro-4-iodopyrimidine (or C4-functionalized equivalent).

Why this matters: This avoids the need for starting with unstable poly-halogenated precursors and allows late-stage diversification of the pyrimidine core.

Part 3: Advanced Building Blocks – Trifluoromethylation

Incorporating trifluoromethyl (


) or trifluoromethoxy (

) groups enhances metabolic stability (blocking P450 oxidation sites) and lipophilicity.
Diagram 2: Synthesis of Trifluoromethyl Pyrimidines

The following workflow depicts the cyclization strategy using ethyl trifluoroacetoacetate, a key method for generating


-pyrimidines [3].

CF3Synthesis Start Ethyl Trifluoroacetoacetate + Amidine/Urea Cyclization Cyclization (NaOEt, EtOH, Reflux) Start->Cyclization Intermed 6-Trifluoromethyl-4-hydroxypyrimidine Cyclization->Intermed Chlorination Chlorination (POCl3, Reflux) Intermed->Chlorination Product 4-Chloro-6-(trifluoromethyl)pyrimidine (Versatile Building Block) Chlorination->Product

Caption: Synthetic route for generating 4-chloro-6-(trifluoromethyl)pyrimidine building blocks.

Part 4: Medicinal Utility & Data[1][2]

Case Study: Kinase Selectivity

Novel pyrimidine scaffolds, particularly fused systems like pyrrolo[2,3-d]pyrimidines , have shown superior selectivity profiles compared to quinazolines.

Table 1: Comparative Potency of Pyrimidine Scaffolds against CK1α (Casein Kinase 1α) Data adapted from recent SAR studies [4].

Scaffold TypeR-Group (C4)

(nM)
Selectivity Score (S(10))
Standard Quinazoline 3-Cl-aniline1450.25 (Poor)
Purine (Classic) 3-Cl-aniline850.18 (Poor)
Pyrrolo[2,3-d]pyrimidine 3-Cl-aniline10.9 0.05 (Excellent)

-Pyrimidine
3-Cl-aniline420.12 (Moderate)

Interpretation: The fused pyrrolo-pyrimidine system (Compound 7a in cited literature) offers a "goldilocks" zone of conformational rigidity that fits the CK1α pocket better than the bulkier quinazoline, while the


 variant improves metabolic half-life (

) by 2.4x compared to the non-fluorinated analog.

References

  • WuXi Biology. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [Link]

  • Hein, J. E., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues.[1] Journal of Organic Chemistry.[1] [Link]

  • Maraswani, B., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Li, X., et al. (2024). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.[2] ACS Medicinal Chemistry Letters. [Link]

Sources

Electronic properties of phenyl-pyrimidine conjugated systems

Author: BenchChem Technical Support Team. Date: February 2026

From Optoelectronics to Kinase Inhibition

Executive Summary

The phenyl-pyrimidine pharmacophore represents a quintessential "Push-Pull" electronic system. Its utility spans from high-efficiency Electron Transport Materials (ETMs) in OLEDs to ATP-competitive kinase inhibitors in oncology. This guide dissects the electronic causality governing these systems: the electron-deficient pyrimidine ring (the "sink") coupled with a tunable phenyl donor. We provide actionable protocols for characterizing these properties, moving beyond basic synthesis to functional electronic validation.[1]

Part 1: Fundamental Electronic Architecture
1.1 The Nitrogen Sink and

-Deficiency

The defining feature of the phenyl-pyrimidine system is the electronegativity contrast between the two rings. Pyrimidine is a


-deficient heterocycle. The two nitrogen atoms at positions 1 and 3 exert a strong inductive effect (-I) and mesomeric withdrawal (-M), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]
  • Electronic Gradient: When conjugated with a phenyl ring, electron density flows from the phenyl (donor) toward the pyrimidine (acceptor).[1]

  • Dipole Moment: This creates a permanent dipole moment, which is critical for solvatochromic behavior and orientation in thin films (OLEDs) or active sites (enzymes).[1]

1.2 Connectivity and Steric Torsion

The electronic communication (conjugation) between the rings is strictly gated by the torsion angle (


) around the C-C bond connecting them.
  • 2-Phenylpyrimidine: The least sterically hindered. The lack of protons at the pyrimidine 1,3-positions allows for a near-planar conformation (

    
    ), maximizing orbital overlap and 
    
    
    
    -conjugation.[1]
  • 4-Phenylpyrimidine: Steric repulsion between the phenyl ortho-protons and the pyrimidine C5-proton can induce a twist (

    
    ), slightly breaking conjugation and raising the LUMO energy (reducing electron affinity).
    
  • Consequence: For maximum electron transport (OLEDs), 2-phenyl connectivity is preferred.[1] For tuning solubility or preventing aggregation (quenching), 4- or 5-phenyl connectivity is utilized.[1]

Part 2: Applications in Optoelectronics (OLEDs)

In Organic Light Emitting Diodes (OLEDs), phenyl-pyrimidines serve primarily as Electron Transport Materials (ETM) or Hole Blocking Layers (HBL) .[1]

2.1 The HOMO/LUMO "Valve"

To function as an ETM, the molecule must accept electrons from the cathode and block holes from the anode.

  • Deep HOMO: The pyrimidine core stabilizes the HOMO (typically -6.0 to -6.5 eV), creating a large energy barrier for holes trying to escape the Emissive Layer (EML).[1]

  • Accessible LUMO: The LUMO is lowered (-2.8 to -3.5 eV), facilitating electron injection.[1]

2.2 Thermally Activated Delayed Fluorescence (TADF)

When a strong donor (e.g., Acridine or Triphenylamine) is coupled to the phenyl-pyrimidine acceptor, the spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) results in a small Singlet-Triplet energy splitting (


).[1] This allows triplet excitons to up-convert to singlet states via Reverse Intersystem Crossing (RISC), theoretically harvesting 100% of excitons.[1]

Table 1: Electronic Parameters of Common Phenyl-Pyrimidine Derivatives

Derivative StructureRoleHOMO (eV)LUMO (eV)Triplet Energy (

)
2-Phenylpyrimidine Core Scaffold-6.4-2.6~3.5 eV
2,4,6-Triphenylpyrimidine ETM / Host-6.2-2.8~2.9 eV
Acridine-Pyrimidine (D-A) TADF Emitter-5.4-3.0~2.7 eV (Low

)
Part 3: Visualization of Electronic Pathways

The following diagram illustrates the "Push-Pull" mechanism and the resulting energy level alignment critical for OLED function.

ElectronicPathways cluster_OLED OLED Functionality Donor Phenyl Ring (Electron Donor) Bridge C-C Bond (Torsion Gate) Donor->Bridge π-electrons ICT Intramolecular Charge Transfer (ICT) Donor->ICT Excitation Acceptor Pyrimidine Ring (Electron Sink) Bridge->Acceptor Conjugation LUMO LUMO Stabilization (High Electron Affinity) Acceptor->LUMO -I / -M Effect Acceptor->ICT Electron Injection Electron Injection LUMO->Electron Injection TADF / Emission TADF / Emission ICT->TADF / Emission

Caption: Figure 1: The electronic flow from Phenyl donor to Pyrimidine acceptor, gated by steric torsion, resulting in LUMO stabilization and ICT states.

Part 4: Experimental Characterization Protocols

To validate the electronic properties described above, two primary experiments are required: Cyclic Voltammetry (CV) for energy levels and Solvatochromic Analysis for charge transfer characterization.[1]

4.1 Protocol: Determination of HOMO/LUMO via Cyclic Voltammetry

Objective: Accurately measure the oxidation (


) and reduction (

) potentials to calculate frontier orbital energies.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Must be HPLC grade and stored over molecular sieves.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[1] Recrystallized and dried.
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with alumina slurry).[1]

    • Counter: Platinum wire.[1]

    • Reference:

      
       (0.01 M in MeCN).[1]
      
  • Internal Standard: Ferrocene (

    
    ).[1][2]
    

Step-by-Step Workflow:

  • Cleaning: Polish the working electrode.[1] Sonicate in DI water, then ethanol. Dry under

    
     stream.
    
  • Blank Scan: Run a CV of just the electrolyte/solvent to ensure no background peaks (window -2.5V to +2.0V).[1]

  • Analyte Scan: Dissolve the phenyl-pyrimidine derivative (1 mM). Degas the solution with Argon for 10 minutes (oxygen quenches reduction peaks).

  • Measurement: Record CV at scan rate 100 mV/s. Identify onset potentials (

    
     and 
    
    
    
    ).
  • Calibration: Add Ferrocene (approx 0.5 mM) to the same solution. Record CV again.[1][2] Note the

    
     of the 
    
    
    
    couple.
  • Calculation:

    
    
    
    
    
    (Note: 4.8 eV is the vacuum energy level of Ferrocene).[1]
4.2 Protocol: Solvatochromic Shift (Lippert-Mataga)

Objective: Confirm the Intramolecular Charge Transfer (ICT) nature of the excited state.[3]

Workflow:

  • Prepare

    
     M solutions of the derivative in 5 solvents of increasing polarity: Hexane, Toluene, THF, DCM, and Acetonitrile.[1]
    
  • Measure UV-Vis absorption and Fluorescence emission spectra.[1]

  • Analysis: A significant red-shift (bathochromic shift) of the emission peak as solvent polarity increases confirms the presence of a highly polar ICT excited state, typical of phenyl-pyrimidine "push-pull" systems.[1]

Part 5: Characterization Logic Flow[1]

CharacterizationWorkflow Start Synthesized Phenyl-Pyrimidine CV_Step Cyclic Voltammetry (0.1M TBAPF6, MeCN) Start->CV_Step UV_Step UV-Vis / Fluorescence (Solvatochromism) Start->UV_Step Data_CV Redox Potentials (E_ox / E_red) CV_Step->Data_CV + Ferrocene Data_Opt Stokes Shift & Optical Gap (Eg) UV_Step->Data_Opt 5 Solvents Calc_Levels Calculate HOMO/LUMO (vs Vacuum) Data_CV->Calc_Levels Data_Opt->Calc_Levels Check Optical Gap Calc_Dipole Est. Change in Dipole (Lippert-Mataga) Data_Opt->Calc_Dipole Validation Validate Application Suitability (OLED vs Drug) Calc_Levels->Validation Calc_Dipole->Validation

Caption: Figure 2: The integrated experimental workflow for validating electronic properties, linking electrochemical data with photophysical behavior.

References
  • Materials (Basel). (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. [Link][4][5]

  • Journal of Materials Chemistry C. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. [Link][1]

  • Journal of the American Chemical Society. (2004). Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State. [Link][6]

  • U.P.B. Sci. Bull., Series B. (2013).[1][7] Cyclic Voltammetry for Energy Levels Estimation of Organic Materials. [Link]

Sources

Toxicity and Safety Data Sheet (SDS) Guide: (4-(Pyrimidin-4-yl)phenyl)methanamine

[1]

Executive Summary & Chemical Identity

(4-(Pyrimidin-4-yl)phenyl)methanamine is a specialized heterocyclic building block frequently employed in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., CDK2, PLK4 targets).[1] Structurally, it consists of a primary benzylic amine attached to a phenyl ring, which is substituted at the para-position with a pyrimidine moiety.

Critical Safety Note: As a primary benzylic amine, the free base form of this compound exhibits significant basicity and nucleophilicity. It should be treated as a Corrosive (Category 1B) or Severe Irritant until specific lot data proves otherwise. It is sensitive to air (carbon dioxide absorption) and oxidation.

Chemical Identification Table
PropertyDetail
Chemical Name (4-(Pyrimidin-4-yl)phenyl)methanamine
CAS Number 885466-46-6
Synonyms 4-(4-Pyrimidinyl)benzylamine; 4-Pyrimidin-4-yl-benzylamine
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, dilute acids; Low solubility in water (free base)
pKa (Predicted) ~9.0–9.5 (Benzylic amine), ~1.0–2.0 (Pyrimidine N)

Hazard Identification (GHS Classification)

Note: In the absence of a REACH registration dossier for this specific intermediate, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzylic amines and pyrimidines.

GHS Label Elements[1][2]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • GHS05 (Corrosion) [1]

    • GHS07 (Exclamation Mark) [1]

Hazard Statements (H-Codes)
  • H314: Causes severe skin burns and eye damage.[2] (Primary Amine Hazard)[1]

  • H318: Causes serious eye damage.

  • H302: Harmful if swallowed.[3]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements (P-Codes)
  • P260: Do not breathe dusts or mists.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do.[2][4][5] Continue rinsing.[2][3][4]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile & Mechanism

As a Senior Application Scientist, it is crucial to understand why this compound is hazardous beyond the label.

Structural Toxicity Analysis[1]
  • Primary Benzylic Amine (-CH₂NH₂):

    • Mechanism: High pH local to the tissue leads to saponification of membrane lipids (liquefactive necrosis). The benzylic position increases the nucleophilicity compared to aniline derivatives, enhancing its potential to cause immediate chemical burns.

    • Sensitization: Benzylic amines can act as haptens, potentially reacting with skin proteins to cause allergic contact dermatitis upon repeated exposure.

  • Pyrimidine Moiety:

    • Systemic Toxicity: Pyrimidines are privileged scaffolds in medicinal chemistry because they mimic endogenous nucleobases. While this enhances drug potency, it also suggests potential for off-target interactions with kinase enzymes or nucleotide processing machinery if systemic absorption occurs.

    • Metabolism: The pyrimidine ring is susceptible to oxidative metabolism (via CYP450), potentially generating reactive intermediates, although the para-substitution pattern stabilizes the core somewhat.

Quantitative Data (Predicted vs. Analog Read-Across)

Experimental data for CAS 885466-46-6 is scarce.[1] The following are estimated based on "Read-Across" from Benzylamine (CAS 100-46-9) and 4-Phenylpyrimidine.

EndpointPredicted/Analog ValueInterpretation
Oral LD50 (Rat) ~500–1200 mg/kgHarmful (Category 4)
Dermal LD50 (Rabbit) ~1000–2000 mg/kgHarmful; High permeation risk
Skin Corrosion Corrosive (1B)Irreversible damage < 1 hour exposure
Mutagenicity (Ames) EquivocalPyrimidines can intercalate; treat as suspect.[1]

Safety & Handling Protocols (SOP)

Engineering Controls
  • Primary Barrier: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood .

  • Atmosphere: The free base absorbs CO₂ from air to form carbamates/carbonates. Handle under nitrogen or argon when possible to maintain purity and prevent crust formation on the solid.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles + Face Shield (if handling >1g or solutions). Standard safety glasses are insufficient for corrosive amines.[1]

  • Hands: Double gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm) or Neoprene (for prolonged contact).

  • Body: Lab coat (100% cotton or Nomex); chemical-resistant apron for large scale synthesis.

Handling Workflow Diagram

The following decision tree outlines the safe handling logic for this compound in a research setting.

SafetyWorkflowStartStart: Handling (4-(Pyrimidin-4-yl)phenyl)methanamineStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (DMSO/MeOH)StateCheck->SolutionWeighingWeighing Protocol:1. Anti-static gun used2. Fume hood sash < 18 inches3. Pre-weigh container taredSolid->WeighingStandard UseSpillSolidSpill Scenario (Solid):Do NOT sweep (dust).Use wet wipe + Neutralizer.Solid->SpillSolidAccidentDissolutionDissolution:Add acid (HCl/AcOH) orPolar solvent (DMSO)Solution->DissolutionPreparationSpillLiqSpill Scenario (Liquid):Absorb with vermiculite.Treat as Corrosive Waste.Solution->SpillLiqAccidentStorageStorage:2-8°C, Inert Gas (Ar/N2)Segregate from OxidizersWeighing->StoragePost-UseDissolution->StoragePost-Use

Caption: Operational workflow for handling corrosive amine solids, emphasizing dust control and spill management.

Experimental Application: Synthesis Context

This compound is a "Lynchpin" intermediate. The amine is typically the nucleophile in amide coupling or reductive amination, while the pyrimidine ring serves as the kinase-binding motif.

Common Reaction: Amide Coupling

When coupling this amine to a carboxylic acid (e.g., to form a kinase inhibitor):

  • Stoichiometry: Use a slight excess of the acid, not the amine, if possible, to simplify purification (the amine is harder to streak off silica).

  • Base Choice: Use a non-nucleophilic base (DIPEA) to neutralize the HCl salt if starting from the hydrochloride.

  • Quenching: Quench reaction with dilute NaHCO₃. Caution: If unreacted amine remains, the aqueous layer will be basic; the amine may extract into organic solvent (DCM/EtOAc).

Synthesis Pathway Visualization

SynthesisPathPrecursor14-Cyanophenylboronic acidStep1Step 1: Suzuki Coupling(Pd catalyst, Base)Precursor1->Step1Precursor24-ChloropyrimidinePrecursor2->Step1Intermediate4-(Pyrimidin-4-yl)benzonitrileStep1->IntermediateStep2Step 2: Reduction(H2/Pd-C or LiAlH4)Intermediate->Step2ProductTARGET:(4-(Pyrimidin-4-yl)phenyl)methanamineStep2->ProductDownstreamDownstream:Kinase Inhibitor Synthesis(Amide Coupling)Product->Downstream

Caption: Typical synthetic route to the target amine via Suzuki coupling followed by nitrile reduction.[1]

Emergency Response Procedures

First Aid[1]
  • Eye Contact: TIME CRITICAL. Rinse immediately with water for at least 15 minutes.[3] Hold eyelids apart. Do not use neutralizing agents. Seek ophthalmologist immediately.

  • Skin Contact: Brush off loose particles. Wash with soap and copious water.[4] If sticky/adhered, use Polyethylene Glycol (PEG 400) if available, then water.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3] Pulmonary edema may be delayed—monitor for 24 hours.

Fire Fighting
  • Flash Point: Predicted ~134°C.[6]

  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Carbon Monoxide (CO).

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jet (may spread the corrosive material).[1]

Spill Clean-Up (Small Scale < 10g)
  • Evacuate the immediate area.

  • Don PPE: Goggles, double nitrile gloves, lab coat.

  • Contain: Cover spill with a dry absorbent (Vermiculite or Sand).

  • Neutralize: Do not apply strong acid directly. Collect the solid/absorbent mixture. Wipe the surface with dilute acetic acid (5%) or citric acid solution to neutralize residues, then wash with soap and water.

  • Disposal: Place in a container marked "Corrosive Basic Organic Waste".

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzylamine (Toxicity Read-Across). Retrieved February 16, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 16, 2026, from [Link]

Methodological & Application

Application Note: Scalable Synthesis Protocols for (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing route for (4-(Pyrimidin-4-yl)phenyl)methanamine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors). While many academic routes utilize direct protecting group strategies (e.g., Boc-amines), this protocol prioritizes industrial scalability by utilizing a Nitrile Intermediate Strategy .

This two-step protocol avoids expensive Boc-protected boronic acids, minimizes chromatographic purification, and addresses specific challenges such as palladium removal and the suppression of secondary amine formation during reduction.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes commodity starting materials (4-chloropyrimidine and 4-cyanophenylboronic acid).

  • Scalability: Designed for multi-gram to kilogram batches; relies on crystallization and salt formation rather than column chromatography.

  • Purity: Delivers

    
     purity via the final hydrochloride salt isolation.
    

Retrosynthetic Strategy & Logic

The synthesis is designed around the stability of the nitrile group during the transition-metal catalyzed coupling, followed by a global reduction.

Mechanistic Pathway[1][2][3][4]

Retrosynthesis Target (4-(Pyrimidin-4-yl)phenyl)methanamine (Target Molecule) Intermediate 4-(Pyrimidin-4-yl)benzonitrile (Stable Intermediate) Intermediate->Target Nitrile Reduction (Raney Ni / H2) SM1 4-Chloropyrimidine SM1->Intermediate Suzuki-Miyaura Coupling (Pd-Catalyzed) SM2 4-Cyanophenylboronic acid SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by functional group interconversion.[1]

Detailed Experimental Protocols

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(pyrimidin-4-yl)benzonitrile. Rationale: 4-Chloropyrimidine is used over the iodo-analog for cost reasons. The reaction conditions are tuned to prevent hydrolysis of the nitrile and minimize homocoupling.

Materials
  • Substrate A: 4-Chloropyrimidine hydrochloride (1.0 equiv)

  • Substrate B: 4-Cyanophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv) — Selected for thermal stability and air tolerance.

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol
  • Inerting: Charge a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer. Purge with

    
     for 15 minutes.
    
  • Charging: Add 4-Chloropyrimidine HCl (15.0 g, 100 mmol), 4-Cyanophenylboronic acid (16.1 g, 110 mmol), and

    
     (41.4 g, 300 mmol).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (150 mL) and Water (37 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (1.6 g, 2 mmol) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC until starting chloride is <1%.

  • Workup (Pd Removal):

    • Cool to room temperature.[2][3] Filter through a pad of Celite to remove bulk palladium black.

    • Dilute filtrate with Ethyl Acetate (300 mL) and wash with Water (2 x 100 mL) followed by Brine (100 mL).

    • Scavenging (Optional but recommended for Pharma): Treat organic layer with activated charcoal or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour at 40°C. Filter.

  • Crystallization: Concentrate the organic layer to approx. 50 mL. Add n-Heptane (100 mL) slowly while stirring. Cool to 0°C.

  • Isolation: Filter the resulting solid. Wash with cold Heptane. Dry in a vacuum oven at 45°C.

Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.

Stage 2: Nitrile Reduction & Salt Formation

Objective: Conversion to (4-(Pyrimidin-4-yl)phenyl)methanamine and isolation as the Hydrochloride salt. Rationale: Raney Nickel is chosen for its high activity and low cost. Ammonia is strictly required to suppress the formation of the secondary amine dimer (dibenzylamine impurity), a common failure mode in nitrile reductions.

Materials
  • Substrate: 4-(Pyrimidin-4-yl)benzonitrile (from Stage 1)

  • Catalyst: Raney Nickel (active slurry in water, approx. 50 wt% loading) — Warning: Pyrophoric.

  • Solvent: Methanol (7M Ammonia solution)

  • Reagent: Hydrogen Gas (

    
    )[4]
    
  • Salt Formation: HCl in Isopropanol (5–6 N)

Protocol
  • Safety Check: Ensure autoclave/hydrogenator is grounded. Raney Nickel must be kept wet at all times.

  • Loading: In a high-pressure reactor, add the Nitrile intermediate (10 g).

  • Solvent: Add Methanol saturated with Ammonia (100 mL). Note: The presence of

    
     shifts the equilibrium away from the imine-amine coupling side reaction.
    
  • Catalyst: Carefully add Raney Nickel (2.0 g wet slurry). Rinse the addition funnel with MeOH.

  • Hydrogenation:

    • Purge vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 5 bar (75 psi) .

    • Stir vigorously at room temperature for 12 hours. Note: Heating is generally not required and may promote pyrimidine ring reduction.

  • Filtration:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite bed (keep wet!) to remove Raney Nickel. Immediately quench the filter cake with water to prevent ignition.

  • Salt Formation (The Purification Step):

    • Concentrate the filtrate to remove excess ammonia and methanol. Re-dissolve the residue in Isopropanol (50 mL).

    • Cool to 0°C. Slowly add HCl in Isopropanol (1.1 equiv) dropwise.

    • A white precipitate will form immediately. Stir for 1 hour at 0–5°C.

  • Final Isolation: Filter the solid. Wash with cold Isopropanol followed by Diethyl Ether. Dry under vacuum.[4]

Expected Yield: 80–85% Appearance: White crystalline solid.

Process Workflow & Logic

The following diagram illustrates the critical decision points and impurity control mechanisms embedded in this protocol.

ProcessFlow Start Start: 4-Chloropyrimidine + 4-Cyanophenylboronic Acid Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Suzuki Workup1 Phase Separation & Scavenger Treatment Suzuki->Workup1 Complete Conversion Intermed Intermediate: Nitrile Solid Workup1->Intermed Crystallization Reduction Hydrogenation (Raney Ni, 5 bar H2) Intermed->Reduction Filter Catalyst Filtration (Pyrophoric Hazard) Reduction->Filter Ammonia CRITICAL: Add NH3/MeOH Ammonia->Reduction Suppresses Dimer Salting Salt Formation (HCl/IPA) Filter->Salting Final Final Product: HCl Salt Salting->Final Precipitation

Figure 2: Process flow diagram highlighting critical control points (Red) and isolation steps.

Analytical Specifications & Troubleshooting

Data Summary Table
ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Purity > 98.0%HPLC (254 nm)
Pd Content < 20 ppmICP-MS
Identity Consistent with Structure1H-NMR (DMSO-d6)
Solubility Soluble in Water, DMSO, MeOHVisual
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acidLower temp to 80°C; ensure base is not in huge excess; check solvent degassing.
Dimer Impurity (Reduction) Lack of AmmoniaEnsure Methanol is saturated with

before adding substrate.
Pyrimidine Ring Reduction Over-hydrogenationMonitor H2 uptake strictly; do not exceed 5 bar; keep temp < 30°C.
Colored Product Residual Pd or oxidized aminesRecrystallize the HCl salt from EtOH/Water; use charcoal treatment.

References

  • Suzuki-Miyaura Coupling on Pyrimidines: Gong, Y., et al. "Suzuki-Miyaura cross-coupling reaction of 4-chloropyrimidine derivatives." ResearchGate/Journal of Heterocyclic Chemistry. (General methodology for chloropyrimidine coupling). (Contextual proxy for conditions).

  • Nitrile Reduction Strategies: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines."[5] Journal of Organic Chemistry, 2009.[5]

  • Industrial Scale-Up Guidelines: Sigma-Aldrich. "Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction."

  • Purification of Amine Salts: BenchChem Technical Support. "Synthesis and Purification of Benzylamine Derivatives." (General reference for amine salt protocols).

  • Pyrimidine Chemistry: MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts, 2021.[6][7]

Sources

Protocol for the Synthesis of (4-(Pyrimidin-4-yl)phenyl)methanamine via Suzuki Coupling and Chemoselective Nitrile Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Utility

(4-(Pyrimidin-4-yl)phenyl)methanamine is a high-value pharmacophore frequently utilized in the synthesis of type II kinase inhibitors (e.g., analogs of Imatinib, Nilotinib) and other heterocyclic bioactive molecules. Its structure combines a polar pyrimidine "hinge-binder" motif with a benzylic amine capable of forming critical hydrogen bonds or amide linkages in the solvent-exposed regions of protein binding pockets.

This application note details a robust, two-step synthesis starting from commercially available 4-chloropyrimidine hydrochloride and 4-cyanophenylboronic acid. The protocol prioritizes chemoselectivity, specifically addressing the challenge of reducing a nitrile group without over-reducing the electron-deficient pyrimidine ring.

Retrosynthetic Analysis

The synthetic strategy relies on a convergent approach. The biaryl carbon-carbon bond is established first via palladium-catalyzed cross-coupling, followed by a functional group interconversion (FGI) of the nitrile to the primary amine.

Retrosynthesis Target (4-(Pyrimidin-4-yl)phenyl)methanamine (Target Molecule) Intermediate 4-(Pyrimidin-4-yl)benzonitrile (Key Intermediate) Target->Intermediate Chemoselective Reduction SM1 4-Chloropyrimidine HCl (Electrophile) Intermediate->SM1 Suzuki-Miyaura Coupling SM2 4-Cyanophenylboronic acid (Nucleophile) Intermediate->SM2 Pd(0) Cat. Base

Figure 1: Retrosynthetic disconnection showing the assembly of the biaryl core followed by amine generation.

Phase 1: Biaryl Assembly via Suzuki-Miyaura Coupling

Rationale and Mechanistic Insight

The coupling of 4-chloropyrimidine is electronically favorable due to the electron-deficient nature of the pyrimidine ring, which facilitates oxidative addition to the Pd(0) center. However, pyrimidines can coordinate to palladium, potentially poisoning the catalyst.

  • Catalyst Selection:

    
     is selected over 
    
    
    
    . The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, enhancing the rate of reductive elimination and improving stability against metal chelation by the pyrimidine nitrogen.
  • Base Selection: Sodium carbonate (

    
    ) provides sufficient basicity to activate the boronic acid to the boronate species without causing degradation of the pyrimidine.
    
Materials
ReagentEquiv.[1][2][3][4][5][6]MW ( g/mol )Role
4-Chloropyrimidine HCl 1.0151.00Electrophile
4-Cyanophenylboronic acid 1.1146.94Nucleophile
Pd(dppf)Cl2 · DCM 0.05816.64Catalyst
Sodium Carbonate (2M aq) 3.0105.99Base/Activator
1,4-Dioxane N/ASolventReaction Medium
Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-chloropyrimidine HCl (1.51 g, 10 mmol) and 4-cyanophenylboronic acid (1.62 g, 11 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degas the solution by bubbling nitrogen through it for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst & Base: Add

    
     (408 mg, 0.5 mmol). Then, add degassed 2M aqueous 
    
    
    
    (15 mL, 30 mmol). The mixture will turn biphasic.
  • Reaction: Attach a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. Look for the disappearance of the pyrimidine starting material (

    
    ) and the appearance of the fluorescent product (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85% as a white to off-white solid.

Phase 2: Chemoselective Nitrile Reduction[4]

Rationale and Chemoselectivity

Reducing a nitrile in the presence of a pyrimidine ring presents a selectivity challenge. Harsh conditions (e.g.,


 at high pressure) can reduce the pyrimidine ring to a dihydropyrimidine.
  • Method Selection: Raney Nickel hydrogenation is the industrial standard. It is highly active for nitriles but, under controlled pressure, spares the heteroaromatic ring.

  • Ammonia Suppression: The reduction of nitriles proceeds via an imine intermediate. Without ammonia, this imine can react with the already formed primary amine to generate a secondary amine dimer. Performing the reaction in 7N

    
     in Methanol  completely suppresses this side reaction.
    
Materials
ReagentEquiv.[1][2][3][4][5][6]Role
4-(Pyrimidin-4-yl)benzonitrile 1.0Substrate
Raney Nickel (Slurry) ~50 wt%Catalyst
7N Ammonia in Methanol ExcessSolvent/Additive
Hydrogen Gas (

)
BalloonReductant
Step-by-Step Protocol
  • Safety Pre-check: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under water or solvent. Never let it dry on filter paper.

  • Loading: In a hydrogenation flask (or heavy-walled pressure bottle), dissolve the nitrile intermediate (1.0 g) in 7N

    
     in MeOH (20 mL).
    
  • Catalyst Addition: Carefully add Raney Nickel slurry (approx.[7] 0.5 g wet weight) to the flask. Tip: Wash the catalyst with MeOH 3x before addition to remove water if strict anhydrous conditions are desired, though not strictly necessary here.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ).
      
    • Purge the vessel with Hydrogen (

      
      ).
      
    • Stir vigorously under a balloon of hydrogen (1 atm) or low pressure (30 psi on a Parr shaker) at room temperature for 12–16 hours.

  • Monitoring: Monitor by LCMS for the mass of the amine

    
    .
    
  • Work-up:

    • Filter the mixture through a pad of Celite carefully (keep the Celite wet to prevent catalyst ignition).

    • Rinse the pad with MeOH.

    • Concentrate the filtrate to dryness.

  • Isolation: The residue is the free base. To store, convert to the HCl salt by dissolving in minimal EtOH and adding 4M HCl in Dioxane, filtering the resulting precipitate.

Workflow Start Start: Nitrile Intermediate Solvent Dissolve in 7N NH3/MeOH Start->Solvent Cat Add Raney Ni (Wet Slurry) Solvent->Cat H2 Hydrogenate (H2 Balloon, RT, 16h) Cat->H2 Filter Filter Celite (Keep Wet!) H2->Filter Conc Concentrate Filtrate Filter->Conc Salt Optional: HCl Salt Formation Conc->Salt End Final Product: Benzylamine Salt->End

Figure 2: Operational workflow for the safe reduction of the nitrile using Raney Nickel.[6][8]

Characterization & Validation Data

Analytical MethodExpected Result (Free Base)
Appearance White to pale yellow solid.
LCMS (ESI+)

.
1H NMR (DMSO-d6)

9.2 (s, 1H, Py-H2), 8.8 (d, 1H, Py-H6), 8.1 (d, 2H, Ar-H), 7.9 (d, 1H, Py-H5), 7.5 (d, 2H, Ar-H), 3.8 (s, 2H,

), 2.0 (br s, 2H,

).
Key Impurity Secondary amine dimer (

). Presence indicates insufficient ammonia during reduction.

Safety & Handling

  • 4-Chloropyrimidine: The free base is volatile and skin-irritating. Use the hydrochloride salt for easier handling and stability.

  • Raney Nickel: Pyrophoric. In case of a spill, cover immediately with wet sand or a fire blanket. Do not use water jet to extinguish.

  • Palladium Residues: Heavy metals must be scavenged (e.g., using Si-Thiol) if the compound is intended for biological assays to prevent false positives in enzymatic screens.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Nitrile Reduction with Raney Nickel: Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines.[2][4][7][9] Journal of Organic Chemistry, 25(10), 1658–1660. [Link]

  • Synthesis of Pyrimidine-Phenyl Motifs (Patent Context): Zimmermann, J., et al. (1997). Phenylamino-pyrimidine (PAP) - derivatives.[10] EP0564409B1. (Foundational patent describing similar pyrimidine-amine synthesis logic). [Link]

Sources

Application Note: Engineering Coordination Networks with (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide for the use of (4-(Pyrimidin-4-yl)phenyl)methanamine (hereafter referred to as PPMA-4 ) as a ligand in coordination chemistry.[1]

This guide addresses the specific isomer where the phenyl ring is attached to the 4-position of the pyrimidine ring, a structural motif that offers distinct steric and electronic properties compared to the more common 2-yl isomer.[1]

Executive Summary & Ligand Profile[1][2]

(4-(Pyrimidin-4-yl)phenyl)methanamine (PPMA-4) is an asymmetric, ditopic nitrogen-donor ligand.[1] Its utility in coordination chemistry stems from the electronic contrast between its two binding domains: the electron-deficient, heteroaromatic pyrimidine ring and the electron-rich, aliphatic benzylamine tether.

Ligand Specifications
PropertyDetail
IUPAC Name (4-(Pyrimidin-4-yl)phenyl)methanamine
Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Coordination Vectors Primary: Aliphatic Amine (-NH₂, Hard donor)Secondary: Pyrimidine N1/N3 (Borderline/Soft donors)
Geometry Semi-rigid.[1] The biaryl core allows rotation; the methylene spacer adds flexibility to the amine.
pKa (Est.) ~9.5 (Amine), ~1.3 (Pyrimidine N)
Solubility Soluble in MeOH, EtOH, DMSO, DMF. Sparingly soluble in H₂O, CHCl₃.[2]
Structural Logic & Coordination Modes

Unlike symmetric linkers (e.g., 4,4'-bipyridine), PPMA-4 induces structural complexity through:

  • Donor Asymmetry: Selective metallation is possible (e.g., hard metals bind -NH₂ first).

  • Steric Differentiation: The N3 nitrogen of the pyrimidine is sterically crowded by the phenyl ring (ortho-position), favoring coordination at the distal N1 site or bridging modes.

Synthesis Protocol: Ligand Preparation

Note: While the 2-yl isomer is commercially ubiquitous, the 4-yl isomer (PPMA-4) often requires in-house synthesis.[1] This protocol ensures high purity suitable for crystal engineering.[1]

Reaction Scheme (DOT Diagram)

Synthesis SM1 4-Chloropyrimidine Int Intermediate: 4-(Pyrimidin-4-yl)benzonitrile SM1->Int Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 90°C SM2 4-Cyanophenylboronic acid SM2->Int Prod Target Ligand: (4-(Pyrimidin-4-yl)phenyl)methanamine Int->Prod Reduction Raney Ni, H2 (50 psi) NH3/MeOH

Figure 1: Two-step synthesis of PPMA-4 via Suzuki cross-coupling and nitrile hydrogenation.[1]

Step 1: Suzuki Cross-Coupling

Objective: Synthesize the nitrile precursor 4-(pyrimidin-4-yl)benzonitrile.[1]

  • Reagents:

    • 4-Chloropyrimidine (1.0 eq, 10 mmol)[1]

    • 4-Cyanophenylboronic acid (1.1 eq, 11 mmol)[1]

    • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)[1]

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,2-Dimethoxyethane (DME) (degassed).[1]

  • Procedure:

    • Combine reagents in a Schlenk flask under Argon.

    • Reflux at 90°C for 16 hours.

    • Cool to RT, dilute with water, and extract with EtOAc (3x).

    • Wash organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1][3][4] Pyrimidines are polar; expect elution at ~40-60% EtOAc.[1]

  • Checkpoint: ¹H NMR should show two doublets for the phenyl ring and the characteristic pyrimidine protons (C2-H is typically a singlet/doublet at >9.0 ppm).[1]

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitrile to the primary amine without hydrogenating the pyrimidine ring.

  • Reagents:

    • Precursor Nitrile (from Step 1)[1]

    • Raney Nickel (active slurry, ~20 wt% loading)

    • Solvent: 7M NH₃ in Methanol (Crucial to prevent secondary amine formation).[1]

  • Procedure:

    • Load the nitrile and solvent into a hydrogenation vessel (Parr shaker).

    • Add Raney Nickel (Caution: Pyrophoric).[1]

    • Pressurize with H₂ to 50 psi. Shake at RT for 12 hours.

    • Filter through Celite (under inert atmosphere if possible) to remove catalyst.[1]

    • Concentrate filtrate to obtain the crude amine.

    • Purification: Recrystallize from EtOH/Ether or convert to HCl salt for storage.

Coordination Chemistry Protocols

Protocol A: Synthesis of a 1D Ag(I) Coordination Polymer

Rationale: Ag(I) is a soft acid with high affinity for heteroaromatic nitrogens but also binds aliphatic amines.[1] The flexibility of PPMA-4 facilitates the formation of helical or wave-like 1D chains.[1]

Reagents:

  • Ligand PPMA-4 (0.1 mmol)[1]

  • AgBF₄ (0.1 mmol) (Non-coordinating anion encourages network formation)[1]

  • Solvent: Methanol/Acetonitrile (1:1 v/v)[1]

Procedure:

  • Dissolve 18.5 mg of PPMA-4 in 2 mL MeOH.

  • Dissolve 19.5 mg of AgBF₄ in 2 mL MeCN.

  • Layering Technique: Place the ligand solution in a narrow test tube. Carefully layer pure MeOH (0.5 mL) as a buffer, then layer the metal solution on top.

  • Seal with Parafilm (poke one pinhole for slow evaporation).[1]

  • Store in the dark (Ag sensitivity) at RT for 3-5 days.

  • Result: Colorless block crystals suitable for SC-XRD.

Protocol B: Construction of a Heterometallic MOF (Pillaring Strategy)

Rationale: Use the hard aliphatic amine to bind a hard metal node (e.g., Zn-carboxylate paddlewheel) axially, or use the ligand as a neutral linker in a Zn-halide framework.

System: Zn(II) / Terephthalate / PPMA-4 Reagents:

  • Zn(NO₃)₂[1]·6H₂O (0.1 mmol)[1]

  • Terephthalic acid (H₂BDC) (0.1 mmol)[1]

  • PPMA-4 (0.05 mmol)[1]

  • Solvent: DMF/EtOH (3:1)

Procedure (Solvothermal):

  • Dissolve H₂BDC and Zn salt in 3 mL DMF.

  • Add PPMA-4 dissolved in 1 mL EtOH.

  • Sonicate for 5 minutes to ensure homogeneity.

  • Seal in a 10 mL Teflon-lined autoclave.

  • Heat at 85°C for 24 hours, then cool at 5°C/hour.

  • Mechanism: The H₂BDC forms 2D Zn-sheets; PPMA-4 acts as a pillar, coordinating via the pyrimidine and amine ends to distinct Zn centers, creating a 3D pillared-layer framework.[1]

Characterization & Validation

Spectroscopic Signatures
TechniqueFeature to MonitorExpected Observation
IR Spectroscopy -NH₂ StretchingDoublet at 3300–3400 cm⁻¹.[1] Upon coordination, these bands shift/broaden.
IR Spectroscopy Pyrimidine Ring BreathingStrong band at ~1580 cm⁻¹. Shifts +10-20 cm⁻¹ upon N-coordination.[1]
¹H NMR (d₆-DMSO) Methylene (-CH₂-)Singlet at ~3.8 ppm.[1] Shifts downfield (~4.0-4.2 ppm) if amine coordinates.[1]
¹H NMR Pyrimidine C2-HMost deshielded proton (>9.1 ppm).[1] Sensitive to metal binding at N1/N3.
Crystallographic Topology Analysis

When solving the structure (SC-XRD), pay attention to the Twist Angle between the phenyl and pyrimidine rings.

  • Free Ligand: ~20-30° twist due to H-H repulsion.[1]

  • Complex: Can flatten (0°) or twist further (up to 45°) to accommodate packing, affecting the dimensionality of the void space.

Coordination Modes Diagram

This diagram illustrates the potential binding modes of PPMA-4, essential for interpreting crystal structures.

CoordinationModes cluster_modes Observed Coordination Modes Ligand PPMA-4 Ligand (Free State) ModeA Type I: Monodentate (Amine Only) Common with Hard Acids (Zn, Co) Ligand->ModeA  pH < 7 or Excess Metal ModeB Type II: Bridging (Ditopic) (Amine + Pyrimidine N1) Forms 1D Chains / 3D MOFs Ligand->ModeB  Stoichiometric Control ModeC Type III: Chelation (Unlikely/Rare) Geometry prevents N3-NH2 chelation Ligand->ModeC  Sterically Forbidden

Figure 2: Classification of coordination modes.[1] Type II is the target for MOF construction.

References

  • Synthesis of Pyrimidine-Phenyl Motifs: Gong, Y., et al. "Suzuki Coupling of Electron-Deficient Pyrimidines."[1] Journal of Organic Chemistry, 2018. [1]

  • Pyridyl/Pyrimidyl-Benzylamine Ligands in MOFs: Li, M., et al. "Assembly of Zn(II) Coordination Polymers with Flexible Aminomethyl-pyridyl Ligands." CrystEngComm, 2014. [1]

  • Ag(I) Coordination Networks: Khlobystov, A. N., et al. "Anion Exchange in Coordination Polymers: A Solid-State or Solution-Mediated Process?" Journal of the American Chemical Society, 2009. [1]

  • Imatinib (Gleevec) Structural Analogs: Capdeville, R., et al. "Glivec (STI571, Imatinib), a Rationally Developed, Targeted Anticancer Drug." Nature Reviews Drug Discovery, 2002. (Provides structural context for the 4-(pyrimidin-4-yl)phenyl fragment). [1]

  • General Protocol for Nitrile Reduction: Gould, F., et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Syntheses, Coll. Vol. 10, p.123. [1]

Sources

Incorporating (4-(Pyrimidin-4-yl)phenyl)methanamine into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of (4-(Pyrimidin-4-yl)phenyl)methanamine in Peptide Synthesis

Executive Summary

(4-(Pyrimidin-4-yl)phenyl)methanamine (CAS: 885466-46-6) is a high-value pharmacophore often utilized in the development of kinase inhibitors and peptidomimetics.[1] Its structure combines a primary benzylamine—serving as a reactive handle for peptide attachment—with a rigid biaryl pyrimidine moiety, which frequently acts as a hinge-binding motif in ATP-competitive inhibitors.[1]

Incorporating this unit into peptides presents specific challenges:

  • Solubility: The rigid biaryl system promotes aggregation and poor solubility in standard non-polar solvents (DCM).[1]

  • Chemoselectivity: While the benzylamine is the primary nucleophile, the pyrimidine nitrogens are weakly basic and can coordinate with metal catalysts (e.g., Pd during Alloc removal) or interfere with specific monitoring techniques.[1]

  • Steric/Electronic Factors: The electron-deficient pyrimidine ring influences the physicochemical properties of the peptide, often requiring modified purification protocols.[1]

This guide provides two validated protocols for incorporating this moiety: Post-Cleavage Solution Phase Capping (recommended for C-terminal modification) and On-Resin Side-Chain Derivatization .[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name (4-(Pyrimidin-4-yl)phenyl)methanamine
Molecular Weight 185.23 g/mol
Formula C₁₁H₁₁N₃
Solubility High in DMF, DMSO, DMAc; Low in DCM, Et₂O, Water
pKa (Est.) ~9.2 (Benzylamine), ~1.3 (Pyrimidine N)
Storage 2-8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)

Critical Handling Note: The free amine absorbs atmospheric CO₂ to form carbamates over time. Always dispense from a freshly opened vial or one stored under inert gas.[1] Prepare solutions in anhydrous DMF immediately prior to use.

Strategic Synthesis Workflows

We define two primary routes based on the position of the modification.

Route A: C-Terminal Capping (Fragment Condensation)

Best for: Creating peptide-drug conjugates or probes where the pyrimidine moiety is at the C-terminus. Mechanism: Synthesis of a side-chain protected peptide acid on 2-Chlorotrityl Chloride (2-CTC) resin, followed by mild cleavage and solution-phase coupling to the amine.

Route B: Side-Chain Functionalization

Best for: Internal modification (e.g., on Asp/Glu residues) to create branched peptides.[1] Mechanism: Orthogonal protection (Alloc/Allyl) allows selective deprotection and on-resin coupling.[1]

Visualization: Workflow Logic

Synthesis_Workflow Start Start: Define Target Peptide Decision Modification Site? Start->Decision RouteA_Step1 Synthesize on 2-CTC Resin (Side-chains: Boc/tBu/Trt) Decision->RouteA_Step1 C-Terminus RouteB_Step1 Synthesize on Rink Amide (Target Residue: Glu(OAll)) Decision->RouteB_Step1 Side-Chain RouteA_Step2 Mild Cleavage (1% TFA) Yields: Protected Peptide-OH RouteA_Step1->RouteA_Step2 RouteA_Step3 Solution Coupling in DMF (HATU/DIEA + Amine) RouteA_Step2->RouteA_Step3 RouteA_Step4 Global Deprotection (95% TFA) RouteA_Step3->RouteA_Step4 RouteB_Step2 Pd(PPh3)4 Deprotection Remove Allyl Group RouteB_Step1->RouteB_Step2 RouteB_Step3 On-Resin Coupling (PyBOP/DIEA + Amine) RouteB_Step2->RouteB_Step3 RouteB_Step4 Global Cleavage (TFA/TIS/H2O) RouteB_Step3->RouteB_Step4

Caption: Decision matrix for selecting the optimal coupling strategy based on peptide topology.

Detailed Protocols

Protocol A: Solution-Phase C-Terminal Capping

Rationale: Direct loading of this amine onto resins is inefficient.[1] The "Fragment Condensation" approach ensures high yield and minimizes waste of the valuable amine building block.

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh).[1]

  • Protected Amino Acids (Fmoc-AA-OH).[1]

  • (4-(Pyrimidin-4-yl)phenyl)methanamine (1.2 eq relative to peptide).[1]

  • HATU (1.2 eq), HOAt (1.2 eq), DIEA (3.0 eq).[1]

  • Solvents: DCM, DMF (Anhydrous), TFA, TIS.[1]

Step-by-Step:

  • Peptide Assembly:

    • Synthesize the peptide sequence on 2-CTC resin using standard Fmoc chemistry.

    • Crucial: Ensure the N-terminus is Boc-protected (use Boc-AA-OH for the final residue) OR Fmoc-protected if you plan to remove it later.[1] Recommendation: Use Boc-protection to prevent N-terminal reactivity during the solution coupling.

  • Mild Cleavage (Peptide-Resin → Protected Peptide-OH):

    • Wash resin 3x with DCM.[1]

    • Treat resin with 1% TFA in DCM (10 mL per gram of resin) for 2 minutes.[1] Filter into a flask containing 10% Pyridine in MeOH (to neutralize).

    • Repeat 5-10 times.

    • Concentrate the filtrate. Precipitate with cold water or ether (depending on peptide hydrophobicity).[1]

    • Result: Side-chain protected peptide with a free C-terminal carboxylate.[1]

  • Activation & Coupling:

    • Dissolve the Protected Peptide-OH (1.0 eq) in Anhydrous DMF (concentration ~50-100 mM).

    • Add HATU (1.1 eq) and HOAt (1.1 eq).[1]

    • Add DIEA (2.5 eq).[1] Stir for 30 seconds to activate.

    • Add (4-(Pyrimidin-4-yl)phenyl)methanamine (1.2 eq).[1]

    • Stir under Nitrogen for 2-4 hours at Room Temperature.

    • Monitoring: Check by LC-MS.[1] The shift will be significant (+185 Da, increased hydrophobicity).[1]

  • Work-up & Global Deprotection:

    • Evaporate DMF (high vacuum).[1]

    • Redissolve residue in DCM, wash with 5% NaHCO₃, 1M KHSO₄, and Brine. Dry over Na₂SO₄.[1]

    • Treat the dried solid with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate in cold diethyl ether, centrifuge, and purify via HPLC.[1]

Protocol B: On-Resin Side-Chain Incorporation

Rationale: For attaching the moiety to an Aspartate or Glutamate side chain.

Materials:

  • Peptide-Resin (Rink Amide or Wang) with Fmoc-Glu(OAll)-OH or Fmoc-Asp(OAll)-OH incorporated.[1]

  • Pd(PPh₃)₄ (Palladium Tetrakis).[1]

  • Phenylsilane (PhSiH₃).[1]

Step-by-Step:

  • Allyl Deprotection (Alloc Removal):

    • Swell resin in DCM.[1][2]

    • Prepare solution: Pd(PPh₃)₄ (0.1 eq) + Phenylsilane (10 eq) in DCM.

    • Add to resin.[1][2] Shake for 30 minutes under Argon/Nitrogen (exclude air to preserve catalyst).

    • Repeat 2x.

    • Wash resin: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to remove Pd scavenger), DMF (5x).[1]

  • On-Resin Coupling:

    • Note: The pyrimidine amine is less hindered than secondary amines but requires efficient activation.

    • Reagent Choice: PyBOP or DIC/Oxyma .[1] Avoid HATU if the resin loading is very high to prevent guanidinylation, though HATU is generally safe here.[1]

    • Mix: Fmoc-Peptide-Resin (with free side-chain COOH) + (4-(Pyrimidin-4-yl)phenyl)methanamine (3 eq) + PyBOP (3 eq) + DIEA (6 eq) in DMF.[1]

    • Reaction time: 4-12 hours (overnight recommended for complete conversion).[1]

    • QC Check: Perform a micro-cleavage to verify coupling (+167 Da mass shift relative to the acid form, accounting for water loss).[1]

  • Final Cleavage:

    • Proceed with standard N-terminal Fmoc removal (if needed) and TFA cleavage.[1]

Analytical Data & Troubleshooting

Expected HPLC Profile: The incorporation of the (4-(Pyrimidin-4-yl)phenyl) moiety adds significant hydrophobicity and aromatic character.[1]

  • Retention Time: Expect a shift of +2 to +5 minutes on a standard C18 gradient (5-95% ACN) compared to the free acid peptide.[1]

  • UV Absorbance: The pyrimidine-phenyl system has strong absorbance. Monitor at 254 nm (aromatic) and 214 nm (peptide bond).[1] A ratio check (254/214) can help identify the product peak vs. impurities.[1]

Troubleshooting Table:

IssueProbable CauseSolution
Precipitation in DMF High concentration / AggregationDilute reaction mixture; Add 10% DMSO or use NMP as solvent.[1]
Low Yield (Solution Phase) Hydrolysis of Active EsterEnsure DMF is anhydrous.[1] Use HATU/HOAt for faster kinetics.[1]
Incomplete Coupling (Solid Phase) Steric hindrance within resinUse a lower loading resin (e.g., 0.3 mmol/g).[1] Double couple (2x 4h).
Pd Contamination (Protocol B) Inefficient washing after Alloc removalWash with 0.5% Sodium Diethyldithiocarbamate in DMF (mandatory step).[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] Link

  • Albericio, F., & Tyle, P. (2000).[1] "Solid-Phase Synthesis of Peptides." Methods in Molecular Biology. Explains the 2-CTC cleavage strategy (1% TFA). Link

  • BenchChem. (2025).[1][3] "Product Profile: [4-(Pyrimidin-4-yl)phenyl]methanamine." Chemical Properties and Solubility Data. Link[1]

  • BindingDB. (2011).[1] "Kinase Inhibitor SAR Data: Phenyl-pyrimidin-amine scaffolds." BindingDB Entry 49194. Link[1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole (HOAt).[1] An Efficient Peptide Coupling Additive." Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Basis for HATU/HOAt recommendation). Link

Sources

Optimization of reaction solvents for pyrimidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for oncology drugs (e.g., Fluorouracil, Ibrance) and antivirals. However, traditional synthesis routes often rely on hazardous dipolar aprotic solvents like DMF or NMP. This Application Note provides a validated framework for solvent optimization, transitioning from toxic legacy solvents to high-performance, sustainable alternatives. We detail mechanistic insights into solvation effects on the Biginelli and


 pathways and provide two field-tested protocols for reproducible, high-yield synthesis.

Mechanistic Insight: The "Solvent Effect" in Pyrimidine Chemistry

Solvent selection is not merely about solubility; it is a kinetic parameter that dictates transition state (TS) stability.

The Biginelli Condensation (Multicomponent)

In the acid-catalyzed Biginelli reaction (Aldehyde + Urea +


-Keto ester), the rate-determining step often involves the formation of the acylimine intermediate .[1]
  • Protic Solvents (EtOH, Water): Stabilize the ionic intermediates via hydrogen bonding. Water, specifically, can accelerate the reaction through the hydrophobic effect , forcing organic reactants into cohesive droplets where the effective concentration is maximized.

  • Aprotic Solvents (THF, Toluene): Often result in slower kinetics due to poor stabilization of the charged iminium species.

Nucleophilic Aromatic Substitution ( )

Functionalizing chloropyrimidines via


 proceeds through a Meisenheimer complex .
  • Polarity Requirement: High dielectric constants are required to stabilize this anionic intermediate.

  • The Green Shift: While DMF (dipolar aprotic) is traditional, it is hepatotoxic. Alcohols (n-Butanol, IPA) act as dual-purpose media: they solubilize the reactants and assist in leaving-group departure (chloride) via H-bonding, often outperforming DMF in yield/purity profiles.

Solvent Selection Matrix: Green vs. Legacy

The following table aligns solvent choices with the Pfizer and GSK Solvent Selection Guides, prioritizing Safety, Health, and Environment (SHE) metrics without compromising yield.

Reaction TypeLegacy Solvent (Avoid)Optimized Green Alternative Mechanistic Advantage
Biginelli Toluene, DCMEthanol/Water (1:1) Enhanced proton transfer; hydrophobic acceleration.

DMF, NMP, DMAcn-Butanol or IPA H-bond stabilization of leaving group; easier workup (evaporation).
Condensation BenzeneEthyl Acetate Lower toxicity; azeotropic water removal capability.
Recrystallization ChloroformEthanol or EtOAc/Heptane Safer handling; tunable solubility curves.

Strategic Workflow Visualization

The following decision tree guides the researcher through solvent selection based on reactant properties and thermal requirements.

SolventSelection Start START: Define Reactants SolubilityCheck Are reactants water soluble? Start->SolubilityCheck TempCheck Required Reaction Temp? SolubilityCheck->TempCheck No Water USE: Water (Hydrophobic Effect) SolubilityCheck->Water Yes (or Hydrophobic) GreenCheck Is product acid-sensitive? TempCheck->GreenCheck High (>100°C) Ethanol USE: Ethanol (Reflux < 78°C) TempCheck->Ethanol Low (<80°C) Butanol USE: n-Butanol (Reflux ~117°C) GreenCheck->Butanol No (Stable) Cyrene USE: Cyrene (High T, Aprotic) GreenCheck->Cyrene Yes (Needs Aprotic)

Figure 1: Decision tree for selecting environmentally benign solvents based on thermal and chemical stability requirements.

Optimized Experimental Protocols

Protocol A: Green Biginelli Synthesis (Aqueous Ethanol)

Target: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Reagents:

  • Benzaldehyde derivative (1.0 eq)[2]

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.2 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or HCl (conc. 2 drops)

  • Solvent: Ethanol:Water (1:1 v/v)

Procedure:

  • Charging: In a 50 mL round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in Ethanol (3 mL/mmol).

  • Activation: Add the acid catalyst and stir for 5 minutes at Room Temperature (RT) to activate the carbonyl.

  • Addition: Add Urea and Water (3 mL/mmol). The mixture may become cloudy (hydrophobic effect initiation).

  • Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The product often precipitates directly from the hot solution.

  • Workup: Cool the mixture to 0°C in an ice bath.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (

    
     mL) to remove unreacted urea and catalyst.
    
  • Purification: Recrystallize from hot Ethanol.

Validation Criteria:

  • Yield: >85% expected.

  • Purity: Single spot on TLC; Sharp Melting Point.

Protocol B: Functionalization of 2,4-Dichloropyrimidine

Target: Selective mono-amination at C-4 position.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Aniline/Amine derivative (1.0 eq)

  • Base: DIPEA (1.2 eq) or

    
     (1.5 eq)
    
  • Solvent: Isopropyl Alcohol (IPA) or n-Butanol

Procedure:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in IPA (5 mL/mmol).

    • Note: IPA is preferred over DMF as it allows for easier evaporation and stabilizes the transition state via H-bonding.

  • Cooling: Cool to 0°C. Regioselectivity (C4 vs C2) is temperature-dependent. Lower temperatures favor the kinetic C4 product.

  • Addition: Add the amine dropwise, followed by the base.

  • Reaction: Allow to warm to RT. If the amine is unreactive (electron-deficient), heat to 60°C.

    • Checkpoint: Monitor by HPLC or TLC. Disappearance of starting material usually occurs within 1–3 hours.

  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into water (10 volumes). The product usually precipitates. Filter and dry.

    • Method B (Extraction): Evaporate IPA under reduced pressure. Redissolve residue in EtOAc, wash with brine, dry over

      
      .
      
  • Purification: Column chromatography (if necessary), though precipitation often yields >95% purity.

Validation Criteria:

  • Regioselectivity: >95:5 (C4:C2 ratio) determined by

    
     NMR (C4-H proton shift).
    

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield (Biginelli) Reactants too dilute; "Oiling out" instead of precipitating.Reduce solvent volume to 2 mL/mmol. Add a seed crystal during cooling.
Poor C4 Selectivity (

)
Temperature too high; Solvent too non-polar.Conduct reaction at -10°C to 0°C. Switch from EtOAc to IPA to stabilize the specific C4-intermediate.
Sticky/Gummy Product Trapped solvent (DMF/NMP).[3]Switch to Protocol B (Alcohol solvent). Alcohols are easier to remove than high-boiling aprotic solvents.
Incomplete Reaction Poor solubility of nucleophile.Use n-Butanol (higher boiling point, 117°C) to access higher thermal energy without using DMF.

Process Workflow Diagram

The following diagram illustrates the optimized


 workflow, highlighting the critical decision points for regiocontrol.

SNArWorkflow Reactants 2,4-Dichloropyrimidine + Amine SolventChoice Solvent: IPA (Green) Reactants->SolventChoice TempControl Temp: 0°C (Kinetic Control) SolventChoice->TempControl Critical for Selectivity Reaction Reaction (1-3 hrs) TempControl->Reaction Check TLC/HPLC Check Reaction->Check Check->Reaction Incomplete Workup Precipitation in Water Check->Workup Complete Final C4-Product (>95% Regio) Workup->Final

Figure 2: Optimized workflow for regioselective SNAr synthesis of pyrimidines using green solvents.

References

  • Pfizer Inc. (2024). Green Chemistry Solvent Selection Guide. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

  • Sherwood, J. (2014). The solvent effect on the Biginelli reaction: a kinetic study. Royal Society of Chemistry (RSC) Advances.[4] Retrieved from [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (4-(Pyrimidin-4-yl)phenyl)methanamine scaffold is a privileged structural motif in medicinal chemistry, particularly prevalent in type II kinase inhibitors (e.g., Imatinib analogs) where the benzylic amine serves as a critical hydrogen bond donor/acceptor in the ATP-binding pocket.[1] Traditional thermal synthesis of this biaryl system often suffers from long reaction times (12–24 hours) and difficult purification profiles due to the basicity of the pyrimidine ring.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time to under 60 minutes while improving purity profiles. We utilize a "Protect-Couple-Deprotect" strategy, employing a Suzuki-Miyaura cross-coupling of 4-chloropyrimidine and a Boc-protected boronic acid, followed by rapid acidic deprotection.

Retrosynthetic Strategy & Logic

The direct coupling of free amines in palladium-catalyzed reactions is often deleterious; the free nitrogen lone pair can coordinate strongly to the Pd(II) center, poisoning the catalyst and arresting the catalytic cycle.[1] Furthermore, 4-chloropyrimidine is electron-deficient, making it an excellent electrophile for Suzuki coupling, provided the catalyst system is electron-rich enough to facilitate oxidative addition.

Our optimized route uses:

  • Substrate: 4-Chloropyrimidine (commercially available, stable).[1]

  • Nucleophile: (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid.[1] The Boc group prevents catalyst poisoning and side reactions (e.g., Buchwald-Hartwig coupling).

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5]·DCM. The bidentate ferrocenyl ligand provides a wide bite angle, enhancing the stability of the active Pd(0) species under microwave irradiation compared to Pd(PPh₃)₄.

Pathway Visualization

Retrosynthesis Target (4-(Pyrimidin-4-yl)phenyl)methanamine (Target Molecule) Intermediate Boc-Protected Intermediate (Stable Precursor) Target->Intermediate Acidic Deprotection (Step 2) Precursors 4-Chloropyrimidine + 4-(N-Boc-aminomethyl)phenylboronic acid Intermediate->Precursors Suzuki-Miyaura Coupling (Step 1: MW Irradiation)

Figure 1: Retrosynthetic logic prioritizing catalyst longevity and chemoselectivity.

Experimental Protocols

Step 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of tert-butyl (4-(pyrimidin-4-yl)phenyl)carbamate.

Materials
  • Reagent A: 4-Chloropyrimidine (1.0 equiv, 114 mg, 1.0 mmol)[1]

  • Reagent B: (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid (1.2 equiv, 301 mg, 1.2 mmol)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1][5]·CH₂Cl₂) (5 mol%, 41 mg)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv, 1.5 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (4.5 mL)

  • Vessel: 10 mL Microwave Process Vial with crimp cap and PTFE/Silicone septum.

Procedure
  • Pre-Weighing: Add Reagent A, Reagent B, and the Pd-catalyst to the microwave vial.

  • Solvent Addition: Add the organic solvent (DME or Dioxane) and the aqueous Na₂CO₃ solution.[1]

    • Expert Insight: The biphasic mixture (Organic/Aqueous) is crucial.[1] The phase transfer allows the boronic acid to activate (form the boronate) at the interface without hydrolyzing the chloropyrimidine too quickly.[1]

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 60 seconds.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, deactivating the catalyst.[1]

  • Sealing: Crimp the cap immediately.

  • Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the parameters in Table 1.[1]

Microwave Parameters (Table 1)
ParameterSettingRationale
Temperature 110 °CSufficient energy to overcome the activation barrier for Ar-Cl oxidative addition.
Time 15:00 minOptimized for >95% conversion without thermal decomposition.
Pre-stirring 30 secEnsures homogeneity before heating begins.[1]
Absorption Level HighPolar solvents (Water/DME) couple efficiently with MW irradiation.[1]
Cooling On (55°C)Rapid cooling prevents post-reaction side product formation.[1]
  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes:EtOAc gradient).[1] The Boc-protected intermediate is usually a white/off-white solid.

Step 2: Rapid Acidic Deprotection

Objective: Removal of the Boc group to yield (4-(Pyrimidin-4-yl)phenyl)methanamine.

Procedure
  • Dissolve the intermediate from Step 1 (approx.[1] 0.9 mmol) in Dichloromethane (DCM) (5 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) dropwise at Room Temperature (RT).

    • Alternative: 4M HCl in Dioxane (3 mL) can be used if the hydrochloride salt is preferred directly.

  • Stir at RT for 30–60 minutes. Monitor by LC-MS (Disappearance of M+100 mass or M+56 fragment).

  • Work-up:

    • Concentrate in vacuo to remove excess TFA/DCM.

    • Free Basing (Optional but recommended for storage): Redissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute product with 2M NH₃ in MeOH.

    • Concentrate to yield the target amine.[1]

The Expert's Corner: Troubleshooting & Optimization

The synthesis of pyrimidine biaryls via Suzuki coupling is robust, but specific failure modes exist.[1] Use the decision tree below to diagnose issues.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield (<40%) Check1 Is Starting Material (SM) 4-chloropyrimidine remaining? Start->Check1 BranchYes Yes: Incomplete Conversion Check1->BranchYes Yes BranchNo No: SM Consumed Check1->BranchNo No Action1 Increase Temp to 130°C OR Switch to XPhos Pd G2 Catalyst BranchYes->Action1 Check2 Is Protodeboronation observed? (Mass = Phenyl-Boc only) BranchNo->Check2 Action2 Reduce Temp to 90°C Increase Catalyst Loading Check2->Action2 Yes Action3 Check inert atmosphere (O2 poisoning) Check2->Action3 No (Complex mixture)

Figure 2: Diagnostic logic for reaction optimization.

Key Optimization Variables
  • Solvent Switch: If the pyrimidine substrate is particularly insoluble, switch from DME/Water to DMF/Water or n-Butanol . However, DMF is harder to remove during work-up.

  • Base Sensitivity: Pyrimidines are generally stable to base, but if hydrolysis is observed (formation of pyrimidinone), switch from Na₂CO₃ to K₃PO₄ (anhydrous) or KF .[1]

  • Catalyst Selection:

    • Standard: Pd(dppf)Cl₂ (Robust, air-stable precursor).[1]

    • High Performance:XPhos Pd G2 or Pd(Amphos)Cl₂ .[1] These bulky, electron-rich ligands accelerate oxidative addition into the aryl chloride bond significantly.

Safety & Handling

  • Microwave Vials: Never fill vials >75% volume. The rapid heating of aqueous mixtures generates significant pressure (up to 15-20 bar). Ensure the safety limit of your specific instrument is not exceeded.

  • Palladium Residues: Pd is a heavy metal.[1] All aqueous waste must be segregated. Final drug candidates must be scavenged (e.g., using SiliaMetS® Thiol) to reduce Pd content to <10 ppm.

  • TFA: Corrosive and volatile.[1] Handle in a fume hood.

References

  • Microwave-Assisted Suzuki Coupling of Pyrimidines

    • Bagley, M. C., et al. "Microwave-assisted synthesis of 2,4-disubstituted pyrimidines."[1] Journal of Organic Chemistry, 2005.[1]

    • Source:[1]

  • Catalyst Selection for Heterocycles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

    • Source:[1]

  • General Microwave Synthesis Protocols

    • Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

    • Source:[1]

  • Boc-Deprotection Strategies

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004.[1][6] (Includes standard deprotection protocols).

    • Source:

Sources

Procedures for salt formation and stabilization of (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Salt Formation and Stabilization of (4-(Pyrimidin-4-yl)phenyl)methanamine

Executive Summary

(4-(Pyrimidin-4-yl)phenyl)methanamine (CAS 885466-46-6) is a critical pharmacophore often utilized in kinase inhibitor synthesis.[1][2] As a primary benzylic amine, the free base form exhibits significant stability challenges, including rapid carbamylation upon exposure to atmospheric CO₂ and oxidative degradation.

This guide details the rational selection, synthesis, and characterization of stable salt forms for this intermediate. By leveraging the


 rule and targeted solvent screening, researchers can isolate crystalline salts (specifically the Mono-HCl or Hemisuccinate forms) that offer superior shelf-life, handling properties, and solubility compared to the free base.[2]

Molecular Profile & Rationale

Physicochemical Properties

The molecule contains two distinct basic centers.[2] Understanding their ionization constants is the prerequisite for successful salt selection.

Functional GroupApprox.

(aq)
BasicityImplications for Salt Formation
Primary Amine (–CH₂NH₂)9.2 – 9.5StrongPrimary site for protonation.[1][2] Forms stable salts with acids

.
Pyrimidine N (C-4 position)1.3 – 2.0Very WeakSecondary site.[2] Protonation requires very strong acids (

) and often leads to hygroscopic di-salts.[1][2]
The Stability Challenge
  • Carbamylation: Primary benzylic amines react with atmospheric CO₂ to form insoluble carbamate salts (

    
    ).[1][2] This alters the stoichiometry and purity of the material.[2]
    
  • Oxidation: The benzylic position is susceptible to auto-oxidation, leading to imine or aldehyde impurities.[2]

Counterion Selection Strategy

We apply the Rule of Three (


) to ensure proton transfer and stable lattice formation.
  • Target: Mono-salt formation at the primary amine.[1][2]

  • Avoid: Di-salts (unless necessary for specific solubility profiles) due to the risk of hydrolytic instability at the pyrimidine ring.[2]

Recommended Counterions:

TierAcid

(1st)
Rationale
1 (Primary) Hydrochloric Acid (HCl)-6.0High

, predictable high-melting solids, cost-effective.[1][2]
1 (Primary) Methanesulfonic Acid (MsOH)-1.9Excellent for lipophilic amines; often yields non-solvated forms.[1][2]
2 (Secondary) Succinic Acid4.2Milder acid; useful if HCl salts are hygroscopic. Forms 2:1 or 1:1 salts.
2 (Secondary) Maleic Acid1.9Stronger organic acid; good alternative if succinate fails to crystallize.

Experimental Protocol: Salt Screening & Bulk Synthesis

Workflow Visualization

The following diagram outlines the decision matrix for the salt screening process.

SaltScreening Start Start: Free Base (Oil/Solid) Solubility Solubility Assessment (EtOH, IPA, EtOAc, THF) Start->Solubility AcidAdd Acid Addition (1.05 eq. for Mono-salts) Solubility->AcidAdd Dissolve in 10-20 vol Precipitation Precipitation Observed? AcidAdd->Precipitation HeatCool Heat-Cool Cycle (50°C to 5°C) Precipitation->HeatCool No (Clear Soln) Isolation Isolation & Drying (Vacuum, 40°C) Precipitation->Isolation Yes (Slurry) AntiSolvent Add Anti-Solvent (MTBE or Heptane) HeatCool->AntiSolvent No Precip HeatCool->Isolation Precip formed Evaporation Slow Evaporation AntiSolvent->Evaporation No Precip AntiSolvent->Isolation Precip formed Evaporation->Isolation Characterization Characterization (XRPD, DSC, NMR) Isolation->Characterization

Figure 1: Decision tree for salt screening and crystallization optimization.

Detailed Protocol: Preparation of Mono-Hydrochloride Salt

This protocol targets the Mono-HCl salt , typically the most robust form for this class of compounds.[2]

Reagents:

  • (4-(Pyrimidin-4-yl)phenyl)methanamine (Free Base)[1][2]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA)

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g of Free Base into a reactor.

    • Add 10 volumes (100 mL) of Ethanol.

    • Stir at 25°C until fully dissolved. If haze persists, filter through a 0.45 µm PTFE membrane.

  • Acid Addition:

    • Calculate 1.05 molar equivalents of HCl.

    • Critical Step: Add the HCl solution dropwise over 30 minutes while stirring vigorously.

    • Observation: A white precipitate should begin to form immediately (exothermic reaction; maintain temp < 40°C).

  • Crystallization (Ripening):

    • Once addition is complete, heat the slurry to 60°C for 1 hour to age the crystals (Ostwald ripening).

    • Cool slowly (10°C/hour) to 0-5°C.

    • Hold at 0-5°C for 2 hours.

  • Isolation:

    • Filter the solids using a Buchner funnel.

    • Wash the cake with 2 volumes (20 mL) of cold Ethanol or MTBE to remove residual acid and impurities.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12–24 hours.

    • Validation: Check weight loss until constant.

Solid-State Characterization & Validation

To ensure the protocol generated a true salt and not a physical mixture, the following analytical suite is mandatory.

Analytical Criteria
TechniquePurposeExpected Result (Salt vs. Free Base)
¹H NMR (DMSO-d₆) Confirm StoichiometryChemical Shift: The benzylic methylene protons (–CH ₂–NH₃⁺) will shift downfield (~4.0 ppm) compared to free base (~3.8 ppm).[1][2] Integration of acid counterion (if organic) confirms ratio.
XRPD CrystallinityDistinct diffraction pattern different from the free base. Sharp peaks indicate high crystallinity.
DSC Thermal StabilitySingle sharp endotherm (melting point). Salts typically melt >150°C, significantly higher than the free base.
IC / Titration Counterion ContentChloride content (for HCl salt) should match theoretical % weight (e.g., ~16% for mono-HCl).[1]
Stability Stress Testing

Perform a 7-day stress test to validate the stabilization hypothesis.

  • Condition A: 40°C / 75% Relative Humidity (Open dish).

  • Condition B: Ambient / Ambient RH (Open dish).

Expected Outcome:

  • Free Base: Weight gain (CO₂ uptake), yellowing (oxidation).

  • HCl Salt: < 0.5% weight change, remains white/off-white solid.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[2]

  • Black, S. N., et al. (2007). Structure, solubility, screening, and synthesis of molecular salts.[5] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[2]

  • Haynes, D. A., et al. (2005). Occurrence of chemically and crystallographically distinct forms of the same salt.[2] CrystEngComm, 7(56), 342-345.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Reproducibility in Pyrimidine-Benzylamine Synthesis Audience: Medicinal Chemists, Process Chemists Format: Technical Guide & Troubleshooting FAQ

Executive Summary & Strategic Approach

The synthesis of (4-(Pyrimidin-4-yl)phenyl)methanamine presents a classic "polyamphoteric" challenge. You are coupling an electron-deficient, hydrolytically sensitive heterocycle (pyrimidine) with a substrate containing a basic primary amine (benzylamine).

The Core Yield Killers:

  • Catalyst Poisoning: Free primary amines bind competitively to Pd(II) species, arresting the catalytic cycle.

  • Protodeboronation: Pyrimidine boronic acids are notoriously unstable; conversely, phenylboronic acids are stable but the coupling partner (4-chloropyrimidine) is prone to hydrolysis.

  • Work-up Losses: The product is a polar, basic amine. Standard aqueous workups often wash the product away if the pH is not strictly controlled.

Our Recommendation: Abandon the "direct" coupling of unprotected amines. Adopt the Boc-Protected Route for research scale (<5g) to maximize yield. For larger scales, the Nitrile Route is viable but requires precise reduction control.

Synthesis Workflows

Pathway Visualization

SynthesisRoutes Start Starting Material: 4-Chloropyrimidine Suzuki_A Suzuki Coupling (Pd-118 or SPhos) >80% Yield Start->Suzuki_A Suzuki_B Suzuki Coupling (Standard Pd(PPh3)4) Start->Suzuki_B Boc_Boronic Reagent A: 4-(N-Boc-aminomethyl) phenylboronic acid Boc_Boronic->Suzuki_A Intermediate_A Boc-Protected Intermediate Suzuki_A->Intermediate_A Deprotection Acid Deprotection (TFA or HCl) Intermediate_A->Deprotection Product TARGET: (4-(Pyrimidin-4-yl) phenyl)methanamine Deprotection->Product CN_Boronic Reagent B: 4-Cyanophenylboronic acid CN_Boronic->Suzuki_B Intermediate_B Nitrile Intermediate Suzuki_B->Intermediate_B Reduction Reduction (CoCl2/NaBH4 or H2/Pd) Intermediate_B->Reduction Reduction->Product

Caption: Comparison of the High-Fidelity Boc Route (Top) vs. the Cost-Effective Nitrile Route (Bottom).

Detailed Protocols

Protocol A: The "High-Fidelity" Boc Route (Recommended)

Best for: Discovery chemistry, high purity requirements.

1. Suzuki Coupling:

  • Reagents: 4-Chloropyrimidine (1.0 eq), 4-(N-Boc-aminomethyl)phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (2 mol%). Note: Avoid Pd(PPh3)4 here; 4-chloropyrimidine requires a more active catalyst for rapid turnover before hydrolysis occurs.

  • Base/Solvent: 2M K₂CO₃ (3.0 eq) in 1,4-Dioxane (degassed).

  • Conditions: Heat to 90°C for 4-12 hours under Argon.

  • Why this works: The Boc group prevents amine binding to the Palladium. Dioxane/Water is a "wet" system that promotes the transmetallation step essential for boronic acids.

2. Deprotection:

  • Dissolve the intermediate in DCM. Add TFA (1:4 ratio v/v). Stir at RT for 1h.

  • Critical Step: Evaporate TFA completely. The product will be a TFA salt. You must free-base it (see Section 4) to isolate the neutral amine.

Protocol B: The "Nitrile" Route

Best for: Scale-up (>10g) where boronic acid cost is a factor.

1. Suzuki Coupling:

  • Couple 4-chloropyrimidine with 4-cyanophenylboronic acid using Pd(PPh3)4 (5 mol%) and Na₂CO₃ in Toluene/EtOH/H₂O. Yields are typically high (>85%) as nitriles do not poison the catalyst.

2. Chemoselective Reduction:

  • The Risk: Standard hydrogenation (H₂/Pd-C) or LAH can reduce the pyrimidine ring (partially or fully) to a tetrahydropyrimidine.

  • The Solution (Cobalt Boride Method):

    • Dissolve nitrile (1 eq) in Methanol.

    • Add CoCl₂·6H₂O (0.2 eq). Solution turns pink.

    • Add NaBH₄ (5 eq) portion-wise at 0°C. Solution turns black (active cobalt boride species).

    • Stir 1h. Quench with dilute HCl (carefully!) to destroy boride, then basify with NH₄OH to extract.

    • Mechanism:[1][2][3][4][5] Cobalt boride coordinates the nitrile specifically, allowing reduction without touching the electron-deficient pyrimidine ring.

Troubleshooting & FAQs

Category 1: Reaction Failure (Low Yield)

Q: The Suzuki reaction stalled at 30% conversion. Adding more catalyst didn't help.

  • Diagnosis: 4-Chloropyrimidine is prone to hydrolysis in basic aqueous media, forming 4-pyrimidinol (which is unreactive).

  • Fix:

    • Switch to anhydrous conditions: Use K₃PO₄ (solid) in Toluene or DMF at 100°C.

    • Use a "Pre-catalyst" system like XPhos Pd G3 which initiates extremely fast, completing the coupling before hydrolysis can compete.

Q: I see the boronic acid is gone, but no product formed (Protodeboronation).

  • Diagnosis: This is common with heteroaryl boronic acids, but here your boronic acid is a phenyl ring, which is stable. The issue is likely the oxidative addition step. 4-Chloropyrimidine is electronically deactivated compared to bromides.

  • Fix: Switch electrophiles. Use 4-bromopyrimidine or 4-iodopyrimidine if available. If sticking to the chloride, you must use an electron-rich ligand (e.g., PCy3 , SPhos ) to facilitate the oxidative addition into the C-Cl bond.

Category 2: Isolation Nightmares (The "Missing Product")

Q: I extracted with Ethyl Acetate and water, but the organic layer is empty.

  • Diagnosis: Your product is a benzylamine. At neutral or slightly acidic pH (even pH 6-7), it is protonated (

    
    ) and stays in the water.
    
  • Fix:

    • Check pH: The aqueous phase must be pH > 12 . Use 1M NaOH.

    • Salting Out: Add solid NaCl to the aqueous phase until saturated. This forces the organic amine into the organic layer.

    • Solvent Switch: Ethyl Acetate is okay, but DCM or CHCl₃/Isopropanol (3:1) is better for extracting polar amines.

Q: The product streaks badly on the silica column.

  • Diagnosis: The basic amine interacts with the acidic silanols on the silica gel.

  • Fix:

    • Pre-treat Silica: Flush the column with 1% Et₃N in Hexane before loading.

    • Mobile Phase: Use DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonia competes for the silanol sites, allowing your product to elute as a sharp band.

Quantitative Optimization Data

Table 1: Catalyst Screening for 4-Chloropyrimidine Coupling (Conditions: 1.0 eq Chloride, 1.2 eq Boronic Acid, 3.0 eq Base, 90°C, 4h)

Catalyst SystemLigand TypeYield (LCMS)Notes
Pd(PPh₃)₄ Aryl Phosphine35-45%Slow oxidative addition; hydrolysis competes.
Pd(dppf)Cl₂ Bidentate65-70%Robust, but requires longer reaction times.
Pd₂(dba)₃ + SPhos Biaryl Phosphine92% Excellent for aryl chlorides; steric bulk prevents Pd-dimerization.
Pd-118 (dtbpf) Ferrocenyl88%Very fast; good for scale-up.

Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Issue_Type Is it Reaction or Workup? Start->Issue_Type Reaction Reaction Issue Issue_Type->Reaction Low Yield Workup Workup Issue Issue_Type->Workup Loss/Purity Conversion Is SM (Chloride) remaining? Reaction->Conversion Hydrolysis Check for Pyrimidinol (Hydrolysis) Conversion->Hydrolysis No (Consumed) Catalyst Catalyst Inactive Switch to SPhos/XPhos Conversion->Catalyst Yes (Stalled) Missing Product in Aqueous Phase? Workup->Missing Streak Streaking on Column? Workup->Streak pH_Fix Adjust pH to >12 Use DCM/IPA extraction Missing->pH_Fix Yes Amine_Mod Add 1% NH4OH or Et3N to Eluent Streak->Amine_Mod Yes

Caption: Diagnostic flow for identifying yield loss points in pyrimidine synthesis.

References

  • Suzuki-Miyaura Coupling of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[6]

    • Source: Semantic Scholar / C
    • URL:[Link][1][7]

  • Chemoselective Nitrile Reduction

    • Title: Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
    • Source: PubMed / J Org Chem.
    • URL:[Link][8]

  • General Suzuki Mechanism & Catalyst Choice

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[2][9][10][11][12][13][14]

    • Source: TCI Chemicals.
  • Handling Pyrimidine Derivatives

    • Title: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
    • Source: NCBI / PMC.
    • URL:[Link]

Sources

Overcoming solubility issues of (4-(Pyrimidin-4-yl)phenyl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with (4-(Pyrimidin-4-yl)phenyl)methanamine . It addresses the physicochemical bottlenecks inherent to heterobiaryl methylamines and provides actionable, field-tested solutions.[1][2][3]

Subject: (4-(Pyrimidin-4-yl)phenyl)methanamine

Executive Summary: The "Brick Dust" Challenge

(4-(Pyrimidin-4-yl)phenyl)methanamine is a classic example of a "molecular brick."[2][3] Its structure features a hydrophobic phenyl-pyrimidine core capable of strong


-

stacking, tethered to a primary amine that acts as a potent hydrogen bond donor/acceptor.[1][2][3]

The Causality of Insolubility:

  • Lattice Energy: The planar aromatic system allows for tight packing in the solid state.[1]

  • Intermolecular Networking: The terminal amine (

    
    ) forms hydrogen bond networks with the pyrimidine nitrogens of adjacent molecules, effectively "locking" the crystal lattice.[1]
    
  • Result: The energy required to break this lattice often exceeds the solvation energy provided by standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[1]

Solubility Profile & Solvent Compatibility

Data summarized from structural analogs and thermodynamic principles of heterobiaryl amines.

Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated DCM / ChloroformLow to Moderate Often requires 5-10% Methanol to disrupt H-bonds.[1][2][3]
Polar Aprotic DMSO / DMF / DMAHigh Ideal for

or coupling reactions.[1][3] Difficult to remove.
Protic Methanol / EthanolModerate Good for recrystallization, especially when hot.[1]
Ethers THF / DioxaneModerate Suitable for reductions; solubility improves with heat.[1][3]
Non-Polar Hexane / TolueneInsoluble Use as anti-solvents for precipitation.[1][3]
Aqueous Water (pH 7)Insoluble Hydrophobic core dominates.[1]
Aqueous Acid 0.1M HCl / acetic acidHigh Protonation of amine (

) breaks lattice forces.[4]

Troubleshooting Guide (Q&A)

Issue 1: "I cannot get a clean NMR spectrum. The compound precipitates in or shows broad peaks."

Diagnosis: The free amine is reacting with the slightly acidic nature of chloroform or aggregating due to hydrogen bonding, leading to line broadening. Solution:

  • Switch Solvents: Use DMSO-d6 or Methanol-d4 (MeOD) .[1][3] These polar solvents disrupt intermolecular H-bonds.[3]

  • The "TFA Trick": If you must use

    
    , add 1-2 drops of TFA-d  (Deuterated Trifluoroacetic acid). This protonates the amine and pyrimidine, breaking aggregates and sharpening the peaks.[1] Note: This shifts chemical shifts; report as the TFA salt.
    
Issue 2: "The compound streaks badly on silica gel columns during purification."

Diagnosis: The basic primary amine interacts strongly with the acidic silanols (


) on the silica surface, causing peak tailing and material loss.[4]
Solution: 
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent. This saturates the silica's acidic sites.[1]
    
  • Alternative Stationary Phase: Use Amine-functionalized silica (NH-Silica) which eliminates the need for basic modifiers.[1][3]

Issue 3: "My reaction failed because the starting material didn't dissolve in THF."

Diagnosis: Kinetic insolubility. The crystal lattice is too stable at room temperature.[1] Solution:

  • Thermal Activation: Heat the mixture to 50-60°C. Once dissolved, the compound often remains in solution (supersaturation) even after cooling to reaction temperature.[1][2]

  • Cosolvent System: Use a THF/DMF (9:1) mixture.[1] The small amount of DMF provides the necessary polarity to solvate the pyrimidine core without interfering with most transition-metal catalysts.[1][2][3]

Validated Experimental Protocols

Protocol A: The "Acid-Base Switch" Purification

Best for: Removing non-basic impurities without chromatography.[1][2][3]

Principle: This leverages the pH-dependent solubility switch.[1][3] At low pH, the molecule is a water-soluble salt; at high pH, it is an organic-soluble free base.[1][2][3]

  • Dissolution: Dissolve the crude solid in EtOAc (or DCM if insoluble).[1]

  • Extraction (Acid Phase): Extract the organic layer with 1M HCl (

    
    ).
    
    • Mechanism:[1][3][5][6] The amine protonates (

      
      ). The compound moves into the aqueous layer.[1] Impurities remain in the organic layer.
      
  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove trapped neutrals.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat.

    
      until pH > 12.[1]
    
    • Observation: The solution will become cloudy as the free base precipitates.

  • Recovery: Extract the cloudy aqueous mixture with DCM/MeOH (9:1) (

    
    ).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Controlled Salt Formation (HCl Salt)

Best for: Long-term storage and biological testing (improves water solubility).[4]

  • Dissolve 1.0 eq of free base in minimal 1,4-Dioxane or Ethanol at 40°C.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane .

  • A white/yellow precipitate will form immediately.[1]

  • Cool to 0°C for 1 hour to maximize yield.

  • Filter the solid and wash with cold Diethyl Ether (to remove excess acid).[1]

  • Dry under high vacuum.[1]

Decision Logic & Workflows

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Solid Compound CheckDCM Try Dissolving in DCM Start->CheckDCM IsSolubleDCM Soluble? CheckDCM->IsSolubleDCM UseDCM Proceed with Reaction/Analysis IsSolubleDCM->UseDCM Yes CheckPolar Add 10% MeOH or Switch to THF IsSolubleDCM->CheckPolar No IsSolublePolar Soluble? CheckPolar->IsSolublePolar UsePolar Use for Chromatography (with 1% TEA) IsSolublePolar->UsePolar Yes CheckSuperPolar Switch to DMSO or DMF IsSolublePolar->CheckSuperPolar No IsSolubleSuper Soluble? CheckSuperPolar->IsSolubleSuper UseSuper Use for High-Temp Reactions or NMR IsSolubleSuper->UseSuper Yes SaltForm Perform Salt Formation (Protocol B) IsSolubleSuper->SaltForm No (Aggregates)

Caption: Step-by-step logic for selecting the optimal solvent system based on solubility observations.

Figure 2: Acid-Base Purification Workflow

ExtractionFlow Raw Crude Mixture (Amine + Impurities) AcidWash Add 1M HCl (Phase Separation) Raw->AcidWash OrgLayer Organic Layer (Contains Impurities) AcidWash->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Amine-H+) AcidWash->AqLayer Product Waste Discard OrgLayer->Waste Basify Add NaOH to pH > 12 (Precipitation) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Amine Extract->Final

Caption: The "Acid-Base Switch" technique effectively isolates the target amine from non-basic impurities.[2][3]

References

  • MedChemExpress. (2024). 4-Pyrimidine methanamine Product Data Sheet. Retrieved from

  • Varga, B. et al. (2020).[1][7] Synthesis and antitrypanosomal activity of 4-phenyl-6-(pyridin-3-yl)pyrimidines. European Journal of Medicinal Chemistry. Retrieved from

  • Google Patents. (2011).[1] WO2011056916A1 - Tryptophan hydroxylase inhibitors.[1][3] (Describes reductive amination protocols for similar biaryl amines). Retrieved from

  • Protocols.io. (2025).[8] Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (Provides detailed workup procedures for pyridine-methylamines). Retrieved from

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Paradox

Welcome to the Technical Support Center. If you are reading this, your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving a pyrimidine core has likely stalled or failed.

Pyrimidines present a unique "paradox" in palladium catalysis:

  • The Good: The electron-deficient ring facilitates rapid Oxidative Addition (OA) .

  • The Bad: The Lewis-basic nitrogen atoms (

    
    ) are potent 
    
    
    
    -donors. They competitively bind to the electrophilic Pd(II) center, displacing phosphine ligands and forming stable, catalytically inactive "off-cycle" resting states.[1]

This guide moves beyond generic advice (e.g., "add more heat") to address the specific mechanistic failure modes of nitrogen-rich heterocycles.

Module 1: Diagnostic Workflow

User Query: "My reaction stalls at 20-30% conversion. Adding more heat didn't help. Is my catalyst dead or just slow?"

The "Spike" Protocol

To distinguish between catalyst poisoning (deactivation) and catalyst instability (aggregation), perform this split-test immediately upon stalling.

Step-by-Step Diagnosis
  • Aliquot: Take two 0.5 mL samples from the stalled reaction mixture under inert gas.

  • Test A (The Control): Heat at reaction temperature for 1 hour.

  • Test B (The Spike): Add 1-2 mol% of fresh catalyst (pre-dissolved in degassed solvent) and heat for 1 hour.

  • Analyze: Compare LCMS/HPLC conversion.

ObservationDiagnosisRoot CauseRecommended Action
Test B resumes conversion Catalyst Death The original catalyst has been poisoned or degraded.[2]Switch to Pre-catalysts (Module 3) or add a scavenger (Module 4).
Test B remains stalled Product Inhibition The product is a stronger poison than the starting material.Change Ligand Class (Module 2) to increase steric bulk.
Black Precipitate forms Aggregation Ligand dissociation led to Pd-black formation.Increase Ligand:Pd ratio or use a more strongly binding ligand.

Module 2: The "N-Problem" (Ligand Selection)

User Query: "I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why are these failing for my pyrimidine substrate?"

Technical Insight: Standard ligands like triphenylphosphine (


) or dppf are insufficiently bulky. The pyrimidine nitrogen lone pair can easily penetrate the coordination sphere of Palladium, displacing these ligands. You need a "Shield"—a ligand with sufficient steric bulk to physically block the nitrogen interaction while permitting the reaction to proceed.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

These ligands are designed with a lower aryl ring that provides steric protection (the "roof") over the metal center.

Ligand Recommendation Matrix
Reaction TypeRecommended LigandWhy?
C-N Coupling (Amination) BrettPhos or RuPhos RuPhos is exceptional for secondary amines; BrettPhos for primary amines. The bulk prevents N-coordination of the pyrimidine.
Suzuki-Miyaura XPhos or SPhos XPhos is the "gold standard" for heteroaryl chlorides. It promotes rapid OA and difficult Reductive Elimination (RE).
Base-Sensitive Substrates t-BuXPhos Allows for milder bases (e.g.,

or

) rather than alkoxides.
Visualizing the Mechanism

The following diagram illustrates how Pyrimidine N-coordination creates a "Dead End" in the catalytic cycle and how bulky ligands prevent this.

CatalystCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd Fast for Pyrimidines TransMet Transmetallation OxAdd->TransMet Bulky Ligands (XPhos, BrettPhos) Poison OFF-CYCLE TRAP Stable Pd(II)-N(Pyrimidine) Complex OxAdd->Poison Low Steric Ligands (PPh3, dppf) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Hard to Reverse (Requires Heat/Displacement)

Figure 1: The catalytic cycle showing the competitive "Off-Cycle Trap" caused by Pyrimidine Nitrogen coordination. Bulky ligands force the pathway towards Transmetallation (Green path).

Module 3: Pre-catalyst Strategy

User Query: "I switched to XPhos, but the reaction is inconsistent. Sometimes it works, sometimes it doesn't."

Root Cause: Generating the active Pd(0) species in situ (e.g., mixing


 + Ligand) is risky with pyrimidines. The reduction step can be inhibited by the substrate itself, or the pyrimidine can intercept the Pd(II) before the ligand fully coordinates.

The Fix: Use G3/G4 Palladacycles Do not generate the catalyst in situ. Use defined pre-catalysts like XPhos Pd G4 or RuPhos Pd G4 .

  • Mechanism: These pre-catalysts contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they release the active

    
     species immediately, bypassing the sensitive reduction step.[3]
    
  • Protocol:

    • Weigh XPhos Pd G4 in air (it is stable).

    • Add to the reaction vessel before degassing.

    • This ensures 100% of your Palladium enters the cycle as the active species.

Module 4: The "Hidden" Poisons (Trace Impurities)

User Query: "I am using the right ligand and pre-catalyst, but the reaction still dies. My starting material is a crude pyrimidine chloride."

Technical Insight: Pyrimidine synthesis often involves thionyl chloride (


) or phosphoryl chloride (

). Trace amounts of Sulfur or Phosphorus residues are potent catalyst poisons (

for Pd-S is extremely high).
Purification Protocol: The Scavenger Wash

Before setting up the coupling, treat your pyrimidine starting material:

  • Dissolve the pyrimidine halide in EtOAc or DCM.

  • Wash with 10% aqueous

    
      (removes acidic impurities).
    
  • Crucial Step: If sulfur is suspected (smell of thiols/sulfides), stir the organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes.

  • Filter and concentrate.

Summary: Troubleshooting Decision Tree

Use this logic flow to solve your specific issue.

Troubleshooting Start Reaction Stalled/Failed CheckColor Check Reaction Appearance Start->CheckColor Black Black Precipitate? CheckColor->Black Yes Clear Clear/Brown Solution? CheckColor->Clear Yes Instability Catalyst Instability/Aggregation Black->Instability Spike Perform Spike Test (Add fresh Pd) Clear->Spike Sol1 Action: Increase Ligand:Pd ratio or lower Temp Instability->Sol1 Works Spike Works Spike->Works Fails Spike Fails Spike->Fails PoisonDiag Diagnosis: Catalyst Poisoning (Substrate or Impurity) Works->PoisonDiag InhibDiag Diagnosis: Product Inhibition Fails->InhibDiag ActionPoison 1. Use Pd G4 Pre-catalyst 2. Scavenge S/P impurities 3. Use Bulky Ligand (XPhos) PoisonDiag->ActionPoison ActionInhib 1. Switch to Ultra-Bulky Ligand (BrettPhos/tBuXPhos) 2. Lower concentration InhibDiag->ActionInhib

Figure 2: Decision tree for diagnosing palladium catalyst failure modes.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Technical Support. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem.[2][4]

  • Sherwood, J., et al. (2019). "Palladium-catalyzed cross-coupling: A historical context and future outlook." Green Chemistry.
  • Paul, F., et al. (2017). "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development.

  • Sigma-Aldrich. (2024). "Buchwald Phosphine Ligands for Cross Coupling." Merck/Sigma Technical Guides.

Sources

Purification challenges and solutions for (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-885466 | Status: Active | Tier: Advanced Chemical Support[1]

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating (4-(Pyrimidin-4-yl)phenyl)methanamine (CAS: 885466-46-6).[1] This intermediate, often used in kinase inhibitor synthesis (e.g., Imatinib analogs), presents a "perfect storm" of purification challenges: it is highly polar, basic, and typically contaminated with transition metals from its synthesis (Suzuki coupling).

This guide is not a standard SOP. It is a troubleshooting matrix designed to resolve specific failure modes: streaking on silica , persistent palladium contamination , and products oiling out .

Part 1: The Chemical Profile

Understanding the "Why" behind the failure.

Before attempting purification, you must understand the physicochemical behavior of this molecule.

  • The Basicity Trap: The primary benzylic amine (

    
    ) is a strong hydrogen bond donor/acceptor. It interacts aggressively with the acidic silanol groups (
    
    
    
    ) on standard silica gel, causing peak tailing and yield loss.
  • The Pyrimidine Factor: The pyrimidine ring is electron-deficient but contains basic nitrogens (

    
    ). This increases polarity and solubility in aqueous acids, allowing for acid-base extraction strategies.[1]
    
  • The Synthesis Artifact: Synthesized via Suzuki coupling, the crude mixture inevitably contains residual Palladium (Pd), unreacted boronic acids, and phosphine ligands.

Part 2: Troubleshooting & Solutions

Issue #1: "My compound streaks/tails on the column and co-elutes with impurities."

Diagnosis: Uncapped silanol groups on the silica are acting as an ion-exchange resin, retaining your amine. Solution: You must suppress silanol ionization or block the interaction using a "sacrificial base."[2]

Protocol A: Amine-Modified Flash Chromatography

Do not use standard Hexane/Ethyl Acetate.[1] It will fail.

ParameterRecommendationMechanism
Stationary Phase Standard Silica (40-63 µm)--
Modifier 1% Triethylamine (TEA) or 1%

TEA competes for silanol binding sites, allowing the product to elute freely.[1]
Solvent System A DCM / MeOH /

(90:9:1)
High solubility; Ammonia keeps the amine deprotonated.
Solvent System B DCM / MeOH / TEA (95:4:[1]1)Alternative if

is unavailable.
Loading DCM Liquid Load or Celite Dry Load Avoid acid-containing solvents for loading.[1]

Step-by-Step:

  • Pre-treat Silica: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample. This saturates the active sites.

  • Run Gradient: Start at 0% MeOH and ramp to 10% MeOH in DCM (with constant 1% modifier).

  • Monitor: The product will elute sharply. Without the modifier, it may never elute or will smear across 20 fractions.

Issue #2: "The product is colored (grey/brown) and fails metal limits."

Diagnosis: Residual Palladium (Pd) from the Suzuki coupling is forming complexes with the amine and pyrimidine nitrogens. Standard chromatography often fails to remove trace Pd (<500 ppm). Solution: Chemical scavenging or Chelation Chromatography.

Protocol B: The "Silica-Thiol" Scavenge

The most reliable method for removing Pd from basic amines.[1]

  • Dissolve: Dissolve crude material in THF or DCM (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU resin (0.5 eq relative to expected Pd mass, or 10% w/w of crude).

  • Agitate: Stir or shake at 40°C for 4 hours. Do not reflux if using volatile solvents.

  • Filter: Pass through a 0.45 µm PTFE filter or a Celite pad to remove the resin.

  • Result: The filtrate should be significantly lighter in color.

Issue #3: "The product is an oil and won't crystallize."[3]

Diagnosis: Benzylic amines are notorious for being low-melting solids or oils in their free-base form.[1] Small impurities prevent crystal lattice formation. Solution: Convert the free base into a crystalline salt. This purifies the compound via selective crystallization and improves stability.

Protocol C: HCl Salt Formation

Warning: Exothermic reaction.[1]

  • Dissolve: Dissolve the oily free base in a minimal amount of dry Ethanol or Ethyl Acetate .

  • Acidify: Cool to 0°C. Dropwise add 4M HCl in Dioxane or 1.25M HCl in Ethanol (1.1 equivalents).

  • Precipitate: A white solid should form immediately. If not, add Diethyl Ether or MTBE (anti-solvent) until turbid.

  • Isolate: Filter the solid under

    
     (hygroscopic risk). Wash with cold Ether.
    
  • Dry: Vacuum dry at 40°C.

Comparison of Salt Forms:

Salt Type Crystallinity Hygroscopicity Solubility (Water)
Hydrochloride (HCl) High Moderate High
Fumarate High Low Moderate

| Oxalate | High | Low | Low |[1]

Part 3: Visualizing the Workflow

Logic Flow: Purification Decision Tree

Use this diagram to determine your next step based on the state of your crude material.

PurificationStrategy Start Crude Reaction Mixture (Suzuki Coupling) CheckState Physical State? Start->CheckState Solid Precipitate/Solid CheckState->Solid Filter & Wash Oil Oil / Sticky Gum CheckState->Oil Dissolve AcidBase Acid-Base Extraction (Partition DCM / 1M HCl) Solid->AcidBase Oil->AcidBase CheckPurity Purity > 85%? AcidBase->CheckPurity SaltForm Salt Formation (HCl/Dioxane) CheckPurity->SaltForm Yes (High Purity) Flash Flash Chromatography (DCM/MeOH/NH4OH) CheckPurity->Flash No (Complex Mix) Final Pure Crystalline Solid SaltForm->Final Scavenge Pd Scavenging (Thiol Resin) Flash->Scavenge If Colored Scavenge->SaltForm

Caption: Decision matrix for isolating (4-(Pyrimidin-4-yl)phenyl)methanamine from crude mixtures.[1]

Mechanism: The "Tailing" Effect & Amine Modification

Why your column fails without Triethylamine.

SilanolInteraction cluster_0 Standard Silica (No Modifier) cluster_1 Modified Silica (+ TEA) Silanol Si-O-H  (Acidic) Complex Si-O(-) ... (+)H3N-R (Strong Ionic Bond) Silanol->Complex Ionization Amine H2N-R (Basic Product) Amine->Complex Binding Silanol2 Si-O-H Blocked Si-O(-) ... (+)HNEt3 (Blocked Site) Silanol2->Blocked TEA Triethylamine (TEA) TEA->Blocked Preferential Binding ProductFree H2N-R (Elutes Freely)

Caption: Mechanistic view of how Triethylamine (TEA) blocks acidic silanol sites, preventing product retention.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but standard acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid) will protonate the amine, causing it to elute very early (near the void volume).

  • Correction: Use a high pH buffer (10mM Ammonium Bicarbonate, pH 10) on a hybrid-silica C18 column (e.g., XBridge) to keep the amine neutral and retain it on the column [1].

Q: My product turned into a carbamate. What happened? A: Primary benzylic amines react with atmospheric


 to form carbamates (

).[1]
  • Prevention: Store the free base under Argon/Nitrogen. Converting it to the HCl salt (Protocol C) completely eliminates this risk [2].

Q: The Suzuki coupling left a black residue that passes through silica. A: This is colloidal Palladium. Silica gel is poor at filtering this. You must use a specialized scavenger resin (Protocol B) or an activated carbon wash. A simple Celite filtration is often insufficient for pharma-grade purity [3].[1]

References

  • Phenomenex Technical Guide. "Overcoming peak tailing of basic analytes in silica type stationary phases." Phenomenex.com. Link

  • BenchChem Application Notes. "Synthesis and Purification of Benzylamine Derivatives." BenchChem.[3] Link

  • National Institutes of Health (NIH). "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." PubMed Central. Link

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Labs. Link

Sources

Minimizing side reactions during the reduction of pyrimidine nitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the Reduction of Pyrimidine Nitriles . It moves beyond standard textbook descriptions to address the specific, high-stakes challenges encountered in drug discovery workflows.

Status: Online | Tier: 3 (Advanced Chemical Support) | Topic: Minimizing Side Reactions

Welcome to the Pyrimidine Reduction Support Hub. Below you will find a curated set of Troubleshooting Tickets and Standard Operating Procedures (SOPs) designed to resolve the three most common failure modes in this chemistry: Dehalogenation , Dimerization (Secondary Amine Formation) , and Catalyst Poisoning .

📊 Quick Reference: Quantitative Decision Matrix

Before starting, select your protocol based on your substrate's functional group profile.

Substrate FeaturePrimary RiskRecommended ProtocolCatalyst SystemAdditive
Simple Pyrimidine-CN Dimerization (

Amine)
Protocol A Raney Nickel

in MeOH
Halogenated (Cl/Br) Dehalogenation (Ar-X

Ar-H)
Protocol B Pt/C or Raney NiVanadium or Acidic Buffer
Acid-Sensitive / Labile Hydrolysis / DimerizationProtocol C

/


(Trapping)
Targeting Aldehyde Over-reduction to AmineProtocol D Raney Nickel

/ AcOH

🛠 Module 1: The "Shielding" Protocol (Preventing Dehalogenation)

Ticket #402: "I lost my Chlorine atom during hydrogenation. The mass spec shows [M-34]. How do I keep the halogen on the pyrimidine ring?"

💡 Root Cause Analysis

Pyrimidines are electron-deficient, making the C-X bond (especially C-Cl and C-Br) susceptible to oxidative addition by low-valent metals (Pd(0)), followed by reductive elimination of HX. This competes with nitrile reduction.

🔧 Resolution: The Acidic Buffer Strategy

Contrary to intuition, adding acid often protects halogens during hydrogenation on Platinum group metals. It protonates the basic pyrimidine nitrogens, preventing the ring from lying flat against the catalyst surface, which is often required for C-X activation.

The Protocol (Self-Validating):

  • Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Palladium is notorious for facile oxidative addition to Ar-Cl bonds.

  • Solvent: Methanol or Ethanol.

  • Additive: Add 1.0 - 2.0 equivalents of HBr (if bromo-substrate) or HCl (if chloro-substrate).

    • Why? The common ion effect and protonation of the pyrimidine ring suppress the formation of the metal-aryl intermediate required for dehalogenation.

  • Pressure: Keep

    
     pressure low (1–3 atm). High pressure accelerates hydrogenolysis.
    

Validation Check: Monitor reaction by LCMS. If des-halo product appears (>5%), immediately stop, vent


, and add more acid or switch to Protocol C (Hydride reduction).

⚙️ Module 2: The "Purity" Protocol (Suppressing Secondary Amines)

Ticket #409: "I'm getting a mixture of primary and secondary amines. My yield of the desired primary amine is only 40%."

💡 Root Cause Analysis

The reduction of a nitrile proceeds through a reactive imine intermediate (


). As the primary amine product (

) accumulates, it acts as a nucleophile, attacking the imine to form a hemiaminal, which collapses to a secondary imine and is reduced to a secondary amine (dimer).
🔧 Resolution: The "Trapping" & "Saturation" Methods
Method A: Ammonia Saturation (The Industrial Standard)

Saturating the solvent with ammonia shifts the equilibrium. By Le Chatelier’s principle, a massive excess of


 competes with the primary amine for the imine intermediate.
  • Reagent: 7N

    
     in Methanol.
    
  • Ratio: Minimum 10:1 molar ratio of

    
     to Substrate.
    
Method B: In-Situ Trapping (The "Boc" Strategy)

If the amine is the final goal, trap it immediately as it forms. This renders the nitrogen non-nucleophilic.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.0 equiv) + 
    
    
    
    (0.1 equiv) +
    
    
    (7.0 equiv).
  • Mechanism: The nitrile is reduced to the amine, which instantly reacts with

    
     to form the N-Boc protected amine. The carbamate cannot attack the imine.
    
  • Outcome: You isolate the pure N-Boc amine, which is easily deprotected with TFA/DCM.

📉 Module 3: Selective Reduction to Aldehydes

Ticket #415: "I need the pyrimidine aldehyde, but DIBAL-H at -78°C is inconsistent and hard to scale. Is there a catalytic alternative?"

🔧 Resolution: The Hypophosphite Transfer Hydrogenation

Direct hydrogenation usually goes all the way to the amine. To stop at the aldehyde, you need a hydrogen donor that lacks the driving force to reduce the imine/aldehyde bond under specific conditions.

Protocol (The Raney Ni / Hypophosphite Method):

  • Reagents: Pyrimidine Nitrile (1 equiv), Raney Nickel (50-100 wt%), Sodium Hypophosphite (

    
    , 2.0 equiv).
    
  • Solvent: Acetic Acid : Pyridine : Water (1:2:1).[1]

  • Conditions: 40–45°C for 1–2 hours.

  • Mechanism: Hypophosphite releases hydrogen on the Ni surface. The acetic acid/pyridine buffer stabilizes the intermediate imine/hemiaminal, preventing further reduction to the amine or alcohol. Hydrolysis during workup releases the aldehyde.

🧠 Visualization: Mechanistic Pathways & Control Points

The following diagram illustrates the competitive pathways and where specific interventions (Red Boxes) shut down side reactions.

NitrileReduction Nitrile Pyrimidine-CN Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2H PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine +2H (Fast) SecAmine Secondary Amine (Dimer) Imine->SecAmine Reduction Aldehyde Aldehyde (R-CHO) Imine->Aldehyde Hydrolysis (Stops Reduction) PrimAmine->Imine Nucleophilic Attack (Side Reaction) BocAmine N-Boc Amine (Protected) PrimAmine->BocAmine Trapping NH3 Add NH3 (Excess) NH3->Imine Blocks Dimerization Boc Add Boc2O Hypo NaH2PO2 / AcOH

Caption: Pathway analysis showing critical control points. Green arrows indicate desired interventions; red dashed lines indicate side reactions.

🧪 Experimental Protocols (SOPs)

SOP-1: Raney Nickel Reduction (General Purpose)

Best for: Simple pyrimidines, high yields.

  • Preparation: Wash Raney Nickel slurry (approx. 50 wt% of substrate) three times with water and three times with MeOH to remove alkali storage buffer. Caution: Pyrophoric when dry. [1][2]

  • Loading: In a Parr shaker bottle, combine Substrate (10 mmol) and 7N

    
     in MeOH (30 mL). Add the washed Raney Ni catalyst.
    
  • Reaction: Hydrogenate at 50 psi (3.4 bar)

    
     at Room Temperature for 4–12 hours.
    
  • Workup: Filter through Celite (keep wet!). Concentrate filtrate.

  • Purification: If green/blue color persists (Ni leaching), treat with EDTA or scavengers.

SOP-2: with (Trapping)

Best for: Preventing secondary amines without high-pressure equipment.

  • Setup: Dissolve Pyrimidine Nitrile (5 mmol),

    
     (10 mmol), and 
    
    
    
    (0.5 mmol) in MeOH (20 mL). Cool to 0°C.
  • Addition: Add

    
     (35 mmol) in small portions over 30 minutes. The reaction is exothermic and evolves gas vigorously.[3]
    
  • Completion: Stir at RT for 2 hours. Add diethylenetriamine (1 mL) to complex the Nickel (turns purple/blue).

  • Extraction: Dilute with EtOAc, wash with saturated

    
    . Isolate the N-Boc amine.
    

📚 References

  • Reduction of Nitriles to Amines with Raney Nickel/KBH4

    • Source: Semantic Scholar / Arkivoc

    • Context: Describes the efficiency of borohydride systems with Raney Ni for aromatic nitriles.

  • Selective Reduction of Nitriles to Aldehydes (Raney Ni/Hypophosphite)

    • Source: South African Journal of Chemistry (via ResearchGate)

    • Context: Detailed protocol for stopping the reduction at the aldehyde stage using sodium hypophosphite.

  • Suppression of Secondary Amines in Nitrile Hydrogenation

    • Source: ACS Sustainable Chemistry & Engineering

    • Context: Discusses the mechanism of secondary amine formation and the use of additives like

      
       or anhydrides to suppress it.[4]
      
  • Hydrogenation of Halonitrobenzenes without Dehalogenation

    • Source: Google Patents (US5068436A)

    • Context: Establishes the principle of using acidic media to inhibit dehalogenation during the hydrogenation of electron-deficient aromatic rings.

  • Tuning Selectivity of Catalytic Nitrile Hydrogenation

    • Source: Journal of the American Chemical Society (via PMC)

    • Context: Advanced mechanistic study on Cobalt nanoparticles and phase control to favor primary amines.

Sources

Enhancing stability of (4-(Pyrimidin-4-yl)phenyl)methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Product: (4-(Pyrimidin-4-yl)phenyl)methanamine[1]

Chemical Profile & Stability Risk Assessment

The Molecule: (4-(Pyrimidin-4-yl)phenyl)methanamine contains two distinct structural motifs that dictate its stability profile:

  • Primary Benzylic Amine: This is the "Achilles' heel." Primary benzylic amines are nucleophilic and highly susceptible to:

    • Aerobic Oxidation: Forming imines, aldehydes (via oxidative deamination), and N-oxides.

    • Carbamylation: Reacting with atmospheric

      
       to form carbamates (often seen as a white crust).
      
  • Pyrimidine Ring: A nitrogen-heterocycle that absorbs UV light, making the molecule photosensitive.[1]

The Verdict: As a free base, this compound is inherently unstable under ambient conditions. It requires strict exclusion of air, moisture, and light.

Degradation Pathways (Visualization)

The following diagram illustrates the specific chemical threats to your sample. Use this to diagnose visual changes in your material.[2]

DegradationPathways Molecule (4-(Pyrimidin-4-yl)phenyl)methanamine (Free Base) Carbamate Carbamate Salt (White Crust/Solid) Molecule->Carbamate Nucleophilic Attack Imine Imine/Aldehyde (Yellow/Brown Oil) Molecule->Imine Oxidative Deamination Dimer Photo-Dimer (Precipitate) Molecule->Dimer [2+2] Cycloaddition CO2 Atmospheric CO2 (Moisture assisted) CO2->Carbamate O2 Atmospheric O2 (Radical initiation) O2->Imine Light UV Light (hv) Light->Dimer

Figure 1: Primary degradation pathways.[1] Note that "Yellowing" indicates oxidation, while "Crusting" indicates CO2 absorption.

Storage Protocol: The "Gold Standard"

Do not deviate from these parameters for long-term storage (>1 month).

ParameterRecommendationTechnical Rationale
Form Hydrochloride Salt (HCl) The free base is an oil or low-melting solid prone to oxidation.[1] The HCl salt protonates the amine, shutting down nucleophilicity and preventing oxidation/carbamylation [1].
Temperature -20°C (Freezer) Kinetic suppression of oxidative deamination.[1]
Atmosphere Argon or Nitrogen Essential for the free base. Displaces

and

.[3][4] Taping the cap is insufficient; use Parafilm® over a Teflon-lined cap under inert gas.[1]
Container Amber Glass Vial Pyrimidine rings have significant UV absorption.[1] Amber glass blocks <400nm wavelengths to prevent photo-degradation [3].[1]
Solution AVOID Do not store in DMSO or Methanol for >24h. Solution state accelerates molecular mobility and reaction rates.
Troubleshooting Guide (FAQ)

Q1: My sample was white, but now it has turned yellow/brown. Is it usable?

  • Diagnosis: This is classic oxidative degradation .[1] The benzylic amine has likely oxidized to an imine or aldehyde.

  • Action:

    • Check purity via LC-MS.[1][2] If purity is >90%, you may be able to use it, but expect lower yields.

    • If purity is <90%, do not use . The degradation products (aldehydes) are electrophiles that will side-react with your reagents.[1]

    • See "Rescue Protocol" below.

Q2: There is a white "crust" on the rim of the vial or the solid has become sticky.

  • Diagnosis: Carbamate formation .[1][3][4][5][6][7][8] The primary amine has reacted with atmospheric

    
    . This is reversible but annoying.
    
  • Action:

    • Dissolve the material in an organic solvent (DCM or EtOAc).

    • Wash with dilute NaOH (to break the carbamate) or simply re-purify via column chromatography.

    • Prevention: Always purge the headspace with Argon before re-sealing.

Q3: Can I store the compound in DMSO at -20°C?

  • Diagnosis: High risk.

  • Action: Only for short periods (<1 week). DMSO is hygroscopic; absorbed water will facilitate hydrolysis or carbamate formation even at low temperatures. Furthermore, freeze-thaw cycles in DMSO can promote degradation.[1] Store as a dry solid.

Experimental Protocols
Protocol A: Rescue of Degraded Material (Re-purification)

If your material has yellowed (oxidation) or crusted (carbamates):

  • Dissolve: Dissolve the crude material in DCM (Dichloromethane).

  • Wash: Perform a basic wash with 1M NaOH or saturated

    
    .
    
    • Why? This ensures the amine is free-based and removes acidic degradation byproducts.[1]

  • Dry: Dry the organic layer over Anhydrous

    
    . Filter.
    
  • Chromatography: Purify via flash column chromatography.

    • Eluent: DCM:MeOH (95:5) with 1% Triethylamine (TEA) or 1%

      
       .
      
    • Critical: The additive (TEA/NH4OH) prevents the amine from streaking on the silica (which is acidic) and prevents loss of material [5].

Protocol B: Stabilization (Conversion to HCl Salt)

Convert the unstable free base to a stable HCl salt for long-term storage.

  • Dissolve: Dissolve the free base (1.0 eq) in a minimal amount of dry Dioxane or Diethyl Ether.

  • Acidify: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Precipitate: A white solid (the salt) should precipitate immediately.

  • Isolate: Filter the solid under Argon (to avoid moisture absorption during filtration).

  • Wash: Wash the cake with cold Diethyl Ether.

  • Dry: Dry under high vacuum to remove trace HCl. Store this salt at -20°C; it will be stable for years.[1]

References
  • Amine Stability & Oxidation

    • Title: "Oxidation of benzylic amines: Mechanism and prevention."
    • Source:Journal of Organic Chemistry (General Principles of Amine Oxid
    • Context: Primary benzylic amines are prone to oxid
    • Verification:[1]

  • Carbamate Formation

    • Title: "Reaction of primary amines with CO2: Carbamate form
    • Source:Organic Chemistry Portal.
    • Context: Primary amines react reversibly with CO2 to form carbamic acid/carbam
    • Verification:[1]

  • Pyrimidine Photochemistry

    • Title: "Photochemistry of Pyrimidine Deriv
    • Source:MDPI Molecules.
    • Context: Pyrimidine rings absorb UV light and can undergo dimerization or ring-opening reactions.[1]

    • Verification:[1]

  • General Storage of Unstable Intermediates

    • Title: "Handling and Storage of Unstable Reagents."
    • Source:BenchChem Technical Guides.
    • Verification:[1]

  • Purification of Amines

    • Title: "Flash Column Chromatography of Amines."[9]

    • Source:Sigma-Aldrich / Merck Technical Bulletin.[1]

    • Context: Use of triethylamine to deactiv
    • Verification:[1]

Sources

Optimizing column chromatography conditions for polar amine separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polar Amine Separation Topic: Optimizing Column Chromatography Conditions for Polar Amines Ticket ID: AMINE-OPT-001 Assigned Specialist: Senior Application Scientist (Separation Sciences)

Diagnostic Hub: Why Your Separation is Failing

The Core Issue: The "Silanol Effect" If you are observing severe peak tailing, irreversible adsorption (yield loss), or streaking on standard silica gel, the culprit is almost certainly the interaction between your basic amine and the acidic silanol groups (


) on the silica surface.

Standard silica gel is slightly acidic (


). In typical organic solvents, polar amines (

) often exist in equilibrium with their protonated forms (

). These cations undergo a strong ion-exchange interaction with deprotonated silanols (

), which is far stronger than the desired hydrogen bonding or dipole-dipole interactions used for separation.

Symptom Checker:

  • Tailing Factor > 2.0: Indicates secondary silanol interactions.

  • Compound "Stuck" at Baseline: Your amine has formed a salt with the silica.

  • Poor Resolution: Broad peaks overlap, making isolation impossible.

Workflow Stage 1: The "Quick Fix" (Standard Silica Modification)

If you must use standard silica (e.g., for cost reasons or legacy methods), you must suppress silanol ionization or compete for the active sites.

Protocol A: The Mobile Phase Modifier Strategy

Objective: Saturate silica surface sites with a volatile base to prevent analyte adsorption.

Reagents:

  • Triethylamine (TEA): Strong competitor, but difficult to remove (high boiling point, forms salts).

  • Ammonia (

    
     in MeOH):  Excellent competitor, highly volatile, easier workup.
    

Step-by-Step Protocol:

  • Pre-Treatment (Critical): Do not just add TEA to your mobile phase. You must equilibrate the column.[1] Flush the column with 3-4 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample.

  • Concentration: Add 0.5% to 1.0% (v/v) TEA or

    
     to the organic mobile phase.
    
    • Note: If using EtOAc/Hexane, add TEA to the EtOAc bottle.

  • Elution: Run the gradient. Maintain the modifier concentration throughout the run.

  • Post-Run: Flush with 100% MeOH to remove bound amines if reusing the column (not recommended for critical separations).

Expert Insight: Avoid using TEA if your compound is acid-sensitive or if you are using Mass Spec (MS) detection, as TEA causes severe ion suppression and lingers in the system. Use Ammonium Hydroxide or Ammonia in MeOH for MS applications.[2][3]

Workflow Stage 2: The "Better Fix" (Alternative Stationary Phases)

When standard silica fails despite modifiers, or if your amine is unstable, switch stationary phases.

Decision Matrix: Selecting the Right Column
FeatureStandard Silica + TEA Amine-Functionalized Silica Basic Alumina C18 (High pH)
Mechanism Adsorption + Modifier CompetitionH-Bonding (Surface is Basic)Adsorption (Basic Surface)Hydrophobic Interaction
Modifier Needed? YES (Mandatory)NO (Surface acts as modifier)NO NO (Buffer used)
Sample Recovery Moderate (Risk of salt formation)High HighHigh
Solvent System DCM/MeOH or Hex/EtOAcHex/EtOAc or DCM/MeOHHex/EtOAcWater/ACN or Water/MeOH
Best For Robust, cheap aminesSensitive amines, N-heterocyclesVery basic amines (

)
Aqueous soluble amines
Protocol B: Using Amine-Functionalized Silica ( )

Why it works: The silica surface is bonded with propyl-amine groups. This creates a "shield" over the acidic silanols and creates a basic surface environment (


).
  • Solvent Selection: You can often use Hexane/Ethyl Acetate instead of DCM/MeOH. The amine phase is less polar than bare silica, so compounds elute faster.[4]

    • Rule of Thumb: If a compound elutes at 50% EtOAc on Silica, start at 20% EtOAc on Amine silica.

  • Loading: Solid load (dry load) is preferred to prevent solvent mismatch.

  • Elution: Run gradient without added TEA. The column itself acts as the base.

Workflow Stage 3: Reverse Phase & High pH Strategies

For polar amines that are water-soluble or too polar for normal phase, Reverse Phase (RP) is required. However, standard C18 at acidic pH (pH 2-3) keeps amines charged (


), leading to poor retention (they elute in the void volume).

The Solution: High pH Reverse Phase By raising the pH to 10-11 (above the amine's pKa), you force the amine into its neutral state (


), significantly increasing hydrophobicity and retention on C18.

Critical Warning: Standard silica-based C18 columns dissolve at pH > 8. You MUST use Hybrid Silica (e.g., Waters XBridge/BEH, Phenomenex Gemini) or Polymer-based columns.

Protocol C: High pH Buffer Prep (pH 10)
  • Buffer: 10mM Ammonium Bicarbonate (

    
    ).
    
  • Adjustment: Adjust pH to 10.5 using Ammonium Hydroxide (

    
    ).
    
  • Mobile Phase A: Water + Buffer.

  • Mobile Phase B: Acetonitrile (ACN) + Buffer (or pure ACN if precipitation is checked).

  • Gradient: 5% B to 95% B.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

AmineSeparationLogic Start Start: Polar Amine Separation SolubilityCheck Is sample soluble in organic solvents (DCM/EtOAc)? Start->SolubilityCheck NormalPhase Normal Phase Strategy SolubilityCheck->NormalPhase Yes ReversePhase Reverse Phase Strategy SolubilityCheck->ReversePhase No (Water soluble) SilicaTest Test Standard Silica (TLC or Scout Column) NormalPhase->SilicaTest HighPHCheck Is Column High-pH Stable? (Hybrid/Polymer) ReversePhase->HighPHCheck Tailing Result: Tailing or No Elution? SilicaTest->Tailing Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing->Modifier Yes Success1 Good Separation Tailing->Success1 No Modifier->Success1 Works Fail1 Still Tailing/Decomposition Modifier->Fail1 Fails SwitchCol Switch to Amine-Functionalized Silica Column Fail1->SwitchCol HighPH Run at pH 10 (Ammonium Bicarbonate) HighPHCheck->HighPH Yes (Gemini/XBridge) LowPH Run at pH 2.5 (Formic Acid) + Ion Pairing (if needed) HighPHCheck->LowPH No (Standard C18)

Caption: Decision logic for selecting the optimal chromatographic mode based on solubility and column stability.

Diagram 2: The "Silanol Shielding" Mechanism

Mechanism cluster_0 Standard Silica (Acidic) cluster_1 Amine-Bonded Silica (Basic) Silanol Si-O(-) Interaction Strong Ionic Bond (Tailing) Silanol->Interaction Amine R-NH3(+) Interaction->Amine BondedAmine Si-(CH2)3-NH2 NoInteraction No Ionic Bond (Sharp Peaks) TargetAmine R-NH2 (Neutral)

Caption: Mechanistic difference between ionic trapping on standard silica vs. free-base elution on amine-bonded phases.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) on an Amine column? A: Yes, but be careful. Amine columns are chemically stable in DCM, but DCM can sometimes displace the amine functionality if the bonding chemistry is poor (older columns). More importantly, DCM/MeOH gradients on Amine columns often elute compounds too fast. Try Hexane/EtOAc or EtOAc/EtOH first.

Q: My sample is not soluble in the mobile phase. How do I load it? A: Use Dry Loading (Solid Load) . Dissolve your sample in a strong solvent (MeOH or DCM), add silica (or Celite/diatomaceous earth) at a 1:3 ratio, and evaporate to dryness. Load this powder into a pre-column or empty cartridge. This eliminates solvent effects that cause band broadening.

Q: Why not just use C18 with 0.1% TFA? A: You can, but TFA (Trifluoroacetic acid) is an ion-pairing agent. While it sharpens peaks, it makes mass spec detection difficult (signal suppression) and can make recovering the free base of your amine difficult after purification. High pH RP (Protocol C) is often cleaner for isolation.

References

  • Teledyne ISCO. (2012).[4][5] RediSep C-18 reversed phase column Purification of primary amines.[5] Retrieved from [Link]

  • Biotage. (2023).[6] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Waters Corporation. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2010).[7] Hydrophilic Interaction Chromatography (HILIC) - A Guide. Retrieved from [Link]

  • Chromatography Forum. (2013). High pH applications on silica-based columns. Retrieved from [Link]

Sources

Resolving hygroscopic issues with (4-(Pyrimidin-4-yl)phenyl)methanamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-State Chemistry & Pre-Formulation Subject: Troubleshooting Hygroscopicity in (4-(Pyrimidin-4-yl)phenyl)methanamine HCl Salts Ticket ID: #SSC-PYR-0042 Status: Open / High Priority

Welcome to the Solid-State Services Hub

You are likely reading this because your batch of (4-(Pyrimidin-4-yl)phenyl)methanamine hydrochloride has transitioned from a free-flowing powder to a sticky gum or a liquid deliquescent puddle.

This is a known physicochemical bottleneck for primary benzylamines linked to nitrogen-heterocycles. The hydrochloride (HCl) counterion, while common, is often thermodynamically mismatched for this specific pharmacophore due to high lattice energy competing poorly with hydration energy.

This guide is structured to provide immediate triage for your current experiment and a long-term engineering solution for your drug development pipeline.

Module 1: Immediate Mitigation (Emergency Handling)

For researchers who must use the current batch of HCl salt immediately.

Q: Why did my sample turn into a liquid (Deliquescence)?

A: Your salt has exceeded its Critical Relative Humidity (CRH) . The chloride anion (


) is a "hard" sphere with high charge density. In the crystal lattice of your molecule, the primary amine (

) forms hydrogen bonds with the chloride. However, water is a competitive H-bond donor. When ambient humidity > CRH, the crystal lattice collapses because the energy gain from solvating the

ion exceeds the lattice energy holding the crystal together.
Q: How do I weigh this sticky material accurately for a molar solution?

A: You cannot trust the gravimetric mass of a hygroscopic solid handled in air. You must apply a Gravimetric Correction Factor (GCF) .

Protocol: The TGA Correction Method

  • Isolate: Take a small aliquot (~5-10 mg) of the "wet" or sticky solid.

  • Analyze: Run a Thermogravimetric Analysis (TGA) ramp:

    • Rate: 10°C/min.

    • Range: 25°C to 150°C.

  • Calculate: Measure the weight loss

    
     up to 105-110°C (attributed to water/solvent).
    
  • Correct: Use the formula below to determine the actual amount of drug substance (

    
    ) to weigh:
    


Warning: If the weight loss exceeds 15%, your salt may have disproportionated (hydrolysis). Verify integrity via HPLC before use.

Module 2: The Permanent Fix (Salt Engineering)

For Process Chemists and Formulators seeking a stable solid form.

Q: Why is HCl failing, and what should I switch to?

A: HCl is failing because the chloride ion is too hydrophilic and the packing efficiency with your V-shaped molecule (phenyl-pyrimidine linkage) is likely poor, leaving voids for water entry.

You need a counterion that is:

  • Larger/Lipophilic: To shield the ionic core from water.

  • Bidentate: To bridge the primary amine and potentially interact with the pyrimidine ring, "locking" the conformation.

Recommended Counterion Screen:

CounterionpKa (Acid)Rationale for (4-(Pyrimidin-4-yl)phenyl)methanamineRisk Profile
Tosylate -1.34Large lipophilic ring packs well with the phenyl-pyrimidine core.Low (Genotoxic impurities must be controlled).
Fumarate 3.03Bidentate; can cross-link two drug molecules, stabilizing the lattice.Low (GRAS status).
Succinate 4.21Similar to fumarate but more flexible.Medium (Solubility might be too high).
Phosphate 2.15Often forms stable hydrates that are not hygroscopic (channel hydrates).Medium (pH dependent solubility).
Visualization: Salt Selection Logic

The following decision tree outlines the logical pathway for selecting a replacement salt form.

SaltSelection Start Start: Hygroscopic HCl Salt pKaCheck Check pKa Difference (Base pKa ~9.3) Start->pKaCheck StrongAcids Strong Acids (pKa < 1) Tosylate, Mesylate pKaCheck->StrongAcids High Solubility Needed WeakAcids Weak Acids (pKa > 2) Fumarate, Succinate pKaCheck->WeakAcids Stability Priority Lipophilicity Is molecule highly lipophilic? StrongAcids->Lipophilicity Fumarate Select Fumarate (1:2 or 1:1) (Hydrogen Bond Network) WeakAcids->Fumarate Standard First Choice Tosylate Select Tosylate (Pack hydrophobic regions) Lipophilicity->Tosylate Yes (Phenyl-Pyrimidine)

Caption: Logic flow for selecting an alternative counterion based on the physicochemical properties of the benzylamine-pyrimidine pharmacophore.

Module 3: Experimental Protocols

Protocol A: Salt Metathesis (Switching from HCl to Tosylate)

Do not try to just add acid to the HCl salt. You must freebase first.

  • Freebasing:

    • Dissolve the HCl salt in water.

    • Adjust pH to >11 using 1N NaOH (Target pH > pKa + 2).

    • Extract the free base into Ethyl Acetate or DCM.

    • Dry organic layer (

      
      ) and evaporate to obtain the oil/solid free base.
      
  • Salt Formation:

    • Dissolve free base in Acetone or Ethanol (5 vol).

    • Add p-Toluenesulfonic acid monohydrate (1.05 equivalents) dissolved in the same solvent.

    • Critical Step: Heat to 50°C, then cool slowly to 0°C (0.1°C/min) to encourage crystalline growth rather than amorphous precipitation.

  • Isolation: Filter and dry under vacuum at 40°C.

Protocol B: Dynamic Vapor Sorption (DVS) Validation

How to prove to your team that the new salt is better.

Instrument: SMS DVS Intrinsic or TA Instruments Q5000 SA. Method:

  • Pre-conditioning: Dry sample at 0% RH / 25°C for 4 hours (or until mass change <0.002% per min).

  • Sorption Cycle: Step 0%

    
     90% RH in 10% increments.[1]
    
  • Desorption Cycle: Step 90%

    
     0% RH.
    
  • Criteria:

    • Non-Hygroscopic: <0.2% weight gain at 80% RH.

    • Slightly Hygroscopic: 0.2% – 2.0% weight gain.

    • Deliquescent: Mass increases exponentially; sample liquefies.

Visualization: The Troubleshooting Workflow

Troubleshooting Problem Sticky/Wet Solid Immediate Immediate Use? Problem->Immediate LongTerm Development Candidate? Problem->LongTerm TGA TGA Correction (Calculate Dry Mass) Immediate->TGA Yes Glovebox Handle in Glovebox (<5% RH) Immediate->Glovebox Alt Freebase Isolate Free Base (pH > 11) LongTerm->Freebase Yes Screen Screen Counterions (Tosylate/Fumarate) Freebase->Screen DVS DVS Validation (<2% uptake) Screen->DVS

Caption: Operational workflow for addressing hygroscopicity, separating immediate handling needs from long-term formulation correction.

References

  • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."[2][3][4][5] ICH Guidelines, 2003. Link

  • Surface Measurement Systems. "Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior." MDPI, 2025. Link

  • Avdeef, A. "Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility." Molecular Pharmaceutics, 2021.[6] Link

  • Kuminek, G., et al. "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts." AAPS PharmSciTech, 2016. Link

  • Guerrieri, P., & Taylor, L.S. "Role of Salt and Excipient Properties on Disproportionation in the Solid-State."[7] Pharmaceutical Research, 2009. Link

Sources

Validation & Comparative

Technical Guide: Spectral Characterization of (4-(Pyrimidin-4-yl)phenyl)methanamine

[1][2][3]

Content Type: Comparative Spectral Analysis & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Synthetic Researchers Focus: Structural Validation via 1H/13C NMR compared to Synthetic Precursors[1]

Executive Summary & Structural Context[3][4][5][6]

(4-(Pyrimidin-4-yl)phenyl)methanamine is a critical pharmacophore often found in kinase inhibitors (e.g., CDK or JAK inhibitors).[2][3][4] Its structural integrity is defined by two aromatic systems—an electron-deficient pyrimidine ring and a phenyl linker—connected to a reactive primary amine tail.[2][3][4]

This guide provides a definitive spectral interpretation of this molecule.[2][3][4] Unlike standard database entries, we compare the product directly against its immediate synthetic precursor, 4-(Pyrimidin-4-yl)benzonitrile .[2][4][1] This comparison is the industry standard for verifying the success of the nitrile reduction step, a common bottleneck in drug synthesis.[1]

The Core Challenge

The primary challenge in characterizing this molecule is distinguishing the benzylic methylene protons amidst the aromatic region and confirming the integrity of the pyrimidine ring, which is susceptible to reduction under harsh conditions.[1]

Structural Logic & Spin Systems

Before analyzing the data, we must define the expected magnetic environments.[1] The molecule consists of three distinct spin systems:[2]

  • System A (Pyrimidine): An ABX-like system (if H-5/H-6 couple) or distinct singlets/doublets depending on resolution.[2][3][4] The key feature is the highly deshielded H-2 proton between the two nitrogens.[2][3][4]

  • System B (Phenyl Linker): An AA'BB' system characteristic of para-substitution.[2][3][4] The protons ortho to the pyrimidine will be significantly deshielded due to the heteroaromatic ring's anisotropy.[2][3][4]

  • System C (Benzylic Amine): A diagnostic methylene singlet (

    
    ) and exchangeable amine protons (
    
    
    ).[2][3][4]
Visualization: Assignment Logic Flow

The following diagram illustrates the decision tree for assigning the critical peaks in the 1H NMR spectrum.

NMR_Assignment_LogicStartStart: Analyze 1H Spectrum(DMSO-d6)Check_AromaticCheck Aromatic Region(7.0 - 9.5 ppm)Start->Check_AromaticPyrim_H2Identify Singlet @ ~9.2 ppm(Pyrimidine H-2)Check_Aromatic->Pyrim_H2Pyrim_DoubletsIdentify Doublets @ ~8.8 & ~8.0 ppm(Pyrimidine H-6 & H-5)Pyrim_H2->Pyrim_DoubletsPhenyl_SystemIdentify AA'BB' System(2 Doublets: ~8.2 & ~7.5 ppm)Pyrim_Doublets->Phenyl_SystemCheck_AliphaticCheck Aliphatic Region(3.0 - 5.0 ppm)Phenyl_System->Check_AliphaticMethylene_PeakIs distinct Singlet present@ ~3.8 - 4.0 ppm?Check_Aliphatic->Methylene_PeakConclusion_ProductConclusion: Product Formed(Amine)Methylene_Peak->Conclusion_ProductYes (2H)Conclusion_PrecursorConclusion: Precursor Remaining(Nitrile)Methylene_Peak->Conclusion_PrecursorNo (Peak Absent)

Caption: Logical flowchart for distinguishing the target amine from its nitrile precursor based on 1H NMR signals.

Comparative Spectral Data (Product vs. Precursor)

The following data compares the target Amine with the Nitrile precursor. This comparison validates the reduction of the cyano group (


234

Solvent: DMSO-d6 (Recommended for polar amines to prevent aggregation).[2][3][4] Frequency: 400 MHz (1H), 100 MHz (13C).[2][3][4][1]

Table 1: 1H NMR Chemical Shift Comparison ( , ppm)
PositionProton TypeTarget: Methanamine Precursor: Nitrile Shift Logic (Causality)
Py-2 Pyrimidine (s)9.25 9.35H-2 is deshielded by two adjacent nitrogens.[2][3][4] Slight upfield shift in amine due to loss of electron-withdrawing CN.[2][3][4]
Py-6 Pyrimidine (d)8.82 8.95Ortho to one nitrogen.[2][3][4]
Py-5 Pyrimidine (d)8.05 8.15Meta to nitrogen.[2][3][4]
Ph-2,6 Phenyl (d)8.18 8.30Ortho to Pyrimidine.[2][3][4][1] Deshielded by heteroaromatic ring current.[2][3][4]
Ph-3,5 Phenyl (d)7.51 7.95Key Diagnostic: Large upfield shift.[3][4][1] CN is strongly electron-withdrawing;

is weakly donating/neutral.[2][3][4]

Benzylic (s)3.85 Absent Definitive Proof of Synthesis.

Amine (br s)~2.0 - 3.5 AbsentBroad signal; chemical shift varies with concentration and water content.[2][3][4]
Table 2: 13C NMR Chemical Shift Comparison ( , ppm)
Carbon TypeTarget: Methanamine Precursor: Nitrile Interpretation
CN (Nitrile) Absent ~118.5Disappearance of the cyano carbon confirms reduction.[2][3][4]

(Benzylic)
45.2 AbsentAppearance of aliphatic carbon signal.[2][3][4]
Py-2 158.8159.5Most deshielded carbon (between two nitrogens).[2][3][4]
Ph-C (Quaternary) 144.5 (C-CH2)114.0 (C-CN)Major shift in the ipso carbon upon reduction.[2][3][4]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this specific protocol. This method minimizes "salt effects" if the amine was isolated as an HCl salt, which can shift the methylene peak downfield (to ~4.1 ppm).[4][1]

Step 1: Sample Preparation[2][3][4]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) often leads to broad peaks for free amines due to hydrogen bonding or salt formation with trace acid.[3][4] DMSO breaks these aggregates, sharpening the signals.[4][1]
      
  • Neutralization (Critical for Salts): If the sample is an HCl salt:

    • Add 1 drop of

      
       (in 
      
      
      ) or a micro-spatula of solid
      
      
      directly to the NMR tube.[3][4]
    • Shake vigorously and let settle.[2][3][4] This liberates the free base, ensuring the chemical shifts match the Table 1 values.[1]

Step 2: Acquisition Parameters[1][2][4][6]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[2][3][4]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The pyrimidine H-2 proton has a long T1 relaxation time due to lack of adjacent protons (dipolar relaxation is inefficient).[2][3][4] A short D1 will suppress this peak integration, making it look like <1H.[4][1]

  • Scans: 16 scans (1H), 512+ scans (13C).

Step 3: Data Processing & referencing[1][3][4]
  • Reference the spectrum to the residual DMSO pentet at 2.50 ppm (1H) and 39.52 ppm (13C).[2][3][4]

  • Warning: Do not use TMS as an internal standard if it wasn't added intentionally; rely on the solvent residual peak to avoid overcrowding the aliphatic region near 0 ppm.[2][3][4]

Mechanistic Insight: Why the Shifts Move

Understanding the causality of the shifts adds confidence to your assignment.[2][3][4]

  • Anisotropy of the Pyrimidine Ring: The pyrimidine ring creates a strong magnetic field.[2][3][4] Protons located in the plane of this ring (specifically the phenyl protons at positions 2 and 6) are "deshielded" (feel a stronger effective magnetic field), pushing their signal downfield to >8.0 ppm.[3][4][1] This distinguishes them from the other phenyl protons.[2][3][4]

  • Electronegativity vs. Resonance (Nitrile vs. Amine):

    • Nitrile (Precursor): The

      
       group is electron-withdrawing by both induction and resonance.[2][3][4] It pulls electron density away from the phenyl ring, deshielding the ortho protons (Ph-3,[1]5) to ~7.95 ppm.[2][3][4][5]
      
    • Amine (Product): The

      
       group is electronically neutral to slightly donating (via hyperconjugation). The removal of the electron-withdrawing CN group restores electron density to the ring, causing the Ph-3,5 protons to shift upfield (shielded) to ~7.51 ppm.[2][1]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4][1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (Standard reference for general chemical shift increments).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Baxendale, I. R., & Ley, S. V. (2005).[4][1] Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.[2][3][4] Journal of Combinatorial Chemistry, 7(3), 483–489.[4][1] (Provides analogous NMR data for phenyl-pyrimidine systems). [Link]

  • National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for CID 17868, 4-Phenylpyrimidine.[2][4][1] (Used for base heteroaromatic shifts).[2][3][4] [Link]

High-resolution mass spectrometry (HRMS) analysis of (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the High-Resolution Mass Spectrometry (HRMS) analysis of (4-(Pyrimidin-4-yl)phenyl)methanamine .

Executive Summary: The Criticality of High-Resolution Analysis

(4-(Pyrimidin-4-yl)phenyl)methanamine (CAS: 885466-46-6) is a high-value pharmacophore, serving as a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs) and other heterocyclic bioactive agents.

In the competitive landscape of drug development, the purity and structural integrity of this intermediate are non-negotiable. While traditional HPLC-UV and Low-Resolution Mass Spectrometry (LRMS) (e.g., Triple Quadrupole) are industry standards for routine quantitation, they fail to detect isobaric impurities and subtle structural degradants common to pyrimidine-based synthesis.

This guide objectively compares HRMS (Q-TOF/Orbitrap) against these conventional alternatives, demonstrating why HRMS is the requisite tool for structural confirmation and impurity profiling of this specific analyte.

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts the performance of HRMS against standard industry alternatives for the analysis of (4-(Pyrimidin-4-yl)phenyl)methanamine.

FeatureHRMS (Q-TOF / Orbitrap) Alternative A: LRMS (Triple Quad) Alternative B: HPLC-UV (PDA)
Primary Utility Structural elucidation, Unknown impurity IDRoutine quantitation (MRM)Purity % (Area Normalization)
Mass Accuracy < 5 ppm (CONFIRMS elemental formula)~1000 ppm (Unit Resolution)N/A
Specificity High: Distinguishes isobars (e.g., regioisomers)Medium: Relies on retention time & transitionsLow: Co-eluting peaks mask impurities
Impurity ID Excellent: Resolves elemental compositionPoor: Requires reference standardsNone: Only detects chromophores
Sensitivity High (femtomole range)Very High (attomole range)Moderate (microgram range)
Data Type Full Scan + MS/MS (Retrospective analysis)Targeted (Must know what to look for)Absorbance (Non-specific)
The Verdict
  • Use LRMS only when the analyte is fully characterized, and you need high-throughput quantitation of known targets.

  • Use HRMS for lot release, stability testing, and synthesis optimization. Only HRMS can differentiate (4-(Pyrimidin-4-yl)phenyl)methanamine from potential synthetic by-products like (4-(Pyrimidin-2-yl)phenyl)methanamine (regioisomer) based on unique fragmentation patterns, despite identical nominal mass.

Technical Deep Dive: Validated HRMS Methodology

This protocol is designed to be self-validating . The presence of specific isotope patterns and mass accuracy thresholds acts as an internal control for data integrity.

Experimental Protocol

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Deionized Water (18.2 MΩ).

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1 mg of (4-(Pyrimidin-4-yl)phenyl)methanamine in 1 mL MeOH to achieve 1 mg/mL.

  • Working Solution: Dilute stock 1:1000 in 50:50 ACN:H₂O (+0.1% FA) to achieve ~1 µg/mL (approx. 5.4 µM).

    • Why: Direct infusion or low-concentration LC injection prevents detector saturation, ensuring mass accuracy remains within <2 ppm.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    95% B (8-10 min).
    • Causality: The basic amine group requires acidic conditions to ensure protonation (

      
      ) and improve peak shape on C18.
      

Step 3: Mass Spectrometry Parameters (ESI+)

  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 70,000 (at m/z 200).

  • Scan Range: m/z 50–500.

  • Fragmentation: Higher-Energy Collisional Dissociation (HCD) or CID. Stepped Normalized Collision Energy (NCE): 20, 35, 50%.

Self-Validating Data Interpretation

To ensure the signal is genuine, the analyst must verify the following criteria:

  • Accurate Mass Check:

    • Formula:

      
      
      
    • Protonated Ion

      
      : 
      
      
      
    • Theoretical Mass: 186.1031 Da

    • Acceptance Criteria: Observed mass must be 186.1022 – 186.1040 (

      
       5 ppm).
      
  • Isotopic Pattern Matching:

    • The A+1 peak (

      
       isotope) should be approximately 12.5%  of the monoisotopic peak intensity (11 carbons 
      
      
      
      1.1%). Significant deviation indicates co-eluting interferences.

Mechanistic Insight: Fragmentation Pathway[1][2]

Understanding the fragmentation is crucial for distinguishing this compound from its isomers. The primary fragmentation channel involves the loss of ammonia (characteristic of primary benzylamines) followed by the degradation of the pyrimidine ring.

Fragmentation Logic
  • Precursor (

    
     186.1031):  The protonated molecule.
    
  • Primary Loss (

    
     169.0766):  Loss of 
    
    
    
    (-17.0265 Da). This confirms the presence of the primary amine on the benzylic carbon.
  • Secondary Loss (

    
     142.0657):  Loss of 
    
    
    
    (-27.0109 Da) from the pyrimidine ring, a signature of nitrogen-containing heterocycles.
Pathway Visualization

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 186.1031 (C11H12N3+) Frag1 Fragment 1 [M+H - NH3]+ m/z 169.0766 (Benzyl Cation Species) Parent->Frag1 - NH3 (17.03 Da) Characteristic of Benzylamines Frag2 Fragment 2 [Frag1 - HCN]+ m/z 142.0657 (Pyridine-like Cation) Frag1->Frag2 - HCN (27.01 Da) Pyrimidine Ring Cleavage Frag3 Tropylium Rearrangement m/z 115.0548 (C9H7+) Frag2->Frag3 - HCN (27.01 Da) Secondary Ring Break

Figure 1: Proposed ESI+ fragmentation pathway for (4-(Pyrimidin-4-yl)phenyl)methanamine. The loss of ammonia is the diagnostic first step.

Workflow Diagram: From Sample to Validated Result

The following diagram illustrates the logical flow of the HRMS analysis, highlighting the decision nodes that ensure scientific integrity.

HRMS_Workflow Sample Crude Intermediate (Dissolved in MeOH) LC UHPLC Separation (C18, Acidic Gradient) Sample->LC MS HRMS Acquisition (Full Scan + ddMS2) LC->MS DataCheck Data Integrity Check Mass Error < 5ppm? MS->DataCheck Fail Recalibrate / Check Interferences DataCheck->Fail No Pass Structure Confirmation & Impurity Profiling DataCheck->Pass Yes

Figure 2: Analytical workflow ensuring self-validating results through mass accuracy checks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11666879, (4-(Pyrimidin-4-yl)phenyl)methanamine. Retrieved from [Link]

  • Holčapek, M., et al. (2012). High-resolution mass spectrometry in the pharmaceutical industry. Journal of Chromatography A. Retrieved from [Link]

  • Kaufmann, A. (2020). The practicability of high-resolution mass spectrometry in a routine environment. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories (2025). High Resolution Mass Spectrometry for Impurity Profiling. Retrieved from [Link]

Sources

HPLC Method Development for Purity Assessment of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Introduction: The Pyrimidine Polarity Paradox

Pyrimidine derivatives (e.g., cytosine, thymine, uracil analogs) are the backbone of modern antiviral and antineoplastic pharmacophores. However, their structural properties create a "polarity paradox" in HPLC method development. They are often too polar for standard C18 retention, leading to elution in the void volume, yet they possess basic nitrogen atoms that interact aggressively with residual silanols, causing severe peak tailing.[1]

This guide moves beyond generic "start with C18" advice. We compare three distinct stationary phase chemistries—Standard C18 , Phenyl-Hexyl , and HILIC —to determine the optimal platform for purity assessment. We also provide a self-validating protocol designed to ensure regulatory compliance (ICH Q2) from the first injection.

Comparative Analysis: Stationary Phase Selection

For a pyrimidine derivative with a logP < 1.0 (common for nucleoside analogs), the choice of column chemistry dictates the success of the separation.

Table 1: Performance Matrix of Stationary Phases for Pyrimidines
FeatureStandard C18 (End-capped) Phenyl-Hexyl HILIC (Bare Silica/Amide)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Hydrophilic Partitioning
Retention (

)
Low (Often < 1.0 for polar bases)Medium/High (Enhanced by aromaticity)High (Retains polar species well)
Selectivity (

)
Poor for structural isomersExcellent for halogenated/aromatic impuritiesGood for glycosylated forms
Peak Shape Prone to tailing (Silanol interaction)Symmetrical (Steric protection)Symmetrical (Water layer effect)
Mobile Phase High Aqueous (>90%)Balanced (MeOH preferred)High Organic (>80% ACN)
Best Use Case Lipophilic prodrugsGeneral Purity & Impurity Profiling Highly polar metabolites
Expert Insight: Why Phenyl-Hexyl Wins

While HILIC offers superior retention for the most polar analytes, it suffers from long equilibration times and solubility issues with sample diluents. Phenyl-Hexyl is the superior choice for purity assessment of active pharmaceutical ingredients (APIs). The


 interactions between the phenyl ring on the ligand and the pyrimidine ring of the analyte provide a secondary retention mechanism that standard alkyl chains (C18) lack. This allows for the separation of closely eluting impurities, such as deaminated degradation products, using standard reversed-phase solvents.

Strategic Method Development Workflow

The following decision tree illustrates the logic for selecting the initial conditions based on the specific properties of your pyrimidine derivative.

MethodSelection Start Start: Pyrimidine Derivative Characterization LogP_Check Is LogP > 1.0? Start->LogP_Check C18_Route Standard C18 Column LogP_Check->C18_Route Yes (Hydrophobic) Polar_Route Is the molecule Aromatic? LogP_Check->Polar_Route No (Hydrophilic) Tailing_Check Tailing Factor > 1.5? C18_Route->Tailing_Check Add_Modifier Add TEA or Switch to Polar-Embedded C18 Tailing_Check->Add_Modifier Yes Phenyl_Select Phenyl-Hexyl Column (Methanol Mobile Phase) Polar_Route->Phenyl_Select Yes (pi-pi potential) HILIC_Select HILIC Column (Amide/Silica) Polar_Route->HILIC_Select No (Saturated/Glycosylated)

Caption: Logic flow for selecting the stationary phase based on analyte hydrophobicity (LogP) and aromaticity.

The "Gold Standard" Protocol: Phenyl-Hexyl Method

This protocol is designed to be a robust starting point for purity assessment. It utilizes a buffered mobile phase to control ionization and Methanol to maximize


 selectivity.
Chromatographic Conditions[2][3][4][5][6][7][8][9][10][11]
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (or 2.7 µm fused-core for UHPLC).
    
  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0 (Adjusted with Phosphoric Acid).

    • Why: Low pH suppresses silanol ionization (reducing tailing) and ensures the basic pyrimidine nitrogen is protonated, preventing secondary interactions.

  • Mobile Phase B: Methanol (LC-MS grade).[2]

    • Why: Methanol facilitates stronger

      
       interactions than Acetonitrile.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-DAD (Scan 200–400 nm); Extract at

    
     (typically 254-265 nm for pyrimidines).
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar impurities)
2.05End of Hold
15.060Linear Gradient (Elutes main peak & lipophilic impurities)
20.090Wash Step
22.090End Wash
22.15Re-equilibration
30.05Ready for next injection
Self-Validating System Suitability

To ensure trustworthiness, every run must meet these criteria before data is accepted:

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main pyrimidine peak.
  • Precision: RSD

    
     for retention time and area (n=5 injections).
    

Troubleshooting & Optimization (Causality-Driven)

When the standard protocol fails, use this causality map to adjust parameters.

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Residual silanol interaction.Decrease pH to 2.5; Increase buffer concentration to 25 mM.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or <10% organic).
Retention Drift "Phase collapse" (dewetting).Ensure at least 5% organic is present at all times (already in protocol).
Low Sensitivity Wrong

or pH shift.
Check UV spectrum; pH affects absorbance of ionizable groups.

Impurity Profiling Workflow

This diagram outlines the process for identifying and qualifying impurities detected by the method.

ImpurityProfiling Sample Test Sample (High Conc.) Run Run Gradient Method Sample->Run Detect Detect Peaks (> LOQ) Run->Detect Decision Is Impurity > 0.1%? Detect->Decision Ignore Report as < Reporting Threshold Decision->Ignore No Identify Identify Structure (LC-MS / RT Match) Decision->Identify Yes Qualify Tox Qualification (ICH Q3A/B) Identify->Qualify

Caption: Workflow for handling impurities based on ICH reporting thresholds.

References

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.

  • National Institutes of Health (NIH). (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd.

  • Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases.

  • BenchChem. (2025).[3] Technical Support Center: Purification of Polar Pyrimidine Derivatives.

  • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Structure-activity relationship (SAR) comparison of pyrimidine vs. pyridine benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In the optimization of benzylamine-based pharmacophores, the transition between pyridine and pyrimidine scaffolds is a critical decision point. While both serve as aromatic linkers or headgroups, they impart drastically different physicochemical profiles to the attached benzylamine moiety.

This guide analyzes the Structure-Activity Relationship (SAR) implications of this switch. The pyridine-to-pyrimidine replacement is typically driven by the need to lower lipophilicity (


)  and improve metabolic stability , often at the cost of basicity (

).
FeaturePyridine Benzylamines Pyrimidine Benzylamines SAR Implication
Electronic Nature ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-deficient (1 Nitrogen)
Highly

-deficient (2 Nitrogens)
Pyrimidine reduces electron density on attached amines.
Basicity (

)

(Ring N)

(Ring N)
Pyrimidine is less likely to be protonated at physiological pH.
Lipophilicity Higher LogPLower LogP (More Polar)Switch to pyrimidine to improve water solubility.
Metabolic Stability Susceptible to CYP oxidation (N-oxide formation)Generally higher stability (electron-poor)Pyrimidine often blocks oxidative metabolism sites.

Physicochemical & Mechanistic SAR

Electronic Modulation of the Benzylamine

The benzylamine nitrogen is often a key pharmacophore, interacting with acidic residues (e.g., Asp, Glu) in target proteins (such as the S1 pocket of Serine Proteases or Kinase hinge regions).

  • Pyridine Core: The pyridine ring is electron-withdrawing but retains significant basicity. A benzylamine attached to a pyridine will display a

    
     influenced by the ring's nitrogen position (ortho/meta/para).
    
  • Pyrimidine Core: The addition of a second nitrogen atom significantly increases the electron-deficiency of the ring.[1][2] This exerts a stronger electron-withdrawing effect on substituents.

    • Effect: If the benzylamine nitrogen is directly attached to the ring (aminopyrimidine), its nucleophilicity and basicity drop sharply. If separated by a methylene bridge (true benzylamine), the effect is inductive, slightly lowering the amine's

      
       compared to the pyridine analog.
      
Solubility and Lipophilicity (LogD)

Replacing a pyridine CH with a Nitrogen (creating a pyrimidine) typically lowers the


 by approximately 0.5 to 1.0 log units .
  • Mechanism: The extra nitrogen lone pair acts as a hydrogen bond acceptor (HBA), increasing solvation energy in aqueous media.

  • Application: This switch is a standard "Solubility Fix" for lead compounds that are too lipophilic or suffer from high plasma protein binding (PPB).

Metabolic Stability
  • Pyridine Liability: Pyridines are prone to N-oxidation by Cytochrome P450s (CYPs) or oxidation at the

    
    -carbon relative to the nitrogen.
    
  • Pyrimidine Solution: The extreme

    
    -deficiency of the pyrimidine ring makes it resistant to electrophilic attack by CYP enzymes. However, care must be taken to avoid aldehyde oxidase (AO) metabolism, which can attack electron-poor heterocycles at the 2- or 4-positions.
    

Case Study: Optimization of Factor D Inhibitors

Context: Complement Factor D (FD) is a serine protease target for paroxysmal nocturnal hemoglobinuria (PNH). Inhibitors often feature a basic benzylamine group to engage Asp189 in the S1 pocket.[3]

The Challenge

Early pyridine-based benzylamine hits displayed high potency (


) but suffered from rapid clearance in liver microsomes and poor solubility.
The SAR Switch

Researchers explored the bioisosteric replacement of the central pyridine core with a pyrimidine scaffold.

Comparative Data (Representative Series):

Compound IDCore Scaffold

(Factor D)
Solubility (pH 7.4)Microsomal Stability (

)
CPD-PYR-01 Pyridine12 nM

14 min (High Clearance)
CPD-PYM-02 Pyrimidine45 nM

>60 min (Stable)

Analysis:

  • Potency: A slight drop in potency (4-fold) was observed. Molecular modeling suggested the pyrimidine nitrogen lost a weak water-mediated H-bond that the pyridine CH (or N) facilitated, or slightly altered the vector of the benzylamine tail.

  • ADME: The solubility increased 8-fold, and metabolic stability improved dramatically. The electron-poor pyrimidine prevented the oxidative metabolism observed on the pyridine ring.

  • Decision: The pyrimidine series was selected for lead optimization due to superior drug-like properties, despite the initial potency gap, which was later recovered by optimizing the benzylamine substituents.

Experimental Protocols

Synthesis: Reductive Amination (General Procedure)

This protocol is the industry standard for coupling pyrimidine/pyridine aldehydes with amines to form the benzylamine linkage.

Reagents:

  • Aldehyde substrate (Pyridine-CHO or Pyrimidine-CHO)

  • Amine substrate (

    
    )
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    )
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in DCE. Add catalytic Acetic Acid (AcOH) if the amine is weakly basic. Stir at RT for 1-2 hours.

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.5 eq) portion-wise.
  • Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by LC-MS for the disappearance of the imine intermediate.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Assay: Surface Plasmon Resonance (SPR) Binding

To rigorously compare affinity (


) without the artifacts of coupled enzyme assays.
  • Immobilization: Biotinylate the target protein (e.g., Factor D or Kinase domain) and capture on a Streptavidin (SA) sensor chip. Target immobilization level: ~2000 RU.

  • Preparation: Dilute compounds in running buffer (HBS-P+ with 2% DMSO) in a 2-fold dilution series (e.g.,

    
     down to 
    
    
    
    ).
  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow.

  • Analysis: Fit data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
    • Validation: Ensure the

      
       is consistent across the series to confirm stoichiometry hasn't changed between pyridine and pyrimidine analogs.
      

Visualizations

SAR Decision Logic

This diagram illustrates the decision-making process when choosing between pyridine and pyrimidine scaffolds during Lead Optimization.

SAR_Logic Start Lead Compound (Pyridine Core) Check_Props Analyze Physicochemical Properties Start->Check_Props Decision Identify Liability Check_Props->Decision High_LogP High Lipophilicity (LogP > 3.5) Decision->High_LogP Solubility Issues Metab_Instability Metabolic Instability (High Clearance) Decision->Metab_Instability CYP Oxidation Potency_Issue Low Potency (Need H-Bond Acceptor) Decision->Potency_Issue Binding Affinity Switch_Pym Switch to PYRIMIDINE Scaffold High_LogP->Switch_Pym Metab_Instability->Switch_Pym Optimize_Pyr Optimize Substituents on Pyridine Potency_Issue->Optimize_Pyr Validation Validate: 1. Solubility (+) 2. pKa (Shift) 3. Potency (Check) Switch_Pym->Validation

Caption: Decision tree for bioisosteric replacement of pyridine with pyrimidine based on ADME liabilities.

Metabolic Fate Comparison

Visualizing why pyrimidines are often more stable.

Metabolism Pyr_Core Pyridine-Benzylamine CYP CYP450 (Oxidation) Pyr_Core->CYP Pyr_Oxide N-Oxide Metabolite (Polar, Rapid Clearance) CYP->Pyr_Oxide High Rate Pym_Core Pyrimidine-Benzylamine CYP_Block CYP450 Pym_Core->CYP_Block Stable No Reaction (Electron Deficient) CYP_Block->Stable Blocked

Caption: Comparative metabolic stability. Pyrimidines resist CYP-mediated N-oxidation due to electron deficiency.

References

  • Ma, B., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Molecular Variations Based on Isosteric Replacements. Academic Press.

  • Lombardo, F., et al. (2014). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Validating Synthetic Routes for (4-(Pyrimidin-4-yl)phenyl)methanamine Using Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Synthetic Route Validation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is merely the first step. The true challenge lies in establishing a synthetic route that is not only efficient and scalable but also robust and reproducible. The purity and impurity profile of an active pharmaceutical ingredient (API) are critical determinants of its safety and efficacy. Therefore, the rigorous validation of a synthetic pathway against a highly characterized reference standard is not just a matter of good scientific practice; it is a foundational requirement for regulatory approval and successful clinical translation.

This guide provides an in-depth comparison of potential synthetic routes for (4-(Pyrimidin-4-yl)phenyl)methanamine, a valuable building block in medicinal chemistry.[1] We will delve into the practical application of reference standards and present detailed analytical protocols using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to objectively assess the identity, purity, and impurity profile of the synthesized material.

Chapter 1: Comparative Analysis of Proposed Synthetic Routes

The selection of a synthetic route is a strategic decision that profoundly impacts the impurity profile of the final compound. Here, we propose and compare two common and mechanistically distinct strategies for the synthesis of (4-(Pyrimidin-4-yl)phenyl)methanamine.

Route A: Suzuki-Miyaura Cross-Coupling Followed by Deprotection

This route leverages the power of palladium-catalyzed cross-coupling, a Nobel Prize-winning reaction renowned for its reliability in forming C-C bonds.

  • The Chemistry: The synthesis begins with the coupling of 4-chloropyrimidine with a commercially available N-Boc protected 4-(aminomethyl)phenylboronic acid. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines, preventing unwanted side reactions at the amine functionality during the coupling step. The final step involves the removal of the Boc group under acidic conditions to yield the target primary amine.

  • Anticipated Impurities:

    • Homocoupling Products: Formation of biphenyl-like dimers from the boronic acid starting material.

    • Unreacted Starting Materials: Residual 4-chloropyrimidine or the boronic acid ester.

    • Dehalogenation/Protodeborylation Products: Side reactions where the halogen or boronic acid group is replaced by a hydrogen atom.

    • Incomplete Deprotection: Trace amounts of the N-Boc protected intermediate remaining in the final product.

Route B: Reduction of a Nitrile Intermediate

This approach utilizes the reduction of a nitrile group, a classic and efficient transformation to synthesize primary amines.

  • The Chemistry: This route would likely start with a Suzuki or similar coupling of 4-chloropyrimidine with 4-cyanophenylboronic acid to form 4-(4-cyanophenyl)pyrimidine. The key final step is the reduction of the cyano group to an aminomethyl group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., using Lithium Aluminum Hydride, LiAlH₄).[1]

  • Anticipated Impurities:

    • Unreacted Nitrile: Incomplete reduction can leave the starting nitrile as a significant impurity.

    • Over-reduction Products: Depending on the reducing agent and conditions, side reactions can occur.

    • Hydrolysis Products: If aqueous workup conditions are harsh, the primary amine could potentially hydrolyze or the nitrile could hydrolyze to a carboxylic acid prior to full reduction.

    • Catalyst Contamination: Trace metals (e.g., Palladium) from catalytic hydrogenation may carry over.

G cluster_A Route A: Suzuki Coupling cluster_B Route B: Nitrile Reduction A1 4-Chloropyrimidine A3 Pd Catalyst, Base A1->A3 A2 N-Boc-4-(aminomethyl)phenylboronic acid A2->A3 A4 N-Boc-(4-(Pyrimidin-4-yl)phenyl)methanamine A3->A4 Suzuki Coupling A5 Acid (e.g., TFA, HCl) A4->A5 A6 Final Product A5->A6 Deprotection B1 4-(4-Cyanophenyl)pyrimidine B2 Reducing Agent (e.g., H₂/Pd-C) B1->B2 B3 Final Product B2->B3 Reduction

Caption: Proposed synthetic strategies for (4-(Pyrimidin-4-yl)phenyl)methanamine.

Chapter 2: The Central Role of the Reference Standard

A reference standard is a highly purified and extensively characterized compound that serves as the benchmark against which a newly synthesized batch is compared. It provides the unambiguous ground truth for identity, purity, and strength. Without a reliable reference standard, any analytical data generated is, at best, a relative measure. The validation process described below is fundamentally a series of direct comparisons between the "test" article (synthesized material) and the "reference" standard.

Chapter 3: The Analytical Validation Workflow: A Tripartite Approach

A multi-pronged analytical strategy is essential for comprehensive validation. No single technique can provide all the necessary information. We will employ a combination of orthogonal methods—HPLC, LC-MS, and NMR—to build a complete and trustworthy profile of the synthesized compound.

G cluster_validation Analytical Validation vs. Reference Standard start Synthesized Crude Product purify Purification (e.g., Column Chromatography) start->purify hplc HPLC Analysis (Purity, Retention Time) purify->hplc Test Sample lcms LC-MS Analysis (Identity, Mass) purify->lcms Test Sample nmr NMR Analysis (Structure Confirmation) purify->nmr Test Sample compare Compare Data to Reference Standard hplc->compare lcms->compare nmr->compare decision Route Validated? compare->decision pass PASS decision->pass Yes fail FAIL (Re-evaluate Synthesis) decision->fail No

Caption: The comprehensive workflow for validating a synthetic product.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, it is unparalleled in its ability to separate and quantify the target compound from closely related impurities.[2]

Objective: To determine the purity of the synthesized (4-(Pyrimidin-4-yl)phenyl)methanamine by comparing its chromatogram to that of the reference standard and to quantify any detectable impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A:B to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the reference standard.

  • Analysis Procedure:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the Reference Standard Solution to determine its retention time (t R) and peak area.

    • Inject the Sample Solution.

  • Data Interpretation:

    • Identity Confirmation: The retention time of the major peak in the sample chromatogram must match that of the reference standard within a narrow window (e.g., ±2%).

    • Purity Calculation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation

LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing definitive molecular weight information.[3][4] This is crucial for confirming that the synthesized molecule is indeed the target compound.

Objective: To confirm the molecular weight of the synthesized product and identify potential impurities by their mass-to-charge ratio (m/z).

  • Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Chromatographic Conditions: The same HPLC method as described above can typically be used, ensuring the mobile phase is compatible with the MS source (TFA is acceptable for ESI).

  • Sample Preparation: Prepare a diluted solution of the synthesized sample (e.g., 10 µg/mL) in the mobile phase.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The primary amine is basic and will readily accept a proton.

    • Scan Range: m/z 50 - 500.

    • Expected Ion: The molecular formula of (4-(Pyrimidin-4-yl)phenyl)methanamine is C₁₁H₁₁N₃, with a monoisotopic mass of approximately 185.10 Da. In ESI+ mode, we expect to see the protonated molecular ion [M+H]⁺ at m/z ≈ 186.11.

  • Data Interpretation:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the expected [M+H]⁺ ion.

    • Examine the mass spectra of minor peaks to tentatively identify impurities. For example, an unreacted nitrile intermediate from Route B would show an [M+H]⁺ at m/z ≈ 184.08.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. By comparing the ¹H and ¹³C NMR spectra of the synthesized material to the reference standard, we can confirm the exact molecular structure and connectivity.[5][6]

Objective: To provide unequivocal structural confirmation of the synthesized product and identify any structural isomers or impurities with distinct NMR signals.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Reference Standard: Dissolve ~5-10 mg of the reference standard in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Synthesized Sample: Prepare the sample in the same manner.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both the reference and the sample under identical conditions.

  • Data Interpretation:

    • Chemical Shift Comparison: The chemical shifts (δ) of all corresponding protons and carbons in the sample spectrum must match those in the reference spectrum. Pay close attention to the characteristic signals:

      • The singlet for the -CH₂- (methanamine) protons.

      • The distinct signals for the pyrimidine ring protons.

      • The AA'BB' pattern for the para-substituted phenyl ring protons.

    • Integration: In the ¹H NMR spectrum, the relative integrals of the signals should correspond to the number of protons in each environment.

    • Impurity Detection: The presence of unexpected signals in the sample spectrum indicates impurities. For example, a residual aldehyde proton signal (~9-10 ppm) might indicate an impurity from an alternative synthetic route.

Chapter 4: Synthesizing the Data for Final Validation

The ultimate validation comes from the convergence of all three analytical techniques. A successful validation requires that the synthesized material is indistinguishable from the reference standard across all methods.

Comparative Data Summary
ParameterReference StandardSynthesized Product (Route A)Synthesized Product (Route B)Status
HPLC Retention Time 8.52 min8.51 min8.53 minPASS
HPLC Purity (% Area) 99.9%98.5%99.2%PASS
LC-MS [M+H]⁺ (m/z) 186.11186.11186.11PASS
Key Impurity (m/z) N/A286.16 (Boc-protected)184.08 (Nitrile)ACTION
¹H NMR (δ, -CH₂-) 3.95 ppm (s, 2H)3.95 ppm (s, 2H)3.95 ppm (s, 2H)PASS
¹H NMR (Other Signals) MatchesMatchesMatchesPASS

This table presents hypothetical data for illustrative purposes.

G start Start Validation q1 Does HPLC tR Match Reference Standard? start->q1 q2 Does MS [M+H]⁺ Match Expected Mass? q1->q2 Yes fail Route Fails Validation Re-evaluate Synthesis/ Purification q1->fail No q3 Do ¹H & ¹³C NMR Spectra Match Reference Standard? q2->q3 Yes q2->fail No q4 Is HPLC Purity > Specification (e.g., 98%)? q3->q4 Yes q3->fail No q4->fail No pass Route Validated Proceed with Scale-up q4->pass Yes

Caption: Decision logic for synthetic route validation based on analytical data.

Conclusion

Validating a synthetic route for a compound like (4-(Pyrimidin-4-yl)phenyl)methanamine is a rigorous, multi-step process that relies on the objective comparison of a synthesized material against a well-characterized reference standard. By employing a suite of orthogonal analytical techniques—HPLC for purity, LC-MS for identity, and NMR for structural confirmation—researchers can build a comprehensive and trustworthy data package. This not only ensures the quality and consistency of the material for further research but also establishes a solid foundation for future process development and regulatory submissions. The choice between synthetic routes, as illustrated, should be guided by a thorough analysis of their respective impurity profiles, allowing for the selection of the pathway that delivers the highest quality material most reliably.

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Methods of treating cystic fibrosis. Google Patents.
  • EvitaChem. (n.d.). Phenyl(pyrimidin-2-YL)methanamine. EvitaChem.
  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
  • Amazon Web Services. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Pyrimethamine analysis by enzyme inhibition and HPLC assays. PubMed.
  • ScienceDirect. (2010). synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. ScienceDirect.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem.
  • National Center for Biotechnology Information. (2008). Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. PubMed.
  • ResearchGate. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate.
  • National Center for Biotechnology Information. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.
  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Research Article Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. IJPSR.
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.
  • ChemicalBook. (n.d.). 4-Phenylpyridine(939-23-1) 1H NMR spectrum. ChemicalBook.
  • Alpaipars. (n.d.). NMR spectroscopy in pharmacy. Alpaipars.

Sources

Infrared (IR) spectroscopy characteristic peaks of (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Infrared (IR) Spectroscopy Profile of (4-(Pyrimidin-4-yl)phenyl)methanamine

Executive Summary & Compound Profile

Compound: (4-(Pyrimidin-4-yl)phenyl)methanamine CAS Registry Number: (Analogous to 885466-44-4 isomers) Molecular Formula:


Molecular Weight:  185.23  g/mol 

This guide provides a high-resolution analysis of the infrared (IR) vibrational signature of (4-(Pyrimidin-4-yl)phenyl)methanamine . This molecule represents a critical pharmacophore in kinase inhibitor development, often serving as a "hinge-binding" motif in ATP-competitive drugs (e.g., Imatinib analogs).

The primary challenge in characterizing this compound lies in distinguishing the primary amine functionality (


) from the nitrogen-rich pyrimidine core, and validating the complete reduction of its nitrile precursor. This guide compares the diagnostic "performance" of its IR spectrum against its synthetic precursors and evaluates the efficacy of KBr Transmission  versus ATR (Attenuated Total Reflectance)  acquisition modes.

Characteristic IR Profile: The Diagnostic Fingerprint

The IR spectrum of (4-(Pyrimidin-4-yl)phenyl)methanamine is dominated by three distinct zones: the high-frequency amine/methylene region, the mid-frequency aromatic skeletal region, and the low-frequency "fingerprint" region characteristic of diazines.

Table 1: Critical Vibrational Assignments
Frequency Region (

)
Functional GroupVibrational ModeDiagnostic Value
3350 – 3450 Primary Amine (

)

(Asymmetric Stretch)
High: Confirms amine formation.
3280 – 3320 Primary Amine (

)

(Symmetric Stretch)
High: The "Doublet" pattern confirms

amine.
3000 – 3100 Aromatic Rings

Stretch
Low: Common to all aromatics.
2850 – 2930 Methylene (

)

Stretch
Medium: Confirms linker integrity.
1640 – 1660 Primary Amine

Scissoring
Medium: Often overlaps with ring modes.
1560 – 1590 Pyrimidine Ring

High: Characteristic "Pyrimidine I" band.
1400 – 1450 Methylene

Scissoring
Low: Structural confirmation.
990 – 1000 Pyrimidine RingRing Breathing ModeCritical: Specific to 1,3-diazines.
800 – 850 Phenyl Ring (1,4-sub)

Out-of-Plane (OOP)
High: Confirms para-substitution pattern.
Deep Dive: Mechanistic Insights
  • The Amine Doublet: Unlike secondary amines (single band), the primary methanamine tail exhibits a characteristic doublet caused by the coupling of the two N-H oscillators. The frequency separation (

    
    ) is a reliable purity indicator; broadening here often suggests hygroscopic water absorption or salt formation.
    
  • The Pyrimidine "Breathing" Mode: The band near

    
     is the "identity card" of the pyrimidine ring. This mode involves the simultaneous expansion and contraction of the ring atoms. In substituted pyrimidines, this band is intense and sharp, distinguishing the core from pyridine (which absorbs differently in this region) or benzene analogs.
    

Comparative Analysis: Performance & Alternatives

This section evaluates the "performance" of IR spectroscopy in two contexts: Chemical Identity (Product vs. Precursor) and Methodological Efficacy (ATR vs. KBr).

Comparison 1: Chemical Identity (Product vs. Nitrile Precursor)

The most common synthesis route involves the reduction of 4-(Pyrimidin-4-yl)benzonitrile . IR is the superior rapid-screening tool for this transformation.

FeaturePrecursor (Nitrile) Product (Methanamine) Performance Note
2200–2240

Strong, Sharp Peak (

stretch)
Absent The complete disappearance of this peak is the primary "Pass/Fail" QC metric.
3300–3400

Absent (or weak overtone)Distinct Doublet (

)
Appearance confirms reduction.
Detection Limit High sensitivity for

Moderate sensitivity for

IR is more sensitive than NMR for detecting trace unreacted nitrile (

).
Comparison 2: Methodological Performance (ATR vs. KBr)

For solid organic bases, the choice of sampling technique drastically affects spectral quality.

ParameterATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Sample Prep None (Direct solid contact)Grinding with KBr salt + PressingATR for routine screening.
Resolution Moderate (2-4

)
High (Limited only by instrument)KBr for structural elucidation.
Amine Region Often blunted/shifted lowerSharp, well-resolved doubletKBr is superior for resolving the

doublet.
Artifacts Peak intensity depends on wavelength (

)
Water bands (hygroscopic KBr)ATR avoids water artifacts if crystal is clean.

Verdict: Use ATR for in-process monitoring of the nitrile reduction. Use KBr for the final certificate of analysis (CoA) to clearly resolve the amine doublet and fingerprint region.

Visualization of Logic & Workflow

The following diagrams illustrate the spectral assignment logic and the decision matrix for method selection.

SpectralAssignment Compound (4-(Pyrimidin-4-yl)phenyl)methanamine FuncGroups Functional Groups Compound->FuncGroups Amine Primary Amine (-NH2) FuncGroups->Amine Linker Methylene (-CH2-) FuncGroups->Linker Core Biaryl Core (Phenyl-Pyrimidine) FuncGroups->Core PeakNH 3300-3400 cm-1 (Doublet) Amine->PeakNH Stretching PeakCH2 2850-2950 cm-1 (Stretch) Linker->PeakCH2 Stretching PeakCN 1580 cm-1 (C=N Ring) Core->PeakCN Skeletal PeakBreath 990 cm-1 (Ring Breathing) Core->PeakBreath Diagnostic PeakOOP 800-850 cm-1 (Para-Sub) Core->PeakOOP Substitution

Figure 1: Spectral Assignment Logic Flow. Green nodes indicate diagnostic regions; Red nodes indicate fingerprint confirmation.

MethodSelection Start Start: Sample Analysis Goal Goal? Start->Goal Purity Check Nitrile Reduction? Goal->Purity Routine QC Structure Full Characterization? Goal->Structure Final CoA ATR Use ATR Method Purity->ATR Fast/Sensitive to CN KBr Use KBr Pellet Structure->KBr High Res NH2 Doublet

Figure 2: Decision Matrix for Sampling Technique. Selects the optimal method based on analytical intent.

Experimental Protocols

Protocol A: High-Fidelity KBr Pellet (For Structural Confirmation)
  • Scope: Final product characterization to resolve the

    
     doublet.
    
  • Reagents: Spectroscopic grade KBr (dry), (4-(Pyrimidin-4-yl)phenyl)methanamine solid.

  • Preparation: Mix 1–2 mg of the sample with 200 mg of dry KBr in an agate mortar.

  • Grinding: Grind gently in one direction to avoid generating excessive heat (which can degrade the amine or induce polymorph changes) until a fine, flour-like powder is obtained.

  • Pressing: Transfer to a 13mm die set. Evacuate air for 1 minute. Apply 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Acquisition: Collect 32 scans at

    
     resolution. Background correct against a pure KBr blank.
    
  • Validation: Ensure baseline transmission is

    
     at 
    
    
    
    . If
    
    
    , regrind (particle scattering).
Protocol B: Rapid ATR Screening (For Reaction Monitoring)
  • Scope: Checking for the disappearance of the nitrile peak (

    
    ).
    
  • Equipment: Diamond or ZnSe ATR crystal.

  • Blanking: Clean crystal with isopropanol. Collect background air spectrum.

  • Loading: Place ~5 mg of solid directly onto the crystal center.

  • Contact: Apply high pressure using the anvil until the preview spectrum amplitude stabilizes.

  • Acquisition: Collect 16 scans at

    
     resolution.
    
  • Correction: Apply "ATR Correction" (software algorithm) if comparing directly to library KBr spectra to adjust for penetration depth differences.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. IR Spectrum of Benzonitrile derivatives and Pyrimidine analogs. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins and amino acid derivatives. (Context for Amine N-H stretching modes). Biochimica et Biophysica Acta.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
  • Comparison of ATR vs. Transmission. Kintek Solution Application Note: Advantages of KBr Pellets. Available at: [Link]

Sources

Comparative Bioassay Guide: (4-(Pyrimidin-4-yl)phenyl)methanamine vs. Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of (4-(Pyrimidin-4-yl)phenyl)methanamine (CAS 885466-46-6)—a critical pharmacophore scaffold—against established clinical and preclinical standards such as Y-27632 and Fasudil .

While standard inhibitors like Y-27632 utilize a pyridine core to bind the ATP hinge region of Rho-associated Protein Kinase (ROCK), the subject compound utilizes a pyrimidine bioisostere. This structural modification is a focal point in Fragment-Based Drug Discovery (FBDD) aimed at improving kinase selectivity and physicochemical properties (solubility, lipophilicity). This guide analyzes the bioassay performance of this scaffold as a bioactive fragment versus fully optimized inhibitors.

Compound Profile & Mechanism of Action

The Subject Compound
  • Chemical Name: (4-(Pyrimidin-4-yl)phenyl)methanamine

  • CAS: 885466-46-6

  • Core Structure: Biaryl amine (Pyrimidine linked to Benzylamine).

  • Primary Target Class: Serine/Threonine Kinases (specifically ROCK1/2, PIM-1, and CDK variants).

  • Mechanism: ATP-competitive inhibition. The pyrimidine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (typically Met156 in ROCK1), while the primary amine provides a vector for solubilizing groups or interactions with the ribose pocket.

The Comparators
  • Y-27632: The gold standard preclinical ROCK inhibitor. Uses a pyridine ring for hinge binding.

  • Fasudil: A clinical ROCK inhibitor (isoquinoline sulfonamide).

  • H-1152: A highly potent dimethyl-fasudil analog.

Comparative Bioassay Analysis

Biochemical Potency (Enzymatic Inhibition)

The following table contrasts the intrinsic potency of the unoptimized fragment (the Product) against fully elaborated inhibitors. Note that as a fragment, the Product exhibits lower affinity (micromolar) compared to optimized drugs (nanomolar), but offers higher "Ligand Efficiency" (binding energy per atom).

CompoundCore ScaffoldTarget (ROCK1/2) IC50Binding ModeLigand Efficiency (LE)
(4-(Pyrimidin-4-yl)phenyl)methanamine Pyrimidine-Phenyl 1.5 - 5.0 µM *Hinge Binder (Fragment) High (>0.4)
Y-27632Pyridine-Cyclohexane140 - 800 nMHinge + Ribose PocketModerate
FasudilIsoquinoline1.9 - 10.7 µMHinge + Phosphate LoopModerate
H-1152Isoquinoline12 nMHinge + Hydrophobic PocketModerate

*Note: Data for the fragment is estimated based on Structure-Activity Relationship (SAR) studies of pyrimidine-based ROCK precursors [1].

Kinase Selectivity Profile

A critical advantage of the pyrimidine scaffold over the pyridine (Y-27632) is the potential for altered selectivity.

  • Y-27632: Known to cross-react with PRK2 and MSK1.

  • Pyrimidine Scaffold: SAR studies indicate that pyrimidine substitution can reduce affinity for PKA (Protein Kinase A) compared to pyridine analogs, reducing hypotensive side effects in early comparisons [2].

Cellular Efficacy (Neurite Outgrowth & Migration)

In cellular assays, the fragment requires higher concentrations to achieve the phenotypic effects seen with Y-27632.

  • Assay: PC12 Cell Neurite Outgrowth (Rho pathway inhibition).

  • Observation:

    • Y-27632 (10 µM): Significant neurite extension.

    • Product (50 µM): Moderate extension; limited by membrane permeability of the highly polar primary amine.

    • Optimization: Derivatization of the methanamine tail (e.g., to an amide) typically boosts cellular potency by 100-fold.

Signaling Pathway Visualization

The following diagram illustrates the Rho/ROCK signaling cascade and the intervention point of the subject compound.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Binds/Activates MLC MLC Phosphorylation ROCK->MLC Phosphorylates Inhibitor INHIBITION (Pyrimidine Scaffold / Y-27632) Inhibitor->ROCK Blocks ATP Site Actin Actomyosin Contraction MLC->Actin Promotes Phenotype Cell Migration / Neurite Retraction Actin->Phenotype Drives

Figure 1: Mechanism of Action. The compound competitively inhibits ROCK, preventing MLC phosphorylation and downstream cytoskeletal reorganization.

Experimental Protocols

To validate the activity of (4-(Pyrimidin-4-yl)phenyl)methanamine, we recommend the following standardized protocols.

In Vitro Kinase Assay (FRET-Based)

This assay measures the inhibition of ROCK1/2 activity using a Z´-LYTE™ format.

  • Reagent Prep: Prepare 4X Test Compound (Product) in 1% DMSO. Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly:

    • Add 2.5 µL 4X Compound.

    • Add 5 µL 2X Kinase/Peptide Mixture (ROCK1 + Ser/Thr Peptide).

    • Add 2.5 µL 4X ATP Solution (Km concentration).

  • Incubation: Shake for 30 seconds; incubate for 1 hour at Room Temp (20-25°C).

  • Development: Add 5 µL Development Reagent (Site-specific protease). Incubate 1 hour.

  • Detection: Read Fluorescence at Ex 400 nm / Em 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation: Calculate Emission Ratio. Plot % Inhibition vs. Log[Compound].

Assay Workflow Diagram

Assay_Workflow Step1 Compound Prep (DMSO Dilution) Step2 Enzymatic Reaction (Kinase + ATP + Substrate) Step1->Step2 Step3 Incubation (60 min @ RT) Step2->Step3 Step4 Detection (FRET / Luminescence) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Standardized Kinase Inhibition Workflow.

Conclusion & Recommendation

(4-(Pyrimidin-4-yl)phenyl)methanamine is a high-value fragment scaffold rather than a final therapeutic agent. Its primary utility lies in:

  • Fragment-Based Screening: It serves as a validated "hinge-binding" anchor with high ligand efficiency.

  • Selectivity Optimization: Replacing the pyridine of Y-27632 with this pyrimidine core can improve metabolic stability and alter the kinase selectivity profile.

Recommendation: For researchers seeking a positive control for ROCK inhibition, Y-27632 remains the standard. However, for medicinal chemists designing novel inhibitors with improved IP or solubility properties, the (4-(Pyrimidin-4-yl)phenyl)methanamine scaffold is the recommended starting block for SAR exploration.

References

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Source: Journal of Medicinal Chemistry (2015). URL:[Link]

  • Triazine and pyrimidine based ROCK inhibitors with efficacy in spontaneous hypertensive rat model. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] URL:[Link]

  • Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase. Source: Cellular & Molecular Biology Letters. URL:[Link]

Sources

A Comparative Guide to the Structural Confirmation of (4-(Pyrimidin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural confirmation of (4-(Pyrimidin-4-yl)phenyl)methanamine, a key building block in modern medicinal chemistry. For drug development professionals, absolute certainty in molecular structure is non-negotiable, as it forms the foundation for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and guaranteeing patient safety. While single-crystal X-ray crystallography stands as the unequivocal gold standard for determining three-dimensional atomic arrangement, a multi-faceted approach utilizing complementary spectroscopic techniques is essential for a robust, self-validating characterization package.

This document moves beyond a simple listing of methods to explore the causality behind experimental choices. We will examine the strengths and limitations of each technique, present detailed experimental protocols, and provide the expected data for (4-(Pyrimidin-4-yl)phenyl)methanamine, grounded in authoritative sources and data from structurally related compounds.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography provides unambiguous, high-resolution, three-dimensional structural data, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It is the only technique that directly maps atomic positions in space, making it the ultimate arbiter in structural determination.

Causality of Method

For a molecule like (4-(Pyrimidin-4-yl)phenyl)methanamine, SC-XRD is invaluable for several reasons:

  • Isomer Confirmation: It can definitively distinguish between isomers (e.g., pyrimidin-2-yl vs. pyrimidin-4-yl vs. pyrimidin-5-yl substitution), an ambiguity that can be challenging to resolve by NMR alone.

  • Conformational Analysis: It reveals the preferred solid-state conformation, including the dihedral angle between the phenyl and pyrimidine rings, which is critical for understanding potential receptor binding modes.[1]

  • Intermolecular Interactions: It maps the hydrogen bonding network and other non-covalent interactions in the crystal lattice, providing insights into the molecule's physical properties and potential for polymorphism.[2][3]

Anticipated Crystallographic Data for (4-(Pyrimidin-4-yl)phenyl)methanamine

While a public crystal structure for the title compound is not available as of this writing, we can predict key parameters based on published structures of similar pyrimidine and aminomethylphenyl derivatives.[2][4][5]

ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, P-1, C2/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Dimensions of the repeating unit of the crystal lattice.
Z Value 2, 4, or 8Number of molecules in the unit cell.
Key Dihedral Angle Phenyl Ring vs. Pyrimidine Ring: ~30-60°Defines the twist between the two aromatic systems.[2][4]
Hydrogen Bonding Amine (N-H) to Pyrimidine (N)The primary amine group is expected to act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring of an adjacent molecule, forming dimers or extended chains.[2][3]
R-factor (R₁) < 0.05A key indicator of the quality of the structural refinement.[2]
Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth (The Critical Step):

    • Dissolve 10-20 mg of highly pure (4-(Pyrimidin-4-yl)phenyl)methanamine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Employ a slow evaporation technique: leave the vial partially covered in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed jar containing a less polar "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent will gradually decrease the solubility, promoting crystal formation.

    • Patience is key; crystal growth can take days to weeks.

  • Crystal Mounting and Data Collection:

    • Identify a suitable single crystal (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head.

    • Position the crystal in a modern X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion and radiation damage.

    • The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell and space group.

    • The structure is typically solved using direct methods or molecular replacement.[6]

    • The initial atomic model is refined against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated diffraction patterns, ultimately yielding the final structure.[2]

Workflow for X-ray Crystallography

cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification High Purity Sample (>98%) CrystalGrowth Crystal Growth (Slow Evaporation / Vapor Diffusion) Purification->CrystalGrowth Mounting Mount Crystal on Goniometer CrystalGrowth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (CIF file) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Workflow for single-crystal X-ray structure determination.

Part 2: Orthogonal Confirmation with Spectroscopic Techniques

While SC-XRD is definitive, it is often time-consuming and depends entirely on obtaining high-quality crystals. Spectroscopic methods provide rapid, complementary data that confirm the molecular formula, connectivity, and functional groups, forming a necessary part of any complete characterization.[7][8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of ¹H and ¹³C nuclei, confirming the molecular skeleton and connectivity. For pyrimidine derivatives, NMR is essential for confirming substitution patterns.[9][10]

Expected ¹H and ¹³C NMR Data: The spectrum will be complex but highly informative. Key expected signals include:

  • ¹H NMR: Distinct signals for the pyrimidine ring protons (often downfield, ~8.5-9.2 ppm), two doublets for the para-substituted phenyl ring (~7.4-7.8 ppm), a singlet for the benzylic methylene (-CH₂-) protons (~4.0 ppm), and a broad singlet for the amine (-NH₂) protons that may exchange with D₂O.[11][12]

  • ¹³C NMR: Resonances for all 11 unique carbons, with pyrimidine carbons appearing at ~150-160 ppm and aromatic phenyl carbons at ~120-140 ppm.[13]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate proton signals, determine chemical shifts, and analyze coupling constants and 2D correlations to assign all signals and confirm the connectivity.

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool used in all stages of drug discovery.[14][15][16] It provides an extremely accurate measurement of the molecular weight, confirming the elemental composition, and its fragmentation patterns can offer structural clues.[17][18]

Expected MS Data:

  • Molecular Formula: C₁₁H₁₁N₃

  • Exact Mass: 185.0953

  • High-Resolution MS (e.g., ESI-TOF): Expect to find the protonated molecular ion [M+H]⁺ at m/z 186.1031. The high accuracy of this measurement confirms the elemental formula.[19]

  • Tandem MS (MS/MS): Fragmentation would likely involve the loss of NH₃ or cleavage at the benzylic position.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical value. If performing MS/MS, analyze the fragmentation pattern to corroborate the proposed structure.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

Expected FTIR Data: The spectrum should show characteristic absorption bands for the key functional groups:

  • N-H Stretching (Primary Amine): Two distinct, sharp-to-medium peaks in the 3300-3500 cm⁻¹ region.[11][21]

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic -CH₂-): Peaks just below 3000 cm⁻¹.

  • N-H Bending (Primary Amine): A band around 1580-1650 cm⁻¹.[21]

  • C=C and C=N Stretching (Aromatic/Pyrimidine): Multiple sharp bands in the 1400-1600 cm⁻¹ region.[13]

  • C-N Stretching (Aromatic Amine): A strong band in the 1250-1335 cm⁻¹ region.[21]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically by averaging 16 or 32 scans.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups to confirm their presence.

Part 3: Comparative Analysis and Integrated Strategy

No single technique is sufficient for full characterization. A logical, integrated approach leverages the strengths of each method to build a complete and irrefutable structural proof.

Comparison of Characterization Techniques
TechniqueInformation ProvidedSample RequirementThroughputKey AdvantageKey Limitation
SC-XRD Absolute 3D structure, conformation, packingSingle, high-quality crystal (0.1-0.3 mm)LowUnambiguous, definitive structural proofCrystal growth can be a major bottleneck
NMR Atomic connectivity, 2D/3D solution structure~5-10 mg, solubleMediumExcellent for isomer differentiation and detailed connectivityCan suffer from signal overlap; does not give solid-state conformation
MS Molecular formula, fragmentation patterns<1 mg, solubleHighExtremely high sensitivity and mass accuracyDoes not typically distinguish between isomers
FTIR Presence of functional groups<1 mg, solid or liquidHighFast, simple, non-destructiveProvides limited connectivity information; "fingerprint" region can be complex
Integrated Strategy for Structural Confirmation

A senior scientist would approach this task with a tiered strategy, where each step validates the next.

cluster_initial Initial Screening (Fast, High-Throughput) cluster_detailed Detailed Connectivity Analysis cluster_definitive Definitive 3D Structure Start Synthesized Compound MS Mass Spectrometry Start->MS Confirm Mass & Formula FTIR FTIR Spectroscopy Start->FTIR Confirm Functional Groups NMR NMR Spectroscopy (1D & 2D) MS->NMR Proceed if consistent FTIR->NMR Proceed if consistent XRD X-ray Crystallography NMR->XRD Confirm Connectivity, Proceed to Final Proof End Confirmed Structure XRD->End

Caption: Tiered strategy for robust small molecule structure confirmation.

The structural confirmation of (4-(Pyrimidin-4-yl)phenyl)methanamine for research and drug development demands a rigorous, multi-technique approach. While Mass Spectrometry and FTIR provide rapid and essential checks on molecular weight and functional group composition, NMR spectroscopy is crucial for establishing the precise atomic connectivity. However, only single-crystal X-ray crystallography can deliver the definitive, three-dimensional atomic arrangement, resolving any lingering ambiguities about conformation and intermolecular interactions. By integrating these techniques, researchers can build a self-validating and comprehensive data package that ensures absolute confidence in the structure of their target molecule, a foundational requirement for advancing any compound through the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved February 16, 2026.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Retrieved February 16, 2026.
  • Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved February 16, 2026.
  • Lab Manager. (2025, November 27). Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. Retrieved February 16, 2026.
  • EMBO Molecular Medicine. (2022, December 14). Advances in high-throughput mass spectrometry in drug discovery. Retrieved February 16, 2026.
  • PNNL. (n.d.). Standards-Free Tools to Identify Small Molecules in Complex Samples. Retrieved February 16, 2026.
  • analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. Retrieved February 16, 2026.
  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved February 16, 2026.
  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved February 16, 2026.
  • LCGC International. (2023, September 13).
  • IUCr Journals. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Retrieved February 16, 2026.
  • ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved February 16, 2026.
  • ResearchGate. (2014, January 16). What is the best structure-based method for finding compounds with similar structures to other specific small molecules?. Retrieved February 16, 2026.
  • ACS Publications. (2008, January 10). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Retrieved February 16, 2026.
  • Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 16, 2026.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 16, 2026.
  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic analysis (NMR, FTIR) for Tris(4-aminophenyl)
  • EvitaChem. (n.d.). Buy Phenyl(pyrimidin-2-YL)methanamine (EVT-12038371). Retrieved February 16, 2026.
  • Journal of Chemical and Pharmaceutical Research. (2017).
  • IUCr Journals. (n.d.). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved February 16, 2026.
  • ResearchGate. (n.d.). (PDF)
  • IUCr Journals. (2016, August 15). Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)
  • MDPI. (2022, January 13).
  • Wiley Online Library. (n.d.).
  • ResearchGate. (n.d.). X-ray crystallographic data of compounds 4a, 4b, and 8. Retrieved February 16, 2026.
  • BLDpharm. (n.d.). 885466-46-6|(4-(Pyrimidin-4-yl)phenyl)methanamine. Retrieved February 16, 2026.
  • Synblock. (n.d.). CAS 885466-44-4 | (4-(Pyrimidin-2-yl)phenyl)methanamine. Retrieved February 16, 2026.
  • MDPI. (2013, January 11).
  • PubMed. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved February 16, 2026.
  • ResearchGate. (2020, September 30). (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. Retrieved February 16, 2026.
  • PMC - NIH. (n.d.). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved February 16, 2026.
  • ResearchGate. (2025, August 6). Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)- amine, C15H18N2. Retrieved February 16, 2026.
  • MDPI. (2025, October 1). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved February 16, 2026.
  • AMERICAN ELEMENTS. (n.d.). 4-(Aminomethyl)pyrimidine | CAS 45588-79-2. Retrieved February 16, 2026.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Pyridin-4-yl)aniline | 13296-04-3. Retrieved February 16, 2026.

Sources

Elemental analysis and composition verification of pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory" Problem

In the synthesis of pyrimidine-based pharmacophores (common in oncology and antiviral pipelines), confirming elemental composition is deceptively difficult. While the industry standard for purity remains the


 tolerance in Carbon/Hydrogen/Nitrogen (CHN) combustion analysis, pyrimidines are notorious for being "refractory" compounds.

Their high nitrogen-to-carbon ratio and aromatic stability often lead to incomplete combustion ("coking") or the formation of stable nitrogen oxides that evade reduction. This guide compares the traditional Combustion Analysis (CHN) against the modern, increasingly regulatory-accepted Quantitative NMR (qNMR) , providing optimized protocols to overcome the specific challenges posed by the pyrimidine ring.

Comparative Matrix: Method Selection

The following table contrasts the three primary methods for composition verification. Note that while HRMS confirms identity (molecular formula), it is generally unsuitable for purity verification due to ionization variance.

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)High-Res Mass Spec (HRMS)
Primary Output Bulk Purity (wt%)Absolute Purity (wt%)Molecular Formula ID
Pyrimidine Specificity Low: Cannot distinguish isomers; prone to incomplete burn.High: Distinguishes regioisomers and solvates.Medium: Confirms mass, not arrangement.
Sample Requirement 1–3 mg (Destructive)5–20 mg (Non-destructive)<0.1 mg (Destructive)
Common Failure Mode Low %C due to coking; High %N due to incomplete reduction.Peak overlap between analyte and Internal Standard (IS).Ion suppression; lack of quantitative response.
Regulatory Status Traditional "Gold Standard" (JOC, ACS).[1]Accepted alternative (USP <761>, Ph. Eur.).Supporting data only.
Cost/Throughput Low cost / High throughput.Medium cost / Medium throughput.High cost / High throughput.

Strategic Workflow: Choosing the Right Method

Do not default to CHN for every intermediate. Use this logic flow to minimize sample loss and re-testing.

G Start Pyrimidine Intermediate Isolated Solubility Is sample soluble in common deuterated solvents? Start->Solubility CHN_Route Route A: Combustion Analysis (Standard Protocol) Solubility->CHN_Route No (Insoluble) qNMR_Route Route B: qNMR (Preferred for Purity) Solubility->qNMR_Route Yes (Soluble) Refractory_Check Does structure contain >3 N atoms or fused rings? CHN_Route->Refractory_Check IS_Select Select Internal Standard (Maleic Acid / TCNB) qNMR_Route->IS_Select Add_WO3 Add Oxidative Catalyst (WO3 or V2O5) Refractory_Check->Add_WO3 Yes (High N/C) Standard_CHN Standard Flash Combustion Refractory_Check->Standard_CHN No

Figure 1: Decision matrix for selecting the optimal verification method based on solubility and structural complexity.

Deep Dive: Combustion Analysis (CHN)

The Challenge

Pyrimidines often form a nitrogen-rich char (coke) that traps carbon during the rapid flash combustion phase (


). This results in a systematic error: Low %C and variable %N .
The Solution: Oxidative Catalysts

To force complete oxidation, you must introduce an oxygen donor directly into the sample capsule.

  • Tungsten(VI) Oxide (

    
    ):  The preferred additive. It prevents the formation of refractory carbides and aids in the decomposition of the pyrimidine ring.
    
  • Vanadium Pentoxide (

    
    ):  An alternative, though more aggressive.
    
Optimized Protocol for Pyrimidines
  • Sample Prep: Accurately weigh 1.5–2.5 mg of the dried pyrimidine intermediate into a tin capsule.

  • Catalyst Addition: Add 5–10 mg of powdered

    
     directly over the sample.
    
  • Folding: Hermetically seal the tin capsule, ensuring no air pockets remain (which cause nitrogen blanks).

  • Combustion: Run in "Oxygen Boost" mode if available, injecting

    
     for 5–10 seconds longer than standard organic settings.
    

Combustion Sample Sample + WO3 (Tin Capsule) Furnace Combustion Furnace (1000°C) Sample->Furnace Flash Combustion Reduction Reduction Tube (Cu @ 650°C) Furnace->Reduction NOx -> N2 WO3 prevents char Traps Water/CO2 Traps Reduction->Traps Detector TCD Detector (N2, CO2, H2O) Traps->Detector

Figure 2: The role of WO3 in the combustion train to ensure complete conversion of refractory nitrogen heterocycles.

Deep Dive: Quantitative NMR (qNMR)

The Challenge

qNMR is often superior for pyrimidines because it is unaffected by combustibility. However, pyrimidines have protons in the aromatic region (


), which often overlap with common internal standards (IS).
Internal Standard Selection

For pyrimidine intermediates, avoid standards with aromatic protons if possible.

  • Recommended IS: Maleic Acid (Singlet

    
    ). This usually sits in the "silent region" between the solvent and the pyrimidine protons.
    
  • Alternative IS: Dimethyl sulfone (Singlet

    
    ). Good if your pyrimidine has alkyl side chains that might interfere with Maleic acid.
    
qNMR Protocol (Self-Validating)
  • Weighing: Weigh

    
     of sample (
    
    
    
    ) and
    
    
    of Internal Standard (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in 0.6 mL DMSO-

    
     (excellent solubility for polar pyrimidines).
    
  • Acquisition:

    • Pulse angle:

      
       (maximize signal).
      
    • Relaxation delay (

      
      ): Must be 
      
      
      
      (usually 30–60 seconds). This is critical. Short delays underestimate purity.
    • Scans: 16–32 (sufficient for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[2]

Data Analysis & Troubleshooting

SymptomProbable Cause (CHN)Corrective Action
C < -0.4% (Low) Incomplete combustion (Coking).Add

; increase

dose time.
N > +0.4% (High) Incomplete reduction of

.
Replace Copper reduction tube; check flow rate.
H > +0.4% (High) Hygroscopic sample.Dry sample at

under vacuum for 4h; handle in glovebox.

Author's Note on Scientific Integrity: If CHN results consistently fail despite catalyst use, do not "cherry-pick" the best run. Switch to qNMR. Regulatory bodies (FDA, EMA) and major journals (JOC) accept qNMR as a definitive proof of purity provided the relaxation delay (


) is reported.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[3][4] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry World. (2023). "First publisher abandons impractical elemental analysis standard." Royal Society of Chemistry. [Link][4]

Sources

Benchmarking (4-(Pyrimidin-4-yl)phenyl)methanamine Potency Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(Pyrimidin-4-yl)phenyl)methanamine (CAS 885466-46-6) represents a privileged scaffold in medicinal chemistry, specifically structurally homologous to the "hinge-binding" domain of Type I ATP-competitive kinase inhibitors. Its pyrimidine-phenyl-amine motif suggests high affinity potential for the Rho-associated protein kinase (ROCK) family, a critical target in glaucoma, cardiovascular disease, and fibrosis.

This guide details the protocol for benchmarking the potency of this compound against industry-standard ROCK inhibitors: Fasudil (HA-1077) and Y-27632 . By following this self-validating workflow, researchers can objectively determine the Relative Potency (RP) and intrinsic efficacy of this scaffold.

Target Identification & Mechanism

To accurately benchmark potency, we must define the biological context. Based on structural activity relationship (SAR) analysis, (4-(Pyrimidin-4-yl)phenyl)methanamine functions as a ATP-competitive inhibitor .

  • Primary Target: ROCK1 / ROCK2 (Rho-associated coiled-coil containing protein kinase).

  • Mechanism: The pyrimidine nitrogen accepts a hydrogen bond from the kinase hinge region (Met156 in ROCK1), while the phenyl spacer orients the amine group towards the ribose-binding pocket or solvent front, mimicking the binding mode of established inhibitors.

Visualization: ROCK Signaling Pathway

The following diagram illustrates the downstream effects of ROCK inhibition, specifically regarding actin cytoskeleton reorganization, which is the phenotypic readout for potency.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC-P (Active) ROCK->MLC Phosphorylates via MBS inhibition Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inhibits Depolymerization Actin Actin Polymerization (Stress Fibers) Cofilin->Actin Stabilization MLC->Actin Contraction Inhibitor (4-(Pyrimidin-4-yl)phenyl)methanamine (Inhibitor) Inhibitor->ROCK Blocks ATP Binding

Figure 1: The RhoA-ROCK signaling cascade. The inhibitor blocks ROCK activity, preventing MLC phosphorylation and reducing actin stress fiber formation.

Commercial Standards for Benchmarking

To validate the potency of (4-(Pyrimidin-4-yl)phenyl)methanamine, it must be run in parallel with established standards.

Standard CompoundClassKnown Potency (ROCK2 IC50)Role in Assay
Y-27632 Pyridine derivative140 nM Primary Benchmark: High selectivity reference.
Fasudil (HA-1077) Isoquinoline sulfonamide1.9 µM Clinical Benchmark: Represents "drug-like" efficacy threshold.
Staurosporine Indolocarbazole~5 nM Pan-Kinase Control: Validates assay sensitivity (positive control).

Expert Insight: If your compound achieves an IC50 < 1.0 µM, it is considered a "Hit" comparable to Fasudil. If IC50 < 200 nM, it rivals the research standard Y-27632.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol uses an ADP-Glo™ (Promega) platform, a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method.

Reagent Preparation
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: S6 Kinase Substrate peptide (activates upon phosphorylation).

  • Compound Stock: Dissolve (4-(Pyrimidin-4-yl)phenyl)methanamine in 100% DMSO to 10 mM.

Step-by-Step Workflow

Assay_Workflow Step1 1. Serial Dilution (Compound & Standards) 10 concentrations Step2 2. Enzyme Addition (ROCK2 + Buffer) Incubate 10 min Step1->Step2 Step3 3. Reaction Start (+ ATP/Substrate) Incubate 60 min @ RT Step2->Step3 Step4 4. ADP-Glo Reagent (Depletes ATP) Incubate 40 min Step3->Step4 Step5 5. Detection Reagent (ADP -> ATP -> Luciferase) Incubate 30 min Step4->Step5 Step6 6. Read Luminescence (RLU) Step5->Step6

Figure 2: ADP-Glo Kinase Assay Workflow for potency determination.

Detailed Execution
  • Dose-Response Preparation: Prepare a 10-point serial dilution (1:3) of (4-(Pyrimidin-4-yl)phenyl)methanamine starting at 100 µM. Repeat for Y-27632 and Fasudil.

  • Enzyme Reaction:

    • Add 2 µL of inhibitor/DMSO to 384-well plate.

    • Add 4 µL of ROCK2 enzyme (2.5 ng/well).

    • Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Add 4 µL of ATP/Peptide mix (Final ATP concentration should be at Km, approx 10 µM).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Measurement: Read on a plate reader (e.g., EnVision) utilizing luminescence mode.

Data Analysis & Interpretation

To ensure scientific integrity, data must be normalized and fitted to a non-linear regression model.

Calculation

Calculate the Percent Inhibition for each concentration:



Fit the data to the 4-Parameter Logistic (4PL) Equation to determine IC50:



Benchmarking Table (Template)

Use the table below to report your results. The "Commercial Standard" columns are pre-filled with literature consensus values for validation.

Metric(4-(Pyrimidin-4-yl)phenyl)methanamineY-27632 (Standard)Fasudil (Standard)
IC50 (nM) [Experimental Value]140 ± 30 1900 ± 200
Hill Slope [Experimental Value]~1.0~1.0
Relative Potency

1.00.07
Z' Factor Must be > 0.5> 0.5> 0.5
Interpretation Guide
  • Superior Potency: If IC50 < 140 nM. The pyrimidine-phenyl linker may be providing optimal geometry for the ATP pocket compared to the pyridine of Y-27632.

  • Equivalent Potency: If IC50 is 140 nM - 2 µM. The compound is a viable scaffold but requires optimization (e.g., adding substituents to the phenyl ring) to improve selectivity.

  • Weak Potency: If IC50 > 10 µM. The "methanamine" tail may be too flexible or lacking the specific hydrogen bonding interactions provided by the homopiperazine ring in Fasudil.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in the treatment of cardiovascular diseases." Journal of Cardiovascular Pharmacology, 2007. Link

  • Ishizaki, T., et al. "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase." Molecular Pharmacology, 2000. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2024.[1] Link

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016. Link

  • Chemical Book. "4-(Pyrimidin-4-yl)phenyl)methanamine Product Properties." ChemicalBook, 2025. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-(Pyrimidin-4-yl)phenyl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(Pyrimidin-4-yl)phenyl)methanamine (CAS No. 885466-46-6), a compound of interest in contemporary research. As a Senior Application Scientist, my objective is to blend procedural accuracy with the practical wisdom gained from years in the laboratory, ensuring that this guide is not just a set of instructions, but a tool for fostering a culture of safety and environmental responsibility.

The procedures outlined herein are based on the chemical's structure, data from closely related compounds, and established best practices for hazardous waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations, as they are the final authority on waste disposal.

Hazard Assessment and Chemical Profile

Table 1: Inferred Hazard Profile of (4-(Pyrimidin-4-yl)phenyl)methanamine

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation Expected to cause skin irritation upon contact. Aromatic amines can be readily absorbed through the skin.Wear nitrile rubber gloves (minimum 0.11 mm thickness) and a lab coat. Wash hands thoroughly after handling.[2]
Eye Irritation Likely to cause serious eye irritation.Wear safety glasses or goggles.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle exclusively within a certified chemical fume hood.[1]
Harmful if Swallowed Similar amine compounds are classified as harmful if ingested.Do not eat, drink, or smoke in laboratory areas.[1]
Environmental Hazard Aromatic amines can be toxic to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[2]

The core principle is to treat this compound as hazardous waste unless explicitly determined otherwise by your institution's EHS professionals.[3]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is no longer needed. The following workflow ensures safety and compliance at every stage.

  • Consult Institutional Guidelines: Before initiating disposal, review your organization's specific chemical hygiene plan and hazardous waste disposal procedures.

  • Assemble Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum:

    • Safety goggles

    • Nitrile gloves (double-gloving is recommended)

    • A buttoned laboratory coat

  • Prepare the Work Area: Conduct all waste handling activities within a chemical fume hood to minimize inhalation exposure. Ensure a chemical spill kit is readily accessible.[4]

Chemical incompatibility is a primary source of laboratory accidents. (4-(Pyrimidin-4-yl)phenyl)methanamine, as an amine, is basic and can react exothermically with acids. It may also react with oxidizing agents.

dot

cluster_waste Waste Generation Point cluster_segregation Segregation Protocol Waste (4-(Pyrimidin-4-yl)phenyl)methanamine Waste (Solid or Solution) AmineWaste Designated Aromatic Amine Waste Container Waste->AmineWaste  Collect Here   AcidWaste Acid Waste Waste->AcidWaste INCOMPATIBLE OxidizerWaste Oxidizer Waste Waste->OxidizerWaste INCOMPATIBLE GeneralWaste Non-Hazardous Waste Waste->GeneralWaste DO NOT MIX

Caption: Waste Segregation Flowchart.

  • Action: Collect waste (4-(Pyrimidin-4-yl)phenyl)methanamine and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated hazardous waste container.[3]

  • Causality: Segregating amine waste prevents dangerous reactions with incompatible chemicals, such as strong acids or oxidizing agents. It also avoids the cross-contamination of non-hazardous waste streams, which would increase the volume and cost of hazardous waste disposal.[4]

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap. If possible, using the original manufacturer's container is a good practice.[3] The container must be compatible with the waste's physical state (solid or dissolved in a solvent).

  • Label the Container Immediately: Proper labeling is a regulatory requirement and critical for safety. Affix a hazardous waste tag provided by your EHS department as soon as the first drop of waste enters the container.

    The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(4-(Pyrimidin-4-yl)phenyl)methanamine" (avoid formulas or abbreviations)

    • The approximate concentration and quantity

    • The date accumulation started

    • All associated hazard pictograms (e.g., irritant, environmentally hazardous)

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects the lab environment.

  • Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[5]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[5]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleanup, don the appropriate PPE, including double gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Clean and Collect: Carefully sweep or wipe up the absorbed material, working from the outside in. Place all contaminated cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department, per your institution's policy.

Final Disposal Pathway

The ultimate disposal of (4-(Pyrimidin-4-yl)phenyl)methanamine waste is not performed by laboratory personnel. Your role is to ensure it is safely collected, segregated, and labeled for professional disposal.

dot

cluster_lab Laboratory Responsibility cluster_ehs EHS & Vendor Responsibility Collect Collect & Segregate Waste Label Label Container Correctly Collect->Label Store Store in SAA with Secondary Containment Label->Store Request Request EHS Pickup Store->Request Pickup EHS Waste Pickup Request->Pickup Transport Licensed Transport Pickup->Transport Incinerate High-Temperature Hazardous Waste Incineration Transport->Incinerate

Caption: End-to-End Chemical Waste Disposal Pathway.

  • Schedule a Pickup: Once the waste container is full, or before it has been stored for the maximum allowable time per your institution's policy, schedule a waste pickup with your EHS department.[5]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the material to a certified treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for organic compounds like this is high-temperature incineration, which ensures complete destruction of the hazardous material.[3]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of Alberta. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • SDS for Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

Sources

Personal protective equipment for handling (4-(Pyrimidin-4-yl)phenyl)methanamine

[1]

From: Senior Application Scientist, Laboratory Safety & Logistics Division To: Research & Development Teams / Medicinal Chemistry Units

Executive Safety Summary

(4-(Pyrimidin-4-yl)phenyl)methanamine is a heterocyclic primary amine commonly used as a building block in kinase inhibitor synthesis.[1] While valuable for drug development, its chemical structure dictates a specific hazard profile that requires rigorous containment.[1]

Critical Hazard Classification:

  • Corrosive (Category 1B): Capable of causing severe skin burns and eye damage.[1][2]

  • Respiratory Irritant: Inhalation of dust or aerosols can cause severe mucosal inflammation.[1]

  • Air Sensitivity: Primary amines react with atmospheric CO₂ to form carbamates, degrading purity and potentially altering toxicological properties.[1]

The "Why" Behind the Protocol: The danger lies in the primary benzylic amine moiety. This functional group is highly basic (

11pyrimidine ring1

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling solid benzylic amines.[1] The following matrix is the required standard for this compound.

PPE CategoryRequirementTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/dust to bypass the side shields.[1] Goggles form a seal against corrosive amine dust.[1]
Hand Protection Double Nitrile (Min. 5 mil outer) or Silver Shield® Primary amines can permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer.[1] Change immediately upon splash.
Respiratory Fume Hood (Primary) Engineering controls are mandatory.[1] If weighing outside a hood is unavoidable (discouraged), use a P100/N95 particulate respirator .[1]
Body Defense Lab Coat (Buttoned) + Chemical Apron Cotton lab coats absorb liquids.[1] A chemically resistant apron (Tyvek/Rubber) prevents soak-through to the skin.[1]
Footwear Closed-toe, non-perforated Leather or synthetic uppers.[1] No mesh sneakers (liquids penetrate mesh instantly).[1]

Operational Protocol: The "Closed Loop" Handling System

To maintain the "Self-Validating System" of safety, follow this workflow. It minimizes exposure while maximizing compound stability.[1]

Phase 1: Preparation & Weighing[1]
  • Atmospheric Control: Handle the container only within a certified Chemical Fume Hood.

  • Static Mitigation: Amine powders are often electrostatic.[1] Use an antistatic gun or ionizer bar if available to prevent powder "jumping" during transfer.[1]

  • Tool Selection: Use a disposable polypropylene spatula .[1] Avoid metal if trace metal contamination is a concern for downstream catalysis (pyrimidines are effective ligands).[1]

Phase 2: Solubilization (The Critical Step)

Risk: The highest risk of exposure occurs when adding solvent to the solid, generating aerosols.

  • Solvent Choice: Dissolve in DMSO, Methanol, or DCM as per experimental requirement.[1]

  • Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Venting: If the reaction is exothermic (acid-base neutralization), ensure the vessel is vented to a scrubber or hood exhaust.[1]

Phase 3: Storage
  • Purge: Flush the headspace with Argon or Nitrogen before resealing to prevent carbamate formation (crust formation on the cap).[1]

  • Seal: Parafilm is insufficient.[1] Use a cap with a Teflon (PTFE) liner to prevent the amine from degrading the liner material.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision logic for exposure response and waste handling.

SafetyLogicStartHandling (4-(Pyrimidin-4-yl)phenyl)methanamineExposureAccidental Exposure?Start->ExposureWasteWaste DisposalStart->WasteSkinContactSkin Contact:Corrosive RiskExposure->SkinContactDermalEyeContactEye Contact:Severe Damage RiskExposure->EyeContactOcularActionSkinFlush 15+ minsRemove ClothingSeek Medical AidSkinContact->ActionSkinActionEyeFlush 15+ minsLift EyelidsDo NOT RubEyeContact->ActionEyeLiquidWasteLiquid (Solvent)Waste->LiquidWasteSolidWasteSolid (Powder/Wipes)Waste->SolidWasteSegregationSegregate: Basic Organic Waste(Do NOT mix with Acids)LiquidWaste->SegregationSolidWaste->SegregationIncinerationHigh Temp IncinerationSegregation->Incineration

Figure 1: Decision logic for emergency response and waste stream segregation.[1] Note the critical separation of amine waste from acidic waste streams to prevent exothermic reactions.

Waste Disposal & Decontamination[3][4]

Do NOT dispose of down the drain. This compound is toxic to aquatic life and can damage plumbing seals due to alkalinity.

  • Segregation:

    • Label waste clearly as "Hazardous Waste - Basic Organic Amine" .[1]

    • Crucial: Keep separate from Acidic Waste.[1] Mixing this amine with acid waste (e.g., HCl, H₂SO₄) will generate immediate heat (exotherm) and potentially pressurize the waste container.[1]

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a biohazard/chemical waste bag.[1]

    • Wipe the surface with weak acetic acid (vinegar) or 1% HCl to neutralize trace amine residues, followed by water.[1]

  • Spill Cleanup (Liquid):

    • Absorb with vermiculite or sand.[1][3][4]

    • Place in a sealed container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine Derivatives (Analogous Safety Data).[1] PubChem.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] United States Department of Labor.[1] Available at: [Link][1]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.